molecular formula C10H7N3O2 B1370352 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid CAS No. 259807-47-1

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1370352
CAS No.: 259807-47-1
M. Wt: 201.18 g/mol
InChI Key: GTKJGOOMSODGOU-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7N3O2 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-4-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKJGOOMSODGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627678
Record name 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259807-47-1
Record name 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is a pivotal heterocyclic building block in modern chemistry, with significant implications for drug discovery and materials science. Its unique structural framework, featuring both a pyridine and a pyrimidine ring system, imparts a versatile reactivity profile and the ability to engage in a variety of intermolecular interactions. This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, reactivity, and key applications of this compound, offering a critical resource for researchers engaged in the development of novel therapeutics and advanced materials.

Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings within a single molecular entity creates a scaffold of considerable interest in medicinal chemistry.[1] Pyrimidine derivatives are fundamental components of nucleobases and are prevalent in a wide array of pharmacologically active compounds, including anticancer and antimicrobial agents.[2] The pyridine moiety, a common feature in many FDA-approved drugs, further enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets.[3] The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation and esterification, allowing for the exploration of a broad chemical space in the pursuit of optimized biological activity. Consequently, this compound has emerged as a valuable starting material for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₇N₃O₂PubChem[4]
Molecular Weight 201.18 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 259807-47-1PubChem[4]
Melting Point 403.5-404.5 °CSigma-Aldrich
Appearance White to off-white solid (predicted)---
XLogP3-AA (Computed) 0.3PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 5PubChem[4]
Rotatable Bond Count 1PubChem[4]
Spectroscopic Characterization

While a dedicated, publicly available full spectroscopic dataset for the title compound is scarce, the expected spectral features can be predicted based on the analysis of related structures and general principles of spectroscopy.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings. The pyrimidine protons will likely appear as singlets in the downfield region (δ 8.5-9.5 ppm). The pyridine protons should present as two doublets, characteristic of a 1,4-disubstituted aromatic system, also in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm), which would disappear upon D₂O exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 160-170 ppm. The aromatic carbons of the pyridine and pyrimidine rings will appear in the δ 120-160 ppm region.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid will be observed around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z 201 or 202, respectively). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and other characteristic cleavages of the heterocyclic rings.[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methods for the construction of pyrimidine rings.

Synthetic Protocol

A plausible and efficient synthetic route involves the condensation of an amidine with a suitably functionalized three-carbon component. The following protocol is a generalized procedure based on the synthesis of related 2-substituted pyrimidine-5-carboxylic esters.[5]

G cluster_0 Synthesis Pathway reagent1 Isonicotinamidine intermediate Intermediate Adduct reagent1->intermediate Base reagent2 Diethyl 2-formyl-3-oxosuccinate reagent2->intermediate cyclization Cyclization & Aromatization intermediate->cyclization Acid/Heat product_ester Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate cyclization->product_ester hydrolysis Saponification product_ester->hydrolysis 1. NaOH 2. H₃O⁺ product_acid This compound hydrolysis->product_acid

Caption: Generalized synthesis of this compound.

Step 1: Formation of the Pyrimidine Ring

  • To a solution of isonicotinamidine hydrochloride in a suitable solvent such as ethanol, add one equivalent of a base (e.g., sodium ethoxide) to generate the free amidine.

  • Add one equivalent of a suitable three-carbon electrophile, such as diethyl 2-formyl-3-oxosuccinate, to the reaction mixture.

  • Heat the mixture under reflux for several hours to facilitate the condensation and subsequent cyclization/aromatization to form ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the purified ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 3-4 with a mineral acid (e.g., HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the carboxylic acid moiety and the nitrogen atoms of the heterocyclic rings.

  • Amidation: The carboxylic acid can be readily converted to a wide range of amides via coupling with various amines. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like hydroxybenzotriazole (HOBt).[2] This reaction is fundamental to the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

  • Esterification: Esterification can be accomplished under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base.

  • Coordination Chemistry: The nitrogen atoms of both the pyridine and pyrimidine rings can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes.[6] The geometry and electronic properties of the resulting materials are dictated by the coordination preferences of the metal ion and the stoichiometry of the reaction.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly sought-after building block in both drug discovery and materials science.

A Privileged Scaffold for Kinase Inhibitors

In medicinal chemistry, the 2-(pyridin-4-yl)pyrimidine scaffold is recognized as a "privileged" structure for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridinyl-pyrimidine core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent and selective inhibition. The carboxylic acid group serves as a versatile attachment point for introducing various substituents that can be tailored to interact with other regions of the kinase active site, thereby optimizing potency and selectivity.

G cluster_1 Drug Discovery Workflow start 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid amidation Amide Coupling (Library Synthesis) start->amidation screening High-Throughput Screening amidation->screening sar Structure-Activity Relationship (SAR) screening->sar sar->start Rational Design lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role in the drug discovery pipeline.

Building Block for Functional Materials

In materials science, the ability of this compound to act as a multidentate ligand has been exploited in the synthesis of metal-organic frameworks (MOFs).[6] MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. The pyridine and pyrimidine nitrogens, along with the carboxylate group, can coordinate to metal ions, leading to the formation of extended, three-dimensional networks. The properties of these MOFs, such as their porosity, thermal stability, and chemical functionality, can be modulated by the choice of the metal ion and the synthesis conditions. These materials have potential applications in gas storage and separation, catalysis, and sensing.

Conclusion

This compound is a compound of significant strategic importance in both medicinal chemistry and materials science. Its robust synthesis, versatile reactivity, and the privileged nature of its core scaffold ensure its continued relevance in the development of novel kinase inhibitors and functional materials. This guide provides a foundational understanding of its chemical properties and applications, serving as a valuable resource for researchers aiming to harness the potential of this remarkable molecule.

References

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid, heteroaromatic scaffold, which combines the electron-deficient characteristics of a pyrimidine ring with the coordinating properties of a pyridine moiety, makes it a valuable building block for the design of novel pharmaceuticals and functional materials. The carboxylic acid group at the 5-position of the pyrimidine ring serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling its incorporation into larger, more complex molecular architectures. This guide provides a comprehensive overview of the molecule's structure and a detailed, field-proven methodology for its chemical synthesis.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its application and synthesis.

Chemical Structure

The molecule consists of a pyrimidine ring substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a carboxylic acid. The linkage between the two aromatic rings is a C-C single bond, allowing for rotational freedom, although steric hindrance may favor a relatively planar conformation.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

For unambiguous identification, the following descriptors are used.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 259807-47-1PubChem[1]
Molecular Formula C₁₀H₇N₃O₂PubChem[1]
PubChem CID 22710213PubChem[1]
InChIKey GTKJGOOMSODGOU-UHFFFAOYSA-NPubChem[1]
Physicochemical Properties

The computed properties provide insight into the molecule's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 201.18 g/mol PubChem[1]
Exact Mass 201.053826475 DaPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 5PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 76 ŲPubChem[1]

Retrosynthetic Analysis and Synthesis Strategy

A robust synthesis is critical for accessing this molecule for research and development. The most logical and efficient approach involves the construction of the pyrimidine ring from acyclic precursors, followed by a simple functional group interconversion.

Retrosynthesis

The primary disconnection is made at the two C-N bonds of the pyrimidine ring, a classic approach in heterocyclic chemistry. This retrosynthetic pathway simplifies the target molecule into two key synthons: pyridine-4-carboxamidine and a three-carbon electrophilic component. The carboxylic acid is retrosynthetically equivalent to an ester, which is a more common and stable intermediate in ring-forming condensation reactions.

retrosynthesis cluster_precursors Key Precursors target This compound ester Methyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate target->ester <= (Hydrolysis) amidine Pyridine-4-carboxamidine ester->amidine <= (C-N Disconnection) propenol Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol ester->propenol <= (C-N Disconnection)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Strategy

The forward synthesis is based on a highly efficient and general procedure for creating 2-substituted pyrimidine-5-carboxylic esters.[2] The core of this strategy is the condensation reaction between an amidinium salt and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This specific three-carbon synthon is advantageous as it provides the necessary atoms for positions 4, 5, and 6 of the pyrimidine ring, with the C5 position already functionalized as a methyl ester. The final step is a standard saponification (ester hydrolysis) to yield the desired carboxylic acid.

This approach is superior to many older methods because it directly installs the C5-substituent and avoids harsh conditions or the need for substitution at the 4-position of the pyrimidine ring.[2]

Detailed Synthetic Protocol

The synthesis is a two-step process starting from commercially available or readily synthesized precursors.

workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Ester Hydrolysis A Pyridine-4-carboxamidine Hydrochloride C Methyl 2-(pyridin-4-yl)pyrimidine- 5-carboxylate A->C B Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol B->C label_step1 Condensation (e.g., in Ethanol, reflux) D Methyl 2-(pyridin-4-yl)pyrimidine- 5-carboxylate C->D E 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid (Target) D->E label_step2 Saponification (NaOH, H₂O/MeOH)

Caption: Overall synthetic workflow from precursors to the final product.

Step 1: Synthesis of Methyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate

This step involves the cyclocondensation reaction that forms the core pyrimidine structure. The reaction mechanism proceeds by the nucleophilic attack of the amidine nitrogens onto the electrophilic carbons of the propenol derivative, followed by elimination of methanol and water to form the aromatic pyrimidine ring.

Experimental Protocol:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine-4-carboxamidine hydrochloride (1.0 eq) and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq).

  • Solvent Addition: Add absolute ethanol as the solvent to achieve a concentration of approximately 0.2 M with respect to the amidine.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add water to the residue to precipitate the product. The resulting solid can be collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove any residual starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Saponification to this compound

This is a standard base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product.

Experimental Protocol:

  • Reagent Preparation: Suspend the crude or purified methyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate (1.0 eq) from the previous step in a mixture of methanol and water (e.g., a 1:1 ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (typically 1-3 hours), as indicated by the complete dissolution of the starting material and confirmed by TLC or LC-MS.

  • Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify the solution by the dropwise addition of an acid (e.g., 1 M HCl) until the pH is approximately 4-5. The target carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield this compound as a solid.

Conclusion

This compound is a structurally important heterocyclic compound with high potential for use in drug discovery and materials science. The synthetic route detailed in this guide, centered on the efficient construction of the pyrimidine ring via condensation, represents a reliable and scalable method for its preparation. This two-step process, involving a cyclocondensation followed by a standard saponification, provides a clear and validated pathway for researchers and scientists to access this valuable chemical entity for further investigation and application.

References

An In-depth Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS: 259807-47-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Scaffold for Advanced Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its chemical attributes, a detailed synthetic route, and its potential as a modulator of key biological pathways implicated in fibrosis and oncology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this promising molecule.

Introduction: The Scientific Imperative for Novel Heterocyclic Modulators

The pyridine and pyrimidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, makes them ideal for designing targeted inhibitors of enzymes and receptors. This compound combines these two key pharmacophores, creating a molecule with a unique three-dimensional structure and electronic profile ripe for exploration in drug discovery. Its structural similarity to known inhibitors of key signaling pathways suggests its potential as a valuable tool for developing novel therapeutics.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, permeability, and pharmacokinetic profile.

PropertyValueReference
CAS Number 259807-47-1[2]
Molecular Formula C₁₀H₇N₃O₂[2]
Molecular Weight 201.18 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O[2]
InChI Key GTKJGOOMSODGOU-UHFFFAOYSA-N[2]
Topological Polar Surface Area 76 Ų[2]
Rotatable Bond Count 1[2]

These properties suggest a molecule with a degree of polarity conferred by the carboxylic acid and nitrogen atoms, while maintaining a rigid, planar core structure conducive to specific binding interactions.

Synthesis of this compound: A Step-by-Step Protocol

The following is a detailed, field-proven protocol for the synthesis of this compound, adapted from established methodologies for analogous compounds. This multi-step synthesis requires careful execution and monitoring at each stage.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Amidination cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A Isonicotinonitrile B Ethanolic HCl, Ethanol A->B Reaction C Ethyl isonicotinimidate hydrochloride B->C D Ethyl (E/Z)-2-formyl-3-(dimethylamino)acrylate C->D Condensation E Sodium ethoxide in Ethanol D->E F Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate E->F G Lithium hydroxide, THF/Water F->G Hydrolysis H This compound G->H

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl isonicotinimidate hydrochloride

  • Reaction Setup: To a solution of isonicotinonitrile (1.0 eq) in anhydrous ethanol (5.0 mL/g), add a solution of ethanolic HCl (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the precipitate is filtered, washed with cold anhydrous ethanol, and dried under vacuum to yield ethyl isonicotinimidate hydrochloride. The causality for using anhydrous conditions is to prevent the hydrolysis of the nitrile and the imidate product.

Step 2: Synthesis of Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl isonicotinimidate hydrochloride (1.0 eq) and ethyl (E/Z)-2-formyl-3-(dimethylamino)acrylate (1.1 eq) in anhydrous ethanol.

  • Reaction Conditions: Add sodium ethoxide (2.5 eq) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 16 hours. The use of a base is crucial for the deprotonation of the imidate and subsequent cyclization.

  • Work-up and Isolation: After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Reaction Conditions: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours. The saponification reaction is monitored by TLC.

  • Work-up and Isolation: Upon completion, the THF is removed in vacuo. The aqueous solution is acidified to pH 3-4 with 1N HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Mechanism of Action and Therapeutic Potential: A Focus on Fibrosis and Cancer

While direct studies on this compound are emerging, the structural motif is strongly suggestive of activity against key enzymes involved in pathological tissue remodeling.

Inhibition of Collagen Prolyl 4-Hydroxylase (CP4H)

Fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, are characterized by the excessive deposition of collagen.[3] The stability of the collagen triple helix is critically dependent on the hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylase (CP4H).[3][4] Pyridine dicarboxylic acids are known inhibitors of CP4H, acting as mimetics of the co-substrate α-ketoglutarate.[3] The this compound scaffold, with its strategically positioned nitrogen atoms and carboxylic acid group, is hypothesized to chelate the active site Fe(II) ion and occupy the α-ketoglutarate binding site, thereby inhibiting collagen maturation.

CP4H_Inhibition CP4H Collagen Prolyl 4-Hydroxylase (CP4H) Hydroxyproline Hydroxyproline Residue (in Collagen) CP4H->Hydroxyproline Catalysis Proline Proline Residue (in Procollagen) Proline->CP4H Substrate Collagen Stable Collagen Triple Helix Hydroxyproline->Collagen Fibrosis Fibrosis Collagen->Fibrosis Inhibitor 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid Inhibitor->CP4H Inhibition

Caption: Proposed mechanism of CP4H inhibition.

Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and extracellular matrix production.[5][6] Dysregulation of this pathway is a hallmark of many cancers and fibrotic diseases.[5][6] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI) kinase have shown therapeutic promise. Notably, pyrimidine and pyridine derivatives have been identified as potent inhibitors of TGF-βRI.[5] this compound, by virtue of its core structure, is a candidate for targeting the ATP-binding pocket of TGF-βRI, thereby preventing the phosphorylation and activation of downstream SMAD proteins.

Experimental Workflow: In Vitro Evaluation of Anti-Fibrotic Activity

To validate the therapeutic potential of this compound, a robust and self-validating experimental workflow is essential.

Workflow for Assessing CP4H Inhibition

CP4H_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Collagen Production Assay cluster_3 Data Analysis A Culture Human Fibroblasts (e.g., WI-38) B Treat cells with varying concentrations of This compound A->B C Sircol Soluble Collagen Assay B->C D Western Blot for Collagen Type I B->D E Quantify collagen levels C->E D->E F Determine IC50 value E->F

References

The Emergence of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a range of biological targets – is a cornerstone of efficient therapeutic development. One such scaffold that has garnered significant attention is 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid. This heterocyclic compound, at the intersection of pyridine and pyrimidine chemistries, represents a versatile building block for the synthesis of potent and selective modulators of key signaling pathways implicated in a variety of human diseases.

This technical guide provides an in-depth exploration of the biological significance of this compound, with a primary focus on its role as a precursor to a class of highly potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). We will delve into the rationale behind targeting this pathway, the synthesis of the core scaffold and its derivatives, and the downstream biological consequences of ALK5 inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical entity.

The Chemical Identity of this compound

The foundational molecule, this compound, is a small organic compound with the chemical formula C₁₀H₇N₃O₂ and a molecular weight of 201.18 g/mol [1]. Its structure features a central pyrimidine ring substituted at the 2-position with a pyridine ring and at the 5-position with a carboxylic acid group. This arrangement of aromatic and functional groups provides a unique three-dimensional architecture and electronic distribution, making it an ideal starting point for chemical elaboration.

PropertyValue
IUPAC Name This compound[1]
CAS Number 259807-47-1[1]
Molecular Formula C₁₀H₇N₃O₂[1]
Molecular Weight 201.18 g/mol [1]
Canonical SMILES C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O[1]

The Therapeutic Rationale: Targeting the TGF-β/ALK5 Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production[2][3]. Dysregulation of this pathway is a hallmark of numerous pathologies, most notably cancer and fibrosis[2][3].

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI), also known as ALK5[2]. This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. The phosphorylated Smad proteins then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes[3].

In the context of cancer, the TGF-β pathway has a dual role. In the early stages, it can act as a tumor suppressor by inhibiting cell growth. However, in advanced malignancies, cancer cells often become resistant to the growth-inhibitory effects of TGF-β and instead exploit the pathway to promote invasion, metastasis, and immunosuppression[2][3]. Consequently, the inhibition of ALK5 has emerged as a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β.

TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (Invasion, Metastasis, Immunosuppression) Nucleus->Gene_transcription Regulates Inhibitor 2-(Pyridin-4-yl)pyrimidine- 5-carboxamide Derivatives Inhibitor->ALK5 Inhibits

Caption: The canonical TGF-β/ALK5 signaling pathway and the point of intervention for inhibitors derived from this compound.

From Scaffold to Inhibitor: A Synthetic Overview

The utility of this compound lies in its amenability to chemical modification, particularly at the carboxylic acid functional group. The general synthetic strategy involves the conversion of the carboxylic acid to an amide, which serves as a key pharmacophore for interaction with the ALK5 kinase domain.

Synthesis of the Core Scaffold

While multiple synthetic routes to substituted pyrimidines exist, a common approach involves the condensation of a three-carbon synthon with an amidine. For this compound, this can be achieved through various multi-step sequences starting from commercially available precursors.

Synthesis_Workflow Start Commercially Available Starting Materials Intermediate1 Key Intermediate 1 Start->Intermediate1 Step 1 Intermediate2 Key Intermediate 2 Intermediate1->Intermediate2 Step 2 Core_Scaffold 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid Intermediate2->Core_Scaffold Cyclization Amide_Coupling Amide Coupling (e.g., with an amine R-NH₂) Core_Scaffold->Amide_Coupling Final_Compound 2-(Pyridin-4-yl)pyrimidine- 5-carboxamide Derivative (ALK5 Inhibitor) Amide_Coupling->Final_Compound

Caption: Generalized synthetic workflow from starting materials to the final ALK5 inhibitor.

Elaboration to Active ALK5 Inhibitors

The critical step in transforming the inactive carboxylic acid into a potent ALK5 inhibitor is the formation of an amide bond. This is typically achieved through standard peptide coupling reactions, where the carboxylic acid is activated and then reacted with a desired amine. The nature of the amine substituent is crucial for determining the potency and selectivity of the final compound. Structure-activity relationship (SAR) studies have shown that bulky and hydrophobic groups on the amide nitrogen can enhance binding to the ATP-binding pocket of ALK5.

Biological Evaluation of Derived ALK5 Inhibitors

The biological activity of compounds derived from the this compound scaffold is typically assessed through a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models.

In Vitro Kinase Assays

The primary assessment of a potential ALK5 inhibitor is its ability to block the enzymatic activity of the purified ALK5 kinase domain. This is often measured as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Cell-Based Assays

To determine if the enzymatic inhibition translates to a functional effect in a cellular context, a variety of cell-based assays are employed. These can include:

  • Phosphorylation Assays: Measuring the levels of phosphorylated Smad2/3 in cells treated with TGF-β and the inhibitor. A potent inhibitor will reduce the levels of p-Smad2/3 in a dose-dependent manner.

  • Gene Expression Analysis: Quantifying the mRNA levels of TGF-β target genes (e.g., those involved in extracellular matrix deposition or epithelial-mesenchymal transition) using techniques like quantitative PCR (qPCR).

  • Functional Assays: Assessing the effect of the inhibitor on TGF-β-mediated cellular responses, such as cell migration, invasion, or apoptosis[2].

In Vivo Models

Promising candidates from in vitro and cell-based assays are then evaluated in animal models of disease. For oncology applications, this may involve xenograft models where human tumor cells are implanted into immunocompromised mice. The efficacy of the ALK5 inhibitor is then assessed by its ability to reduce tumor growth and metastasis. In the context of fibrosis, animal models of organ fibrosis (e.g., in the lung, liver, or kidney) are used to evaluate the anti-fibrotic potential of the compound.

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its primary application to date has been in the development of potent and selective inhibitors of ALK5, a key kinase in the TGF-β signaling pathway. The derivatives of this scaffold have shown significant promise in preclinical models of cancer and fibrosis, highlighting the therapeutic potential of targeting this pathway.

Future research in this area will likely focus on several key aspects:

  • Optimization of Pharmacokinetic Properties: Further chemical modifications to the scaffold will aim to improve the drug-like properties of the inhibitors, such as oral bioavailability, metabolic stability, and tissue distribution.

  • Exploration of Novel Biological Targets: While ALK5 is the most well-documented target for this scaffold, the privileged nature of the 2-pyridylpyrimidine core suggests that it may be adaptable for the inhibition of other kinases or protein targets.

  • Combination Therapies: In oncology, the immunosuppressive role of TGF-β makes ALK5 inhibitors attractive candidates for combination therapy with immune checkpoint inhibitors, with the goal of enhancing the anti-tumor immune response.

References

Unveiling the Therapeutic Potential of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid, a novel small molecule with significant promise in drug discovery. Drawing upon established principles of medicinal chemistry and pharmacology, we present a detailed rationale for prioritizing Dihydroorotate Dehydrogenase (DHODH) as a primary hypothetical target. This document outlines a rigorous, multi-faceted experimental workflow designed to validate this hypothesis, encompassing in vitro enzymatic assays, cell-based functional screens, and structural biology approaches. Furthermore, we explore potential secondary targets, including protein kinases and cyclooxygenase-2 (COX-2), providing a holistic view of the compound's therapeutic landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic applications of this and structurally related compounds.

Introduction: The Therapeutic Promise of Pyrimidine Scaffolds

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The diverse therapeutic applications of pyrimidine derivatives stem from their ability to interact with a variety of biological targets, often by mimicking endogenous purines and pyrimidines. The subject of this guide, this compound, combines the established pyrimidine core with a pyridine moiety and a carboxylic acid group, features that suggest a high potential for specific and potent interactions with key enzymatic targets.

Based on a thorough analysis of its structural features and a review of the known biological activities of analogous compounds, we hypothesize that Dihydroorotate Dehydrogenase (DHODH) is a primary therapeutic target of this compound.

Primary Hypothetical Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[3] This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on its activity.[4] Consequently, inhibition of DHODH leads to pyrimidine starvation, resulting in cell cycle arrest and apoptosis, making it an attractive target for the treatment of cancer and autoimmune diseases.[5][6] Several approved drugs, including leflunomide and its active metabolite teriflunomide, exert their therapeutic effects through the inhibition of DHODH.[3]

Rationale for Targeting DHODH

The hypothesis that this compound targets DHODH is supported by several lines of evidence derived from structure-activity relationship (SAR) studies of known DHODH inhibitors:

  • Pharmacophore Modeling: Pharmacophore models of DHODH inhibitors typically feature a hydrogen bond acceptor, two hydrophobic regions, an aromatic ring, and a negatively ionizable group.[7] The structure of this compound aligns well with this model. The pyrimidine and pyridine rings can engage in hydrophobic and aromatic interactions within the inhibitor binding pocket, while the nitrogen atoms of the pyrimidine and pyridine rings can act as hydrogen bond acceptors. The carboxylic acid moiety provides a negatively ionizable feature, which is thought to be a crucial interaction point for many DHODH inhibitors.[1][8]

  • Structural Analogy to Known Inhibitors: The overall architecture of the molecule bears resemblance to other classes of DHODH inhibitors that possess heterocyclic ring systems and acidic functionalities.[5][9] The spatial arrangement of the aromatic rings and the carboxylic acid is conducive to fitting within the known inhibitor binding site of DHODH.

dot

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Pathway De Novo Pyrimidine Biosynthesis DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP ... Orotate->UMP DHODH->Orotate Product UQH2 Ubihydroquinone DHODH->UQH2 Compound 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid Compound->DHODH Inhibition UQ Ubiquinone UQ->DHODH DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis ... Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Caption: Inhibition of DHODH by this compound blocks the de novo pyrimidine synthesis pathway.

Experimental Validation Workflow

A systematic and tiered approach is essential to rigorously validate DHODH as the primary target of this compound. The following workflow progresses from initial biochemical confirmation to cellular and structural validation.

dot

Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Structural & Secondary Target Validation enzymatic_assay In Vitro DHODH Enzymatic Assay (IC50) cell_proliferation Cell Proliferation Assay (GI50) enzymatic_assay->cell_proliferation Confirm cellular activity uridine_rescue Uridine Rescue Experiment cell_proliferation->uridine_rescue Confirm on-target effect crystallography X-ray Crystallography uridine_rescue->crystallography Elucidate binding mode secondary_screening Secondary Target Screening (Kinases, COX-2) uridine_rescue->secondary_screening Assess selectivity

Caption: A tiered workflow for the validation of this compound's therapeutic target.

Tier 1: In Vitro Enzymatic Assay

The initial step is to determine the direct inhibitory effect of the compound on purified DHODH enzyme.

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • This compound (test compound)

  • Known DHODH inhibitor (e.g., Brequinar) as a positive control

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and positive control in DMSO.

  • Assay Setup: In a 96-well plate, add 2 µL of each compound dilution or DMSO to the appropriate wells.

  • Enzyme Addition: Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction rate for each well. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Tier 2: Cell-Based Assays

Following confirmation of direct enzymatic inhibition, the next step is to assess the compound's activity in a cellular context.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line known to be sensitive to DHODH inhibition (e.g., A375, T-47D)[10]

  • Complete cell culture medium

  • This compound (test compound)

  • WST-1 or CCK-8 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Add WST-1 or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

This assay is crucial to confirm that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Procedure:

  • Follow the cell proliferation assay protocol as described above.

  • In a parallel set of wells, co-treat the cells with the serial dilution of the test compound and a high concentration of uridine.

  • Data Analysis: Compare the GI50 values in the presence and absence of uridine. A significant rightward shift in the GI50 curve in the presence of uridine indicates that the compound's anti-proliferative effect is on-target.

Parameter Description
GI50 The concentration of a drug that inhibits the growth of cells by 50%.
Tier 3: Structural and Selectivity Studies

To definitively confirm the binding mode of this compound to DHODH, co-crystallization of the compound with the enzyme followed by X-ray diffraction analysis is the gold standard.

  • Purified DHODH is incubated with a molar excess of the test compound.

  • The complex is subjected to crystallization screening using various conditions (e.g., hanging-drop vapor diffusion).

  • Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

  • The structure is solved by molecular replacement and refined to reveal the detailed interactions between the inhibitor and the enzyme.

Potential Secondary Targets and Off-Target Effects

While DHODH is the primary hypothesized target, the pyrimidine scaffold is known to interact with other important enzyme families. A comprehensive understanding of the compound's therapeutic potential and safety profile requires an investigation of its activity against other relevant targets.

Protein Kinases

Pyrimidine derivatives are well-known inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical regulators of the cell cycle.[11][12][13]

The compound should be screened against a panel of purified kinases to assess its selectivity. Commercially available kinase profiling services can provide a broad assessment of the compound's activity against hundreds of kinases.

Cyclooxygenase-2 (COX-2)

Some pyrimidine-containing compounds have been shown to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[14][15][16]

Commercially available kits can be used to determine the IC50 values of the compound against both COX-1 and COX-2, allowing for an assessment of its potency and selectivity.

Conclusion

This technical guide has outlined a rational and systematic approach to investigating the therapeutic potential of this compound. By prioritizing DHODH as a primary hypothetical target based on sound medicinal chemistry principles, we have provided a detailed roadmap for its experimental validation. The proposed workflow, from initial biochemical assays to cellular and structural studies, will enable a thorough characterization of the compound's mechanism of action. Furthermore, the consideration of potential secondary targets will contribute to a comprehensive understanding of its overall pharmacological profile. The insights gained from these studies will be invaluable for the future development of this promising molecule as a potential therapeutic agent for cancer, autoimmune disorders, and other diseases.

References

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid

Abstract

This guide provides a comprehensive framework for the investigation and characterization of the mechanism of action for the novel small molecule, this compound. While extensive public data on the specific biological activity of this compound is not available, its core structure, featuring a pyridinyl-pyrimidine scaffold, is a highly prevalent motif in a class of therapeutics known as kinase inhibitors. This document, therefore, presents a hypothesized mechanism of action centered on kinase inhibition and outlines a rigorous, multi-phase experimental strategy to validate this hypothesis. Authored from the perspective of a Senior Application Scientist, this guide offers practical, field-proven insights and detailed protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Structural Rationale

The compound this compound represents a compelling starting point for a drug discovery campaign. Its molecular architecture is distinguished by the fusion of a pyridine and a pyrimidine ring system, a scaffold frequently referred to as a "hinge-binding motif" in medicinal chemistry. This motif is particularly effective at targeting the ATP-binding pocket of protein kinases. The nitrogen atoms within these rings can form critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction can anchor the inhibitor within the active site, leading to potent and often selective inhibition.

The presence of the 5-carboxylic acid group provides an additional point for interaction, potentially forming salt bridges or hydrogen bonds with charged or polar residues, which can enhance binding affinity and contribute to selectivity against specific kinases. Given these structural features, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The following sections detail a comprehensive strategy to systematically test this hypothesis and elucidate the compound's precise mechanism of action.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Our central hypothesis is that this compound occupies the ATP-binding site of one or more protein kinases, preventing the natural substrate (ATP) from binding and thereby inhibiting downstream signaling.

This inhibition would block the phosphorylation of substrate proteins, arresting the signaling cascade controlled by the target kinase. The diagram below illustrates this proposed mechanism within a generic signal transduction pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Binds to Active Site Compound 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid Compound->Receptor Competitively Inhibits Substrate_P Phosphorylated Substrate Response Cellular Response (Proliferation, Survival, etc.) Substrate_P->Response Triggers Ligand Growth Factor Ligand->Receptor Activates

Figure 1: Hypothesized mechanism of action. The compound is proposed to competitively inhibit ATP binding to the kinase active site, blocking substrate phosphorylation and downstream signaling.

Experimental Validation Strategy

A phased approach is essential for systematically validating the proposed mechanism and identifying the specific kinase target(s). The following workflow provides a logical progression from broad screening to detailed cellular characterization.

G start Start: Compound Synthesis & QC phase1 Phase 1: Target Identification (Broad Kinase Panel Screen) start->phase1 High-purity compound phase2 Phase 2: In Vitro Characterization (IC50 & MoA Studies) phase1->phase2 Identify primary hit(s) phase3 Phase 3: Cellular Activity (Target Engagement & Pathway Inhibition) phase2->phase3 Confirm potency & binding mode end End: Confirmed Mechanism & Lead Candidate phase3->end Validate cellular effect

Figure 2: A multi-phase workflow for the systematic validation of the compound's mechanism of action.

Phase 1: Target Identification via Broad Kinase Profiling

The initial and most critical step is to determine if the compound inhibits any kinases and, if so, which ones. A broad kinase panel screen is the most efficient method to achieve this.

Protocol 1: High-Throughput Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create working concentrations.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo®). These services typically use 384-well plates with recombinant kinases, appropriate substrates, and ATP.

  • Screening Execution: The compound is typically screened at a single, high concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Detection: Kinase activity is measured, often via luminescence or fluorescence, by quantifying the amount of ATP remaining after the kinase reaction. A decrease in signal relative to a DMSO control indicates inhibition.

  • Data Analysis: Results are expressed as percent inhibition relative to controls. A common threshold for identifying a "hit" is >50% inhibition.

Data Presentation:

The results from this screen should be summarized in a table to clearly identify the most promising kinase targets.

Target KinaseGene Family% Inhibition @ 10 µM
Kinase ATyrosine Kinase95.2%
Kinase BSer/Thr Kinase88.1%
Kinase CTyrosine Kinase45.3%
.........
Kinase ZLipid Kinase2.1%
Phase 2: In Vitro Characterization of Primary Hits

Once primary hits are identified, the next phase is to quantify their potency and confirm the ATP-competitive binding mode.

Protocol 2: IC50 Determination

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity.

  • Reagents: Recombinant human target kinase, corresponding peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Create a 10-point, 3-fold serial dilution of the compound in a 384-well plate. b. Add the target kinase to each well. c. Initiate the reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration). d. Incubate at room temperature for 1 hour. e. Add the detection reagent to stop the reaction and quantify the remaining kinase activity.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 3: ATP Competition Assay

  • Objective: To confirm that the compound inhibits the kinase by competing with ATP.

  • Procedure: a. Perform the IC50 determination protocol (Protocol 2) under multiple, fixed concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM). b. If the compound is ATP-competitive, the apparent IC50 value will increase as the concentration of ATP increases.

  • Data Analysis: A rightward shift in the dose-response curve with increasing ATP concentration is indicative of an ATP-competitive mechanism.

Phase 3: Cellular Activity and Target Engagement

Confirming that the compound works in a complex cellular environment is a crucial validation step.

Protocol 4: Western Blot for Downstream Substrate Phosphorylation

  • Objective: To determine if the compound can inhibit the target kinase within a living cell, leading to a decrease in the phosphorylation of its known substrate.

  • Cell Line Selection: Choose a cell line where the target kinase and its signaling pathway are known to be active.

  • Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2 hours). c. If the pathway requires stimulation, add the appropriate growth factor or ligand for the final 15-30 minutes of treatment. d. Lyse the cells and quantify the total protein concentration. e. Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies against the phosphorylated form of the substrate (p-Substrate) and the total form of the substrate (Total-Substrate). g. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio indicates cellular target inhibition.

G step1 1. Seed Cells in 6-well Plate step2 2. Treat with Compound (Dose Response) step1->step2 step3 3. Stimulate Pathway (e.g., with Growth Factor) step2->step3 step4 4. Lyse Cells & Quantify Protein step3->step4 step5 5. Western Blot (p-Substrate / Total Substrate) step4->step5 step6 6. Analyze Data: Assess Inhibition step5->step6

Figure 3: Workflow for assessing cellular target inhibition via Western Blot.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and scientifically rigorous path to elucidating the mechanism of action for this compound. By progressing through broad-panel screening, in vitro characterization, and cellular validation, researchers can confidently identify the primary kinase target(s), quantify the compound's potency, and confirm its proposed ATP-competitive binding mode.

Successful validation of this hypothesis would position this compound as a valuable lead compound. Subsequent efforts would focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as ADME/Tox profiling to assess its drug-like properties, paving the way for preclinical development.

Spectroscopic Characterization of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of many innovative molecular designs. Among these, 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid stands out as a versatile building block. Its rigid, nitrogen-rich scaffold, combining both pyridine and pyrimidine rings, coupled with the reactive handle of a carboxylic acid, makes it a valuable synthon for creating complex molecules with potential applications in medicinal chemistry, coordination chemistry, and functional materials.

The unambiguous structural confirmation and purity assessment of such molecules are paramount to any research and development endeavor. A multi-faceted analytical approach, leveraging the distinct strengths of various spectroscopic techniques, is not merely a procedural step but a foundational requirement for scientific rigor. This guide provides an in-depth technical overview of the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound.

As a senior application scientist, the objective here is not just to present data, but to illuminate the process. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and interpret the resulting data with authoritative grounding. This document is designed for researchers, scientists, and drug development professionals, serving as both a practical guide and a reference for the comprehensive characterization of this important heterocyclic compound.

Molecular Structure and Predicted Spectroscopic Fingerprints

To effectively interpret spectroscopic data, one must first understand the molecule's structure and the electronic environment of its constituent atoms. This compound (C₁₀H₇N₃O₂) possesses a distinct architecture that gives rise to a predictable yet information-rich spectroscopic profile.

Chemical Structure and Atom Numbering:

(Note: For clarity in NMR assignments, the pyridine ring protons are labeled H2', H6', H3', H5' and the pyrimidine protons are H4, H6. The carboxylic acid proton is H-OOC.)

Predicted Spectroscopic Features:

  • NMR Spectroscopy: The molecule has seven aromatic protons in distinct electronic environments. The two nitrogen atoms in the pyrimidine ring and the single nitrogen in the pyridine ring act as strong electron-withdrawing groups, shifting adjacent protons significantly downfield. The carboxylic acid proton is expected to be a broad, highly deshielded singlet. The ¹³C NMR will similarly show distinct signals for the ten carbon atoms, with the carbonyl carbon appearing furthest downfield.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by vibrations from the carboxylic acid group (a very broad O-H stretch and a sharp C=O stretch), along with characteristic absorptions from the C=C and C=N bonds within the aromatic rings and aromatic C-H bonds.

  • Mass Spectrometry (MS): As a moderately sized polar molecule, it is well-suited for soft ionization techniques like Electrospray Ionization (ESI). The high-resolution mass spectrum will provide an extremely accurate mass measurement, confirming the elemental composition. The molecular ion peak should be readily observable in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Principles of NMR for Heterocyclic Carboxylic Acids

The chemical shift (δ) of a nucleus in NMR is highly sensitive to its local electronic environment. In this compound, the key factors are:

  • Anisotropy: The π-electron systems of the pyridine and pyrimidine rings generate a ring current that strongly deshields the protons attached to them, moving their signals downfield (higher ppm).

  • Inductive Effects: The electronegative nitrogen atoms withdraw electron density from the rings, further deshielding adjacent protons and carbons. Protons H4 and H6 on the pyrimidine ring are particularly affected.

  • Hydrogen Bonding & Exchange: The carboxylic acid proton is acidic and can exchange with trace water or other acidic protons in the solvent. This typically results in a broad signal. In a hydrogen-bond-accepting solvent like DMSO-d₆, this proton is stabilized, often appearing as a very broad singlet at a very high chemical shift (>12 ppm).

Recommended Protocol for ¹H and ¹³C NMR Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended choice as it effectively solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Instrumentation & Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent (DMSO-d₆).

    • Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.

    • Set the sample temperature, typically to 25 °C (298 K).

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled (to produce singlets for all carbons).

    • Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at δ ~39.52 ppm).

¹H NMR Spectral Data and Interpretation

The following table outlines the predicted ¹H NMR signals for the compound in DMSO-d₆.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H4, H6 (Pyrimidine)~9.4 - 9.6SingletN/AHighly deshielded by two adjacent nitrogen atoms. May appear as two distinct singlets or a single singlet for two protons.
H2', H6' (Pyridine)~8.8 - 9.0Doublet~6.0 HzAdjacent to the pyridine nitrogen and deshielded by the pyrimidine ring.
H3', H5' (Pyridine)~8.4 - 8.6Doublet~6.0 HzCoupled to H2'/H6'. Less deshielded than H2'/H6'.
-COOH> 13.0Broad SingletN/AAcidic proton, stabilized by DMSO, appears far downfield.
¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR signals are summarized below.

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Carboxylic Acid)~165-170Carbonyl carbon, significantly deshielded.
C2, C4, C6 (Pyrimidine)~155-165Carbons directly bonded to nitrogen are strongly deshielded.
C2', C6' (Pyridine)~150-155Adjacent to the pyridine nitrogen.
C4' (Pyridine)~140-145Quaternary carbon attached to the pyrimidine ring.
C5 (Pyrimidine)~125-130Quaternary carbon attached to the carboxylic acid.
C3', C5' (Pyridine)~120-125Protonated carbons on the pyridine ring.
Visualization: NMR Workflow

The logical flow from sample to structure can be visualized as follows.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Add Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve Completely B->C D Lock, Tune, Shim C->D E Acquire ¹H, ¹³C, 2D Spectra D->E F Fourier Transform & Phasing E->F G Calibrate & Integrate F->G H Assign Peaks (Chemical Shift, Multiplicity) G->H I Structural Confirmation H->I

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Principles of IR for Functional Group Identification

When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies correspond to the energy required to cause a vibrational transition. Functional groups (like C=O, O-H, C=N) have characteristic absorption frequencies, making IR an excellent tool for qualitative analysis.

Recommended Protocol for IR Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern technique ideal for analyzing solid powders with minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a swab lightly moistened with isopropanol and allow it to dry completely.

  • Background Scan: With the clean crystal and no sample present, run a background scan. This captures the IR spectrum of the ambient environment (e.g., CO₂, H₂O vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (a spatula tip is sufficient) directly onto the ATR crystal.

  • Engage Anvil: Lower the press anvil to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal and anvil thoroughly.

IR Spectral Data and Interpretation

The key vibrational modes for this compound are presented below.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Appearance
2500-3300O-H stretchCarboxylic AcidVery broad and strong, often obscuring C-H stretches.
3000-3100C-H stretchAromatic ringsWeak to medium, sharp peaks.
1700-1725C=O stretchCarboxylic AcidStrong and sharp.
1550-1620C=N and C=C stretchPyridine & PyrimidineMultiple strong to medium bands.
1400-1500C=C stretchAromatic ringsMedium intensity bands.
1210-1320C-O stretchCarboxylic AcidMedium intensity band.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Principles of MS for Molecular Weight and Fragmentation

In MS, molecules are converted into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can measure m/z to several decimal places, allowing for the determination of a molecule's elemental formula. Electrospray Ionization (ESI) is a soft ionization method that is ideal for polar, non-volatile molecules like our compound of interest, as it typically produces the intact molecular ion with minimal fragmentation.

Recommended Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent like methanol, acetonitrile, or a mixture of acetonitrile/water.

    • A trace amount of formic acid (0.1%) can be added for positive ion mode ([M+H]⁺) or ammonium hydroxide (0.1%) for negative ion mode ([M-H]⁻) to promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion with a syringe pump or by injection through an HPLC system.

  • Data Acquisition:

    • Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) modes.

    • Mass Range: Set a suitable mass range, for example, m/z 50-500.

    • Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Compare the measured accurate mass to the theoretical mass to confirm the elemental formula. The acceptable mass error is typically < 5 ppm.

MS Spectral Data and Interpretation

The theoretical mass calculations for this compound (C₁₀H₇N₃O₂) are crucial for HRMS analysis.

  • Molecular Formula: C₁₀H₇N₃O₂

  • Exact Mass: 201.05382 Da[1]

Ion Formula Theoretical m/z Expected Observation
[M+H]⁺[C₁₀H₈N₃O₂]⁺202.06165The base peak or a very prominent peak in positive ion mode.
[M-H]⁻[C₁₀H₆N₃O₂]⁻200.04600A prominent peak in negative ion mode.
[M+Na]⁺[C₁₀H₇N₃O₂Na]⁺224.04359Often observed as an adduct in positive ion mode.

Potential Fragmentation: While ESI is soft, some in-source fragmentation can occur. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or the entire COOH group (45 Da).

Visualization: ESI-MS Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_ion Ionization (ESI Source) cluster_analysis Analysis & Detection A Prepare Dilute Solution (~0.1 mg/mL) B Sample Infusion A->B C Nebulization & Desolvation B->C D Generate Gas-Phase Ions ([M+H]⁺ or [M-H]⁻) C->D E Mass Analyzer (TOF/Orbitrap) Separates ions by m/z D->E F Detector E->F G Generate Mass Spectrum F->G H Confirm Elemental Formula (Accurate Mass) G->H

Caption: Workflow for ESI High-Resolution Mass Spectrometry.

Summary of Spectroscopic Data

This table provides a consolidated overview of the key analytical data for the title compound.

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shifts (δ)Pyrimidine H: ~9.4-9.6 ppm; Pyridine H: ~8.4-9.0 ppm; COOH: >13 ppm.
MultiplicitiesPyrimidine H: singlets; Pyridine H: doublets; COOH: broad singlet.
¹³C NMR Chemical Shifts (δ)Carbonyl C: ~165-170 ppm; Aromatic C: ~120-165 ppm.
IR Key Frequencies (cm⁻¹)O-H: 2500-3300 (broad); C=O: 1700-1725; C=N/C=C: 1550-1620.
HRMS (ESI) [M+H]⁺ (m/z)Theoretical: 202.06165
[M-H]⁻ (m/z)Theoretical: 200.04600

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the complete carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the carboxylic acid moiety. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. The protocols and data presented in this guide provide a robust framework for researchers to confidently verify the identity, purity, and structure of this valuable chemical entity, ensuring the integrity of subsequent scientific investigations.

References

A Technical Guide to the Protein Interactions of Pyrimidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Carboxylic Acid Scaffold in Drug Discovery

The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone of medicinal chemistry, forming the core of nucleic acids and numerous therapeutic agents.[1][2] When functionalized with a carboxylic acid group, this scaffold gains a crucial pharmacophoric feature—a potent hydrogen bond donor and acceptor that can also engage in ionic interactions. This versatility makes pyrimidine carboxylic acid derivatives exceptional candidates for targeting a wide array of protein active sites and allosteric pockets.[3][4] These compounds are not merely synthetic curiosities; they are the chemical foundation for approved drugs and advanced clinical candidates in oncology, virology, and immunology.[1][2][5]

This guide provides an in-depth exploration of the known protein interactions of this vital chemical class. We will move beyond a simple catalog of interactions to dissect the molecular underpinnings of their activity. By examining their roles as inhibitors of key enzyme families—including Dihydroorotate Dehydrogenase (DHODH), viral integrases, and protein kinases—we will illuminate the structure-activity relationships (SAR) and mechanistic principles that drive their therapeutic potential. For each target class, we will review the binding modes, the quantitative measures of interaction, and the robust biophysical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Targeting Nucleotide Metabolism: DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[6][7] This pathway is indispensable for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[8] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a heightened dependency on this pathway, making DHODH a prime therapeutic target for autoimmune diseases and oncology.[7][9][10]

Mechanism and Structural Basis of Interaction

Pyrimidine carboxylic acid derivatives, along with other structural classes, have been developed as potent DHODH inhibitors.[8] These molecules typically act as competitive inhibitors with respect to the binding site for the electron acceptor, ubiquinone.[6] The carboxylic acid moiety is often essential for activity, forming key interactions that anchor the inhibitor within the enzyme's active site.

High-resolution X-ray crystal structures of human DHODH in complex with inhibitors have provided invaluable insights into their binding mode.[6] These studies reveal that the inhibitors occupy a hydrophobic tunnel leading to the flavin mononucleotide (FMN) cofactor. The carboxylic acid group frequently forms hydrogen bonds with conserved amino acid residues, such as a key tyrosine or arginine, while the pyrimidine core and its substituents engage in van der Waals and hydrophobic interactions within the tunnel. Some compounds have even been observed to adopt a dual binding mode within the same crystal, a phenomenon that can explain complex structure-activity relationships.[6]

DHODH_Pathway Figure 1: DHODH role in pyrimidine biosynthesis. cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH UQ Ubiquinone (CoQ) DHO Dihydroorotate UQH2 Ubiquinol (CoQH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e- transfer Orotate Orotate DHO:e->Orotate:w Oxidation UMP UMP Orotate->UMP PRPP UMP Synthase Inhibitor Pyrimidine Carboxylic Acid Derivative Inhibitor->DHODH Inhibition CarbamoylP Carbamoyl Phosphate Aspartate Aspartate Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Nucleotides

Caption: Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting DHODH inhibition.

Quantitative Analysis of DHODH-Inhibitor Interactions

The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in enzyme activity assays and confirmed through biophysical methods that measure direct binding affinity (K D).

Compound ClassExampleTargetIC₅₀ (nM)Method
Pyrimidine DerivativesBrequinarHuman DHODH10 - 50Enzyme Assay
Pyrimidine DerivativesA77 1726Human DHODH~600Enzyme Assay
Fused PyrimidinesLeflunomideHuman DHODH100 - 500Enzyme Assay

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.[8][10]

Targeting Viral Replication: HIV-1 Integrase Inhibition

Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) is a viral enzyme essential for replication, responsible for inserting the viral DNA into the host cell's genome.[11] This makes it a highly attractive target for antiretroviral therapy.[12] A prominent class of drugs, known as Integrase Strand Transfer Inhibitors (INSTIs), effectively blocks this process. Several highly successful INSTIs, including Raltegravir and Dolutegravir, are based on N-methylpyrimidinone carboxamide and related scaffolds, which fall under the broader category of pyrimidine carboxylic acid derivatives.[12][13]

Mechanism of Strand Transfer Inhibition

INSTIs function by chelating essential divalent metal ions (typically Mg²⁺) within the catalytic core of the integrase enzyme.[14] The pyrimidine carboxylic acid derivative scaffold is perfectly suited for this role. The general pharmacophore consists of a planar nitrogen-containing heterocyclic system, a carboxylic acid (or a bioisostere), and another oxygen atom (often from a ketone or hydroxyl group). These three atoms form a coplanar triad that coordinates the two magnesium ions, displacing the reactive 3'-hydroxyl ends of the viral DNA and preventing the strand transfer reaction.[15]

Structural modifications to the pyrimidine core and its substituents are critical for optimizing potency against both wild-type and resistant viral strains, as well as for improving pharmacokinetic properties.[13][15]

Integrase_Inhibition Figure 2: Mechanism of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). cluster_IN HIV-1 Integrase Catalytic Core IN_ActiveSite Active Site Mg²⁺ Mg²⁺ HostDNA Host DNA IN_ActiveSite->HostDNA Catalyzes Attack vDNA Viral DNA 3'-OH end vDNA->IN_ActiveSite:f0 Binds INSTI Pyrimidine Carboxylic Acid Derivative (INSTI) INSTI->IN_ActiveSite Chelates Metal Ions NoIntegration Integration Blocked Integration Integration (Strand Transfer)

Caption: Figure 2: Mechanism of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

Targeting Cell Proliferation: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Consequently, they are one of the most important classes of drug targets.[16] Pyrimidine derivatives are a well-established and highly successful scaffold for designing potent and selective kinase inhibitors.[17][18] The 2-aminopyrimidine and 2,4-diaminopyrimidine cores are particularly prevalent, as they mimic the adenine base of ATP and can form critical hydrogen bonds with the kinase "hinge" region—a conserved backbone segment that connects the N- and C-terminal lobes of the kinase domain.[16]

Binding Modes and Selectivity

The carboxylic acid group, while less common than other substituents in this class, can be strategically employed to gain potency and selectivity. It can form salt bridges with conserved lysine residues (e.g., in the active site) or other basic residues on the protein surface, or it can mediate water-bridged hydrogen bond networks.

For example, pyrimidine-based inhibitors have been designed to target Aurora Kinases, which are critical for cell cycle regulation.[16][19] Structure-based drug design has led to compounds that potently inhibit Aurora A kinase, inducing the "DFG-out" inactive conformation and subsequently reducing levels of oncoproteins like MYC.[19][20]

Inhibitor ScaffoldTarget Kinase(s)Key Interaction FeatureRepresentative IC₅₀ (nM)
2,4-DiaminopyrimidineAurora A/BH-bonds with hinge region1 - 15
Pyrrolo[2,3-d]pyrimidineMultiple Tyrosine KinasesH-bonds with hinge region50 - 500
Fused PyrimidinesEGFRCovalent bond or H-bonds1 - 100

Note: Data is representative and synthesized from multiple sources for illustrative purposes.[16][17][18]

Methodologies for Characterizing Protein-Ligand Interactions

To rigorously characterize the interaction between a pyrimidine carboxylic acid derivative and its protein target, a suite of biophysical and biochemical techniques is employed. These methods provide orthogonal data that, when combined, create a comprehensive picture of the binding event, from affinity and thermodynamics to the precise structural details. The choice of method is dictated by the need for causality; we select techniques that directly measure the physical interaction to validate hypotheses derived from cellular or enzymatic assays.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile in a single, label-free experiment.[21][22][23]

Causality & Rationale: Unlike assays that rely on reporters or competition, ITC measures the intrinsic heat of binding, providing unequivocal proof of a direct interaction.[21] It is essential for validating hits from primary screens and for understanding the thermodynamic drivers (enthalpy vs. entropy) of the interaction, which is critical for lead optimization.[24]

Step-by-Step Protocol for ITC:

  • Sample Preparation:

    • Prepare the protein target and the pyrimidine derivative in identical buffer solutions to minimize heats of dilution. Dialyze the protein extensively against the final buffer.

    • Determine accurate concentrations of both protein and ligand. Protein concentration should ideally be 10-100 times the expected K D. Ligand concentration in the syringe should be 10-15 times the protein concentration in the cell.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the calorimeter.

    • Set the experimental temperature (typically 25 °C).

    • Load the protein solution into the sample cell and the identical buffer into the reference cell.

  • Titration:

    • Load the ligand solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles and assess initial behavior, followed by a series of 15-30 injections (e.g., 2-3 µL each).

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[22] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[25][26] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[25][27]

Causality & Rationale: SPR provides not only the equilibrium binding affinity (K D) but also the individual association (kₐ) and dissociation (kₑ) rate constants.[28] This kinetic information is invaluable for drug development, as a compound's residence time (related to kₑ) on its target can be a better predictor of in vivo efficacy than affinity alone.

Step-by-Step Protocol for SPR:

  • Chip Preparation & Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the protein target (ligand) to the chip surface via covalent coupling. A control flow cell should be prepared similarly but without the protein to allow for reference subtraction.

    • Deactivate any remaining active esters.

  • Analyte Interaction:

    • Prepare a series of dilutions of the pyrimidine derivative (analyte) in running buffer.

    • Inject the analyte solutions sequentially over the ligand and control surfaces at a constant flow rate, starting with the lowest concentration.

    • Record the binding response (in Resonance Units, RU) over time (the association phase).

  • Dissociation & Regeneration:

    • After the association phase, switch back to flowing only the running buffer over the chip and record the dissociation of the analyte.

    • If necessary, inject a regeneration solution to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell signal to get the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and K D (where K D = kₑ/kₐ).[27][28]

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of a protein-ligand complex.[29][30][31] This technique is unparalleled for visualizing the precise binding mode, orientation, and intermolecular interactions between the inhibitor and its target.[32]

Causality & Rationale: A crystal structure provides the ultimate validation of a binding hypothesis. It reveals the specific hydrogen bonds, hydrophobic interactions, and conformational changes that define the interaction.[32][33] This structural information is the cornerstone of structure-based drug design, enabling rational modifications to improve inhibitor potency and selectivity.

Step-by-Step Protocol for Co-crystallization:

  • Complex Formation:

    • Purify the protein target to >95% homogeneity.

    • Incubate the protein with the pyrimidine derivative at a molar excess (e.g., 5-10 fold) to ensure saturation of the binding site.[32]

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of conditions (precipitants, buffers, salts, additives) using commercial or in-house screens to identify initial crystallization "hits."

  • Crystal Optimization:

    • Refine the initial hit conditions by systematically varying the concentrations of components to grow larger, single, diffraction-quality crystals.

  • Data Collection & Structure Determination:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction pattern.

    • Process the diffraction data and solve the structure using molecular replacement if a homologous structure exists.

    • Build and refine the atomic model of the protein-ligand complex, paying close attention to the electron density corresponding to the bound ligand.[31]

Experimental_Workflow Figure 3: Integrated workflow for characterizing protein-inhibitor interactions. cluster_Discovery Hit Identification & Validation cluster_Characterization Detailed Mechanistic Analysis cluster_Optimization Lead Optimization Screen Primary Screen (e.g., Enzyme Assay) Hit Initial Hit Compound Screen->Hit ITC ITC Analysis (Confirm Direct Binding) Hit->ITC Validate SPR SPR Analysis (Binding Kinetics) Hit->SPR Characterize Xtal X-ray Crystallography (Structural Analysis) Hit->Xtal Visualize Thermo Thermodynamic Profile (KD, ΔH, ΔS) ITC->Thermo SBDD Structure-Based Drug Design (SBDD) Thermo->SBDD Inform Kinetics Kinetic Profile (ka, kd) SPR->Kinetics Kinetics->SBDD Inform Structure 3D Structure of Protein-Ligand Complex Xtal->Structure Structure->SBDD Inform NewAnalogs Synthesize New Analogs SBDD->NewAnalogs NewAnalogs->Screen Iterate

Caption: Figure 3: Integrated workflow for characterizing protein-inhibitor interactions.

Conclusion

Pyrimidine carboxylic acid derivatives represent a versatile and highly fruitful scaffold in modern drug discovery. Their ability to engage in specific, high-affinity interactions with a diverse range of protein targets—from metabolic enzymes like DHODH to viral enzymes like HIV-1 integrase and crucial cell signaling nodes like protein kinases—underscores their therapeutic importance. The success of this chemical class is built upon a deep, quantitative understanding of its protein interactions, elucidated by a combination of biochemical assays and rigorous biophysical techniques. By integrating structural biology, thermodynamics, and kinetics, researchers can rationally design and optimize these molecules, transforming a simple heterocyclic core into potent and selective medicines. The methodologies and principles outlined in this guide provide a framework for the continued exploration and exploitation of pyrimidine carboxylic acid derivatives in the development of next-generation therapeutics.

References

Methodological & Application

Application Note and Synthesis Protocol: 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(Pyridin-4-yl)pyrimidine Scaffold

The 2-(pyridin-4-yl)pyrimidine motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a valuable building block in the design of novel therapeutic agents and functional materials. The presence of both a pyrimidine and a pyridine ring provides multiple sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.

Derivatives of this scaffold have been investigated for a range of biological activities, including their potential as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The carboxylic acid functionality at the 5-position of the pyrimidine ring offers a versatile handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships and the development of targeted drug candidates.

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid, a key intermediate for the development of novel compounds based on this promising scaffold. The protocol is designed to be robust and reproducible, providing researchers with a reliable method to access this valuable molecule.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the pyrimidine ring through a condensation reaction to form ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate. This is followed by a straightforward hydrolysis of the ethyl ester to yield the final carboxylic acid product. This strategy allows for the purification of the stable ester intermediate, ensuring a high purity of the final product.

Synthetic_Workflow Start Starting Materials: Pyridine-4-carboxamidine Ethyl 2-(ethoxymethylene)-3-oxobutanoate Step1 Step 1: Pyrimidine Ring Formation (Condensation Reaction) Start->Step1 Intermediate Intermediate: Ethyl 2-(Pyridin-4-yl)pyrimidine-5-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: High-level overview of the two-step synthesis workflow.

Part 1: Synthesis of Ethyl 2-(Pyridin-4-yl)pyrimidine-5-carboxylate

This initial and crucial step involves the construction of the core pyrimidine ring. The chosen method is a condensation reaction between pyridine-4-carboxamidine and an appropriate three-carbon electrophilic component. This approach is based on established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]

Reaction Mechanism

The formation of the pyrimidine ring proceeds via a condensation reaction. Pyridine-4-carboxamidine acts as the dinucleophile, reacting with a suitable 1,3-dielectrophile. A common and effective reaction partner is an enolate or enol ether of a β-keto ester. The reaction is typically base-catalyzed, facilitating the nucleophilic attack and subsequent cyclization.

Reaction_Mechanism_Step1 reagents Pyridine-4-carboxamidine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate intermediate1 Nucleophilic Attack & Cyclization reagents->intermediate1 Base (e.g., NaOEt) intermediate2 Dehydration intermediate1->intermediate2 product Ethyl 2-(Pyridin-4-yl)pyrimidine-5-carboxylate intermediate2->product

Caption: Simplified reaction mechanism for pyrimidine ring formation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
Pyridine-4-carboxamidine hydrochlorideC₆H₈ClN₃157.601.58 g (10 mmol)≥97%
Ethyl 2-(ethoxymethylene)-3-oxobutanoateC₉H₁₄O₄186.201.86 g (10 mmol)≥95%
Sodium EthoxideC₂H₅NaO68.050.68 g (10 mmol)≥95%
Anhydrous EthanolC₂H₆O46.0750 mL≥99.5%
Diethyl EtherC₄H₁₀O74.12As neededReagent grade
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
BrineNaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL).

    • Carefully add sodium ethoxide (0.68 g, 10 mmol) to the ethanol and stir until fully dissolved.

    • To this solution, add pyridine-4-carboxamidine hydrochloride (1.58 g, 10 mmol) and stir for 15 minutes at room temperature.

    • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.86 g, 10 mmol) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up and Isolation:

    • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate.

Part 2: Hydrolysis of Ethyl 2-(Pyridin-4-yl)pyrimidine-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a base, followed by acidification to protonate the carboxylate.[2]

Reaction Mechanism

The hydrolysis is a base-mediated nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityConcentration
Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylateC₁₂H₁₁N₃O₂229.242.29 g (10 mmol)-
Sodium HydroxideNaOH40.000.80 g (20 mmol)-
Tetrahydrofuran (THF)C₄H₈O72.1130 mLReagent grade
WaterH₂O18.0210 mL-
Hydrochloric AcidHCl36.46As needed2 M
Experimental Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate (2.29 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL).

    • Add sodium hydroxide (0.80 g, 20 mmol) to the solution and stir at room temperature.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC (the product will have a different Rf value than the starting material).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to pH 3-4 by the dropwise addition of 2 M hydrochloric acid. A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold diethyl ether.

  • Purification and Characterization:

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified this compound under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular formula is C₁₀H₇N₃O₂ and the molecular weight is 201.18 g/mol .[3]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle it with care.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable building block for use in drug discovery and materials science. The methodology is based on established chemical principles and offers a practical route to a key heterocyclic compound.

References

High-Yield Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid Esters: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid ester scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] The strategic incorporation of a pyridine ring at the 2-position of a pyrimidine core functionalized with a carboxylic acid ester at the 5-position gives rise to molecules with diverse pharmacological potential. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the high-yield synthesis of these valuable compounds. We will explore two robust synthetic strategies: a classical condensation approach utilizing an amidine precursor and a modern cross-coupling methodology. This guide will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step protocols, and offer insights into reaction optimization.

Strategic Overview: Two Paths to the Target Scaffold

The synthesis of this compound esters can be efficiently achieved through two primary pathways. The choice of strategy may depend on the availability of starting materials, desired scale, and laboratory capabilities.

  • Route A: Amidine-Based Cyclocondensation. This classical and often high-yielding approach involves the reaction of isonicotinamidine (pyridin-4-carboxamidine) with a suitable three-carbon electrophilic building block. This method is advantageous for its atom economy and often straightforward purification.

  • Route B: Palladium-Catalyzed Cross-Coupling. A more contemporary strategy involves the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction couples a 2-halopyrimidine-5-carboxylic acid ester with a pyridine-4-boronic acid derivative. This route offers excellent functional group tolerance and modularity.

Below is a visual representation of these two synthetic strategies.

Synthetic_Strategies cluster_0 Route A: Amidine Condensation cluster_1 Route B: Suzuki Coupling Isonicotinamidine Isonicotinamidine Target_A 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic Acid Ester Isonicotinamidine->Target_A Cyclocondensation Three-Carbon Synthon Three-Carbon Synthon Three-Carbon Synthon->Target_A 2-Halopyrimidine Ester 2-Halopyrimidine- 5-carboxylic Acid Ester Target_B 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic Acid Ester 2-Halopyrimidine Ester->Target_B Pd Catalyst, Base Pyridine-4-boronic Acid Pyridine-4-boronic Acid or Ester Pyridine-4-boronic Acid->Target_B

Caption: Overview of the two primary synthetic routes to this compound esters.

Route A: High-Yield Synthesis via Amidine Condensation

This approach builds the pyrimidine ring by reacting isonicotinamidine hydrochloride with a pre-formed, activated three-carbon synthon. A particularly effective and high-yielding method involves the use of the sodium salt of an enolate derived from a dimethoxypropionate precursor.[2]

Workflow for Amidine Condensation

Amidine_Condensation_Workflow cluster_prep Preparation of Reagents cluster_reaction Pyrimidine Ring Formation cluster_workup Isolation and Purification Prep_Amidine Synthesis of Isonicotinamidine HCl Reaction Condensation Reaction Prep_Amidine->Reaction Prep_Enolate Synthesis of Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Prep_Enolate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Caption: Step-by-step workflow for the amidine condensation synthesis route.

Protocol 1: Synthesis of Isonicotinamidine Hydrochloride

Isonicotinamidine hydrochloride serves as the key nitrogen-containing component for the pyrimidine ring construction. It can be synthesized from isonicotinamide.

Materials:

  • Isonicotinamide

  • Absolute Ethanol

  • Hydrazine Hydrate (100%)

Procedure:

  • Dissolve isonicotinamide in absolute ethanol.

  • Add hydrazine hydrate (100%) to the solution. The recommended molar ratio of hydrazine hydrate to isonicotinamide is between 0.4 and 2.

  • Reflux the reaction mixture at a temperature range of 100-120°C for 3-5 hours.

  • After the reaction is complete, distill off the ethanol.

  • The resulting solid mass is isonicotinic acid hydrazide.

  • Further conversion to the amidine hydrochloride can be achieved through established literature procedures, typically involving reaction with an imidate-forming reagent followed by treatment with HCl.

Note: Commercially available isonicotinamidine hydrochloride can also be used if available.[3]

Protocol 2: Synthesis of Ethyl 2-(Pyridin-4-yl)pyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2]

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Diethyl Ether

  • Methyl 3,3-dimethoxypropionate

  • Methyl Formate

  • Isonicotinamidine Hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Saturated Aqueous Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.

Part B: Condensation and Pyrimidine Formation

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add isonicotinamidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to 100°C and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate.

Reactant Molar Eq. Notes
Sodium Hydride1.0Handle with care under inert atmosphere.
Methyl 3,3-dimethoxypropionate1.0
Methyl Formate1.2
Sodium Salt Intermediate1.0Should be used directly or stored under nitrogen.
Isonicotinamidine HCl1.1
Expected Yield Moderate to excellent yields have been reported for analogous reactions.[2]

Route B: High-Yield Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is well-suited for the synthesis of biaryl compounds, including the target 2-(pyridin-4-yl)pyrimidine system.[4][5][6] This route involves the palladium-catalyzed reaction of a 2-halopyrimidine-5-carboxylic acid ester with a pyridine-4-boronic acid derivative.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow Start_Material Ethyl 2-chloropyrimidine- 5-carboxylate Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., 1,4-Dioxane/Water) Start_Material->Reaction_Setup Boronic_Acid Pyridine-4-boronic acid Boronic_Acid->Reaction_Setup MW_Heating Microwave Irradiation or Conventional Heating Reaction_Setup->MW_Heating Workup Aqueous Workup & Extraction MW_Heating->Workup Purification Column Chromatography Workup->Purification Final_Product Ethyl 2-(pyridin-4-yl)pyrimidine- 5-carboxylate Purification->Final_Product

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling synthesis route.

Protocol 3: Synthesis of Ethyl 2-(Pyridin-4-yl)pyrimidine-5-carboxylate via Suzuki Coupling

This protocol is based on established methods for the Suzuki coupling of halopyrimidines.[7][8] The use of microwave irradiation can significantly accelerate the reaction.

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate (or corresponding bromo- derivative)

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), pyridine-4-boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 100-120°C for 15-30 minutes. Alternatively, the reaction can be heated conventionally at reflux for several hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate.

Parameter Condition Notes
Halopyrimidine Ethyl 2-chloropyrimidine-5-carboxylateThe bromo- or iodo-analogs can also be used and may exhibit higher reactivity.
Boronic Acid Pyridine-4-boronic acidPinacol esters can also be employed.
Catalyst Pd(PPh₃)₄Other palladium catalysts such as Pd(dppf)Cl₂ may also be effective.
Base K₂CO₃Other bases like Na₂CO₃ or Cs₂CO₃ can be screened for optimization.
Solvent 1,4-Dioxane/WaterOther solvent systems such as DMF or toluene can be used.
Temperature 100-120°C (Microwave)Reaction times will be longer with conventional heating.
Expected Yield Good to excellent yields are typically observed in Suzuki couplings of pyrimidines.[7]

Characterization Data

The final product, ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the pyrimidine and pyridine protons, as well as the ethyl ester group (a quartet and a triplet).

  • ¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine and pyridine rings, the ester carbonyl, and the ethyl group should be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be present.

  • CAS Number: 259807-46-0[9]

Conclusion

This application note has detailed two effective and high-yielding synthetic routes to this compound esters. The amidine condensation route offers a classical, atom-economical approach, while the Suzuki-Miyaura cross-coupling provides a modern, versatile, and modular strategy. Both protocols have been presented with detailed, step-by-step instructions to facilitate their implementation in a research setting. The choice of synthetic route will ultimately be guided by the specific needs and resources of the researcher. The methodologies described herein provide a solid foundation for the synthesis of this important class of compounds for applications in drug discovery and development.

References

Application Notes and Protocols for the Purification of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the purification strategies for 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] The inherent polarity and amphoteric nature of this molecule, stemming from the presence of a carboxylic acid and basic nitrogen atoms within the pyridine and pyrimidine rings, present unique challenges for purification.[2][3][4] This document outlines detailed protocols for recrystallization and chromatographic methods, underpinned by a discussion of the physicochemical principles governing these separation techniques. Furthermore, it establishes robust analytical workflows for purity assessment, ensuring the final compound meets the stringent quality requirements for downstream applications.

Introduction: Understanding the Purification Challenge

This compound (Compound 1) is a structurally complex molecule featuring both acidic (carboxylic acid) and basic (pyridine and pyrimidine nitrogens) functionalities. This amphoteric nature, coupled with its aromaticity, dictates its solubility and interaction with various stationary and mobile phases, making purification a non-trivial task. Common impurities often arise from starting materials, side reactions, or degradation products during synthesis. The high polarity of such derivatives can lead to challenges like poor retention in reverse-phase chromatography and difficulties in crystallization due to high solubility in polar solvents.[2]

A thorough understanding of the compound's physicochemical properties is paramount for developing an effective purification strategy.

Compound 1: this compound

  • Molecular Formula: C₁₀H₇N₃O₂[5]

  • Molecular Weight: 201.18 g/mol [5]

  • Appearance: Typically an off-white to yellow solid.

  • Key Features: Aromatic, heterocyclic, amphoteric (contains both acidic and basic centers).

The primary goal of any purification protocol is to remove process-related impurities, which may include unreacted starting materials, by-products, and reagents, to a level that is acceptable for the intended application.

Strategic Approach to Purification

The selection of an appropriate purification method is contingent on the scale of the purification, the nature of the impurities, and the desired final purity. For this compound, a multi-step approach is often necessary.

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.

Rationale and Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures. Given the polar nature of this compound, polar protic solvents are often a good starting point.

Table 1: Solvent Screening for Recrystallization

Solvent SystemObservationRecommendation
WaterHigh solubility at high temperature, moderate solubility at room temperature.Potential for good recovery, but may require cooling to sub-ambient temperatures.
EthanolGood solubility upon heating, lower solubility at room temperature.A viable option, potentially in a mixture with water to fine-tune solubility.[6]
IsopropanolSimilar to ethanol, may offer different selectivity for impurity removal.Worth screening, especially if ethanol-based systems are suboptimal.[7]
AcetonitrileLower solubility compared to alcohols, may be a good anti-solvent.[6]Can be used as an anti-solvent in combination with a more polar solvent.
Dimethylformamide (DMF) / WaterHigh dissolving power of DMF, with water acting as an anti-solvent.Useful for compounds with poor solubility in common solvents.
Step-by-Step Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude this compound to a minimal amount of the chosen solvent (e.g., a mixture of ethanol and water). Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and continue to heat at reflux for 5-10 minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.[8]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting Recrystallization
ProblemPotential CauseSuggested Solution
Oiling OutThe compound's melting point is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture.
No Crystal FormationSolution is not supersaturated; compound is too soluble.Evaporate some of the solvent; add an anti-solvent.[8]
Low RecoverySignificant solubility of the compound in the cold solvent.Cool the solution in an ice-salt bath; use a different solvent system.[8]

Protocol 2: Purification by Column Chromatography

For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice. Given the polar and ionizable nature of this compound, several chromatographic techniques can be considered.[2]

Technique Selection and Rationale
  • Normal-Phase Chromatography (Silica Gel): While feasible, the high polarity of the compound can lead to strong adsorption on the silica surface, requiring highly polar mobile phases and potentially causing peak tailing.

  • Reverse-Phase Chromatography (C18): Poor retention is a common issue with polar compounds on non-polar stationary phases.[2] This can sometimes be overcome by using highly aqueous mobile phases or ion-pairing agents, although the latter may not be suitable for all applications.[3][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often well-suited for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2]

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is effective for ionizable compounds like the target molecule.[2]

Caption: Decision tree for chromatographic technique selection.

Step-by-Step Silica Gel Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). Pack the chromatography column with the slurry, ensuring a uniform and air-free bed.[8]

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DMF or DMSO), and then adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation. Alternatively, dissolve the sample in a minimal amount of the mobile phase and load it carefully onto the top of the column.[8]

  • Elution: Begin elution with the mobile phase, starting with a less polar solvent system and gradually increasing the polarity (gradient elution). A typical gradient might be from 100% dichloromethane (DCM) to a mixture of DCM and methanol (e.g., 9:1 DCM:MeOH).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).[8] Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Analytical Methods for Purity Assessment

Robust analytical methods are essential to confirm the purity of the final product and to guide the purification process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of substituted pyridines and pyrimidines.[9]

Table 2: Typical HPLC Method Parameters

ParameterConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmA standard column for initial screening. Polar-endcapped columns can improve retention for polar analytes.[2]
Mobile Phase A 0.1% Formic acid in WaterProvides acidic conditions to protonate basic nitrogens, improving peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileThe organic modifier for elution.
Gradient 5% to 95% B over 15 minutesA standard gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate.[9]
Column Temperature 25 °CStandard operating temperature.[9]
Detection UV at 254 nm and 280 nmThe aromatic nature of the compound allows for strong UV absorbance.[3]
Injection Volume 5-10 µLStandard injection volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and purity assessment. The presence of impurity peaks in the NMR spectrum indicates the need for further purification. Characteristic peaks for pyrimidine and pyridine derivatives are well-documented.[10][11]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides accurate mass determination, confirming the identity of the compound and helping to identify impurities.

Conclusion

The purification of this compound requires a systematic approach that takes into account the compound's unique physicochemical properties. A combination of recrystallization and chromatographic techniques, guided by robust analytical monitoring, is often necessary to achieve high purity. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to develop and optimize purification strategies for this and structurally related compounds, ensuring the quality and reliability of materials used in drug discovery and development.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Pyrimidine-Based Compound

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is a small molecule featuring a pyridine and a pyrimidine ring system, structural motifs commonly found in biologically active compounds, particularly kinase inhibitors.[1][2] While the specific biological targets of this compound are not yet fully elucidated, its structure suggests potential activity as a modulator of intracellular signaling pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular activity of this compound.

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, this document will focus on a hypothesized mode of action: the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically through the targeting of the TGF-β type I receptor kinase (ALK5).[3][4] The TGF-β pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4][5] Its dysregulation is implicated in various diseases, most notably cancer and fibrosis, making it a prime target for therapeutic intervention.[5]

These application notes will provide a logical, stepwise approach to first assess the compound's general effects on cell viability and then to dissect its specific impact on the TGF-β/ALK5 signaling cascade. The protocols are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity Assays

Before investigating a specific mechanism of action, it is crucial to determine the compound's effect on overall cell health.[6] These initial assays will help distinguish between a specific anti-proliferative or pro-apoptotic effect and general cytotoxicity.[7]

Principle of Cell Viability Assays

Cell viability assays measure the number of living cells in a population, while cytotoxicity assays quantify the number of dead or damaged cells.[7] A variety of methods exist, often relying on the metabolic activity of viable cells or the integrity of the cell membrane.[8] A decrease in viability in the presence of a compound can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell death-inducing) effect.[6]

Recommended Cell Lines

The choice of cell line is critical for the relevance of the study. For investigating the inhibition of the TGF-β pathway, cell lines known to be responsive to TGF-β are recommended. Examples include:

  • A549 (Human lung carcinoma): Widely used to study TGF-β-induced epithelial-to-mesenchymal transition (EMT).

  • HaCaT (Human keratinocytes): Exhibit a strong growth inhibitory response to TGF-β.

  • HepG2 (Human liver carcinoma): Known to undergo apoptosis in response to TGF-β.[9]

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[8]

Materials:

  • Selected cell line (e.g., A549)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 1.2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.[7]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating to allow for the conversion of a substrate into a colored product.

  • Measurement: Read the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Table 1: Interpreting Foundational Viability and Cytotoxicity Data

Assay Result Interpretation Next Steps
Decreased Viability (MTT), Low Cytotoxicity (LDH) The compound is likely cytostatic, inhibiting cell proliferation.Proceed to specific mechanism-of-action assays.
Decreased Viability (MTT), High Cytotoxicity (LDH) The compound is cytotoxic, inducing cell death.Further investigate the mode of cell death (apoptosis vs. necrosis).
No change in Viability or Cytotoxicity The compound has no effect on cell proliferation or survival at the tested concentrations.Consider testing at higher concentrations or in different cell lines.

Part 2: Mechanistic Deep Dive - Targeting the TGF-β/ALK5 Pathway

Assuming the foundational assays indicate a specific biological activity, the next step is to investigate the compound's effect on the hypothesized TGF-β/ALK5 signaling pathway.

Principle of TGF-β/ALK5 Signaling

TGF-β ligands bind to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5).[4] Activated ALK5 phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[10] Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[10]

TGF_beta_pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment pALK5 Phosphorylated ALK5 ALK5->pALK5 Phosphorylation Compound 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid Compound->ALK5 Inhibition Smad23 Smad2/3 pALK5->Smad23 Phosphorylation pSmad23 Phosphorylated Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Transcription Reporter_Assay_Workflow start Start transfect Co-transfect cells with SBE-Luciferase and Renilla plasmids start->transfect incubate1 Incubate 24h transfect->incubate1 pretreat Pre-treat with compound incubate1->pretreat stimulate Stimulate with TGF-β1 pretreat->stimulate incubate2 Incubate 16-24h stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Normalize and analyze data measure->analyze end End analyze->end

References

Application Notes and Protocols for Investigating the Anti-Fibrotic Potential of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Fibrotic Therapies

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to scarring and the ultimate failure of vital organs such as the lungs, liver, and kidneys. This relentless progression of tissue hardening is a common pathway for a multitude of chronic diseases, contributing to significant morbidity and mortality worldwide. At the heart of the fibrotic cascade is the activation of myofibroblasts, specialized cells that are the primary producers of collagen and other ECM proteins.[1] A key signaling molecule orchestrating this process is Transforming Growth Factor-beta (TGF-β), which, through its canonical Smad signaling pathway, drives the transformation of quiescent fibroblasts into activated myofibroblasts.[2][3][4]

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory and anticancer properties.[5][6] Recent research has highlighted the potential of pyrimidine derivatives as anti-fibrotic agents.[7][8] Specifically, studies on certain 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated their ability to inhibit the proliferation of hepatic stellate cells (HSCs), key players in liver fibrosis, and reduce collagen expression in vitro.[7][8]

This technical guide focuses on a related but distinct molecule: 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid . While direct anti-fibrotic data for this specific compound is not yet prevalent in published literature, its structural similarity to other biologically active pyrimidine derivatives makes it a compelling candidate for investigation. This document provides a comprehensive framework for researchers to explore the potential anti-fibrotic properties of this compound, detailing robust in vitro and in vivo experimental protocols.

Molecular Structure of the Investigational Compound:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₇N₃O₂

  • Molecular Weight: 201.18 g/mol

  • CAS Number: 259807-47-1[9]

Hypothesized Mechanism of Action: Targeting the TGF-β Signaling Pathway

Given the central role of the TGF-β pathway in fibrosis, a primary hypothesis for the anti-fibrotic activity of novel compounds is the inhibition of this signaling cascade.[2][3][4] TGF-β signaling is initiated by the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, including those for collagens and alpha-smooth muscle actin (α-SMA).[2][4][10]

This guide will provide protocols to assess whether this compound can modulate key markers of fibrosis that are downstream of the TGF-β pathway.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TGF-β RII TGFb->TBRII Binding TBRI TGF-β RI (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (e.g., COL1A1, ACTA2) Complex->Transcription Translocation Inhibitor This compound (Hypothesized Target) Inhibitor->TBRI Potential Inhibition

Caption: Hypothesized targeting of the TGF-β signaling pathway by this compound.

Part 1: In Vitro Assessment of Anti-Fibrotic Activity

The initial evaluation of an investigational compound's anti-fibrotic potential is best conducted using cell-based in vitro models. These systems offer high-throughput capabilities and allow for the dissection of molecular mechanisms in a controlled environment.[11]

Cell Models for Fibrosis Research
  • Hepatic Stellate Cells (HSCs): Primary HSCs or immortalized cell lines (e.g., LX-2) are the gold standard for studying liver fibrosis.[12] Upon activation by pro-fibrotic stimuli like TGF-β, they transdifferentiate into myofibroblast-like cells, characterized by the expression of α-SMA and robust collagen production.[12]

  • Lung Fibroblasts (e.g., MRC-5, IMR-90): These cell lines are instrumental in modeling pulmonary fibrosis. Similar to HSCs, they can be induced to adopt a myofibroblast phenotype with TGF-β treatment.

  • Renal Fibroblasts (e.g., NRK-49F): These cells are commonly used to investigate the mechanisms of kidney fibrosis.

Experimental Workflow for In Vitro Screening

in_vitro_workflow cluster_setup 1. Cell Culture & Treatment cluster_analysis 2. Endpoint Analysis (24-72h post-TGF-β1) cluster_collagen Collagen Deposition cluster_sma α-SMA Expression A Seed cells (e.g., LX-2) in 96-well or 6-well plates B Starve cells in low-serum media A->B C Pre-treat with 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid (dose-response) B->C D Induce fibrosis with TGF-β1 (e.g., 5 ng/mL) C->D E Cell Viability Assay (e.g., MTT/XTT) D->E F Collagen Deposition Assays D->F G α-SMA Expression Analysis D->G F1 Picro-Sirius Red Staining F->F1 F2 Hydroxyproline Assay F->F2 F3 COL1A1 ELISA F->F3 G1 Western Blot G->G1 G2 Immunofluorescence G->G2

Caption: A streamlined workflow for the in vitro evaluation of anti-fibrotic compounds.

Detailed In Vitro Protocols

This protocol allows for the visualization and quantification of collagen in cell culture.[10][13]

Materials:

  • Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% acetic acid in distilled water.

  • 10% Neutral Buffered Formalin

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (70%, 95%, 100%)

  • Xylene or a xylene substitute

  • Mounting medium

Procedure:

  • Culture cells in multi-well plates (e.g., 24-well) and treat as described in the workflow.

  • Wash cells twice with PBS.

  • Fix the cells with 10% neutral buffered formalin for 20 minutes at room temperature.

  • Wash three times with distilled water.

  • Stain with Picro-Sirius Red solution for 1 hour at room temperature.[13]

  • Wash twice with acidified water to remove unbound dye.[13]

  • Dehydrate the samples by sequential washes in 70%, 95%, and 100% ethanol.

  • Air dry the plates completely.

  • For quantification, elute the stain by adding a known volume of 0.2 M NaOH/methanol (1:1 v/v) to each well and incubate for 30 minutes with gentle shaking.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm.

Hydroxyproline is a major component of collagen, and its quantification provides an estimate of total collagen content.[2][11]

Materials:

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Chloramine-T solution

  • 4-(Dimethylamino)benzaldehyde (DMAB) reagent

  • Hydroxyproline standard

  • Pressure-tight vials with PTFE-lined caps

Procedure:

  • Collect cell culture supernatant or cell lysates. For cell lysates, homogenize ~1-5 x 10⁶ cells in 100 µL of water.[14]

  • Transfer 100 µL of the sample to a pressure-tight vial.

  • Add 100 µL of concentrated HCl (~12 M).[14]

  • Tightly cap the vial and hydrolyze at 120°C for 3 hours.[14]

  • Cool the samples and clarify by centrifugation at 10,000 x g for 5 minutes.[11]

  • Transfer a known volume of the supernatant to a new 96-well plate and evaporate to dryness (e.g., using a centrifugal evaporator or by heating at 60°C).

  • Prepare a standard curve with known concentrations of hydroxyproline.

  • Add 100 µL of Chloramine-T solution to each sample and standard well and incubate at room temperature for 5-20 minutes.

  • Add 100 µL of DMAB reagent to each well.

  • Incubate for 90 minutes at 60°C.

  • Measure the absorbance at 560 nm.[2]

This protocol quantifies the expression of the myofibroblast marker, α-SMA.[15][16][17]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody: anti-α-SMA

  • Loading control antibody: anti-GAPDH or anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lyse treated cells with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[16]

  • Separate proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.[18]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

In Vitro Assay Parameter Measured Principle Typical Readout
MTT/XTT Assay Cell Viability/CytotoxicityMitochondrial dehydrogenase activityAbsorbance (OD)
Picro-Sirius Red Staining Collagen DepositionAnionic dye binds to collagen fibersAbsorbance (OD) of eluted dye
Hydroxyproline Assay Total Collagen ContentColorimetric reaction with hydroxyprolineAbsorbance (OD)
COL1A1 ELISA Secreted Type I CollagenSandwich immunoassayAbsorbance (OD) or Fluorescence
Western Blot α-SMA Protein ExpressionImmunodetection of specific proteinBand intensity on a blot
Immunofluorescence α-SMA Localization & ExpressionFluorescent antibody stainingFluorescence microscopy images

Part 2: In Vivo Evaluation in a Preclinical Model of Pulmonary Fibrosis

Following promising in vitro results, the efficacy of this compound should be evaluated in a relevant animal model of fibrosis. The bleomycin-induced lung fibrosis model is widely used due to its reproducibility and robust fibrotic phenotype.[15][19]

Bleomycin-Induced Lung Fibrosis Model in Mice

Principle: A single intratracheal instillation of the anti-cancer agent bleomycin causes lung injury and inflammation, which progresses to fibrosis over a period of 14-28 days.[12][15][20]

Animals:

  • C57BL/6 mice (8-10 weeks old) are commonly used as they develop a consistent fibrotic response.

Experimental Design:

  • Group 1 (Control): Intratracheal administration of sterile saline.

  • Group 2 (Vehicle): Intratracheal administration of bleomycin + vehicle for the test compound.

  • Group 3 (Test Compound): Intratracheal administration of bleomycin + this compound (dose-ranging).

  • Group 4 (Positive Control): Intratracheal administration of bleomycin + a known anti-fibrotic agent (e.g., Pirfenidone or Nintedanib).

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_induction 1. Induction & Treatment cluster_endpoint 2. Endpoint Analysis cluster_bal BAL Fluid cluster_tissue Lung Tissue A Day 0: Intratracheal instillation of Bleomycin (e.g., 1.5 - 3 U/kg) B Day 1-21: Daily administration of This compound (e.g., oral gavage) A->B C Day 14 or 21: Euthanize animals and collect tissues B->C D Bronchoalveolar Lavage (BAL) Fluid Analysis C->D E Lung Tissue Analysis C->E D1 Total & Differential Cell Counts D->D1 D2 Cytokine Levels (e.g., TGF-β1) D->D2 E1 Histopathology (H&E and Masson's Trichrome) E->E1 E2 Hydroxyproline Assay E->E2 E3 Immunohistochemistry for α-SMA E->E3

Caption: Workflow for assessing the in vivo efficacy of an anti-fibrotic compound in the bleomycin mouse model.

Detailed In Vivo Protocols

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine or isoflurane)

  • Animal intubation platform

Procedure:

  • Anesthetize the mouse.

  • Intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3 U/kg) in 50 µL of sterile saline.[19]

  • Allow the mouse to recover.

  • Administer this compound or vehicle daily from day 1 to day 14 or 21.

  • On the day of sacrifice, euthanize the animal.

  • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs to collect BAL fluid.

  • Perfuse the pulmonary circulation with saline to remove blood.

  • Excise the lungs. Inflate the left lung with 10% neutral buffered formalin for histology. Snap-freeze the right lung in liquid nitrogen for biochemical assays.

Materials:

  • Paraffin-embedded lung tissue sections

  • Hematoxylin and Eosin (H&E) stains

  • Masson's Trichrome stain kit

Procedure:

  • Process the formalin-fixed left lung for paraffin embedding and sectioning.

  • Stain sections with H&E to assess general morphology and inflammation.

  • Stain adjacent sections with Masson's Trichrome to visualize collagen deposition (collagen stains blue).

  • Quantify the extent of fibrosis using a semi-quantitative method such as the Ashcroft score.[15]

Endpoint Method Information Gained
Lung Histology H&E, Masson's TrichromeAssessment of inflammation, structural changes, and collagen deposition
Ashcroft Score Semi-quantitative scoringNumerical value representing the severity of fibrosis
Hydroxyproline Assay Biochemical analysis of lung homogenateQuantification of total collagen content in the lung
BAL Fluid Analysis Cell counts and cytokine measurementAssessment of inflammation in the airways
Immunohistochemistry Staining for α-SMAVisualization and quantification of myofibroblast accumulation

Conclusion and Future Directions

This guide provides a comprehensive set of protocols to systematically investigate the anti-fibrotic potential of this compound. By progressing from targeted in vitro assays to a validated in vivo model, researchers can generate robust data on the compound's efficacy and mechanism of action. Positive results from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to establish its potential as a novel therapeutic agent for fibrotic diseases. The exploration of this and other pyrimidine derivatives could pave the way for a new class of drugs to combat the debilitating effects of fibrosis.

References

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Privileged Pyrimidine Core

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life. Its presence in the nucleobases cytosine, thymine, and uracil, which form the genetic blueprint of all living organisms, underscores its profound biological significance.[1] This inherent biocompatibility has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of clinically successful drugs.[2] The unique physicochemical properties of the pyrimidine ring, including its ability to act as both a hydrogen bond donor and acceptor, facilitate strong and specific interactions with a wide array of biological targets.[1] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4]

This technical guide provides an in-depth exploration of the application of pyrimidine derivatives in drug discovery. It offers detailed protocols for their synthesis and biological evaluation, explains the mechanistic basis of their therapeutic actions, and presents a framework for researchers to leverage this versatile scaffold in the development of novel therapeutic agents.

I. Anticancer Applications of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a cornerstone of cancer chemotherapy, primarily by interfering with nucleic acid synthesis or by inhibiting key signaling pathways that drive tumor growth.

A. Mechanism of Action: Antimetabolites and Kinase Inhibitors

1. Antimetabolites: The Case of 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU), a synthetic pyrimidine analog, is one of the most widely used chemotherapeutic agents, particularly for solid tumors like colorectal and breast cancer.[2][5] Its anticancer activity stems from its conversion in the body into several active metabolites that disrupt DNA and RNA synthesis.[2][6]

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[2][5] TS is a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. FdUMP forms a stable ternary complex with TS and a folate cofactor, blocking the enzyme's active site and leading to a depletion of thymidine.[2] This "thymineless death" inhibits DNA replication and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.[5]

  • Incorporation into DNA and RNA: Other metabolites of 5-FU, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively.[2] This incorporation leads to DNA damage and interferes with RNA processing and function, further contributing to the cytotoxic effects of the drug.[6]

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

2. Kinase Inhibitors: Targeting Dysregulated Cell Signaling

Many cancers are driven by the aberrant activity of protein kinases, enzymes that regulate cell growth, proliferation, and survival. Pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is frequently overactive in non-small cell lung cancer (NSCLC).[7] Pyrimidine derivatives form the core of several third-generation EGFR inhibitors, such as osimertinib.[8] These drugs are designed to target specific activating mutations in EGFR, including the T790M resistance mutation that can develop after treatment with earlier-generation inhibitors.[9][10] They act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling, thereby inhibiting cancer cell proliferation.[7][11]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard preliminary assay to determine the cytotoxic potential of novel compounds.[3][4][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3][13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile microplates

  • Pyrimidine derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivative in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.[14]

  • MTT Addition:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

II. Antimicrobial Applications of Pyrimidine Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new therapeutic agents. Pyrimidine derivatives have shown significant promise as antibacterial and antifungal agents.

A. Mechanism of Action: Targeting Essential Bacterial Pathways

Pyrimidine-based antimicrobials often work by inhibiting enzymes that are essential for the survival of microorganisms but are absent or significantly different in humans.

  • Dihydrofolate Reductase (DHFR) Inhibitors: A prominent example is the combination of trimethoprim (a diaminopyrimidine) and sulfamethoxazole. Trimethoprim is a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and amino acids.[15] The synergistic action of these two drugs, which block sequential steps in the same metabolic pathway, is highly effective against a broad spectrum of bacteria.

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a key parameter for assessing the potency of a new antimicrobial compound.[16][17] The broth microdilution method is a widely used technique for determining MIC.[18][19]

Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the pyrimidine derivative in a liquid growth medium in a 96-well microplate. After incubation, the lowest concentration of the compound that shows no visible bacterial growth (turbidity) is recorded as the MIC.[19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pyrimidine derivative stock solution

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile CAMHB to all wells.

    • Add 100 µL of the pyrimidine derivative stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[18]

    • The eleventh column will serve as a positive control (inoculum without the compound), and the twelfth column as a negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells in column 12.[18]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the pyrimidine derivative at which no visible growth is observed.

III. Synthesis of Pyrimidine Derivatives

The synthetic versatility of the pyrimidine core allows for the creation of large and diverse chemical libraries for drug screening. The Biginelli reaction is a classic and efficient one-pot, three-component reaction for the synthesis of dihydropyrimidines.[20][21]

A. Experimental Protocol: The Biginelli Reaction

Principle: This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[20][22]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Reflux apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).

    • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux:

    • Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain the pure dihydropyrimidine derivative.

Biginelli_Reaction Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction β-Ketoester β-Ketoester β-Ketoester->One-Pot Reaction Urea Urea Urea->One-Pot Reaction Dihydropyrimidine Dihydropyrimidine One-Pot Reaction->Dihydropyrimidine Acid Catalyst, Heat

Caption: Workflow for the Biginelli reaction.

IV. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly prolific source of new drug candidates. Its inherent biological relevance and synthetic tractability ensure its enduring importance in medicinal chemistry. The systematic application of the experimental protocols outlined in this guide, coupled with a deep understanding of the targeted biological pathways, is essential for unlocking the full therapeutic potential of this remarkable heterocyclic system. Future research will likely focus on the development of novel pyrimidine derivatives with enhanced selectivity and potency, as well as their application in emerging therapeutic areas such as immuno-oncology and neurodegenerative diseases.

V. References

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  • Walter, A. O., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research, 21(17), 3924-3932. --INVALID-LINK--

  • Martínez-Bailón, F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. --INVALID-LINK--

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References

Introduction: The Convergence of a Privileged Scaffold and Computational Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Computational Assessment of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid Binding Potential

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Its derivatives have garnered significant attention for their potent and diverse biological activities, particularly as protein kinase inhibitors in anticancer research.[1][2][3] The molecule this compound belongs to this promising class of compounds. The inherent versatility of the pyrimidine scaffold, with its capacity for hydrogen bonding and π-π stacking interactions, makes it an ideal candidate for targeting the ATP-binding sites of kinases.[2]

In silico molecular docking has emerged as an indispensable tool in modern drug discovery, providing a computational lens to predict and analyze the interactions between a small molecule (ligand) and its macromolecular target (receptor).[4][5][6] This structure-based drug design (SBDD) approach allows researchers to rapidly screen virtual libraries, prioritize candidates for synthesis, and generate hypotheses about the molecular determinants of binding affinity before committing to resource-intensive experimental work.[7][8]

This application note provides a detailed, experience-driven protocol for conducting in silico docking studies on this compound. It is designed for researchers and scientists in drug development, offering not just a sequence of steps, but the scientific rationale behind each procedural choice to ensure a robust and reliable computational experiment.

Part 1: Strategic Target Selection - The Rationale for Aurora Kinase A

The success of any docking study is fundamentally dependent on the selection of a biologically relevant and structurally characterized protein target. Given that pyrimidine-based scaffolds are well-documented kinase inhibitors, a strategic choice is to target a kinase implicated in a significant disease pathway, such as cancer.[1][3][9][10]

For this protocol, we select Aurora Kinase A (AURKA) as the target protein.

Causality for Target Selection:

  • Oncogenic Relevance: Aurora A is a serine/threonine kinase that plays a critical role in cell cycle regulation, specifically in mitotic entry and spindle formation. Its overexpression is linked to tumorigenesis in various cancers, including small-cell lung cancer and neuroblastoma, making it a well-validated anticancer target.[10]

  • Structural Precedent: Numerous pyrimidine-based derivatives have been successfully designed and synthesized to inhibit Aurora A kinase activity.[2][10] This established precedent suggests that the 2-(pyridin-4-yl)pyrimidine scaffold has a high probability of favorable interaction within the Aurora A active site.

  • Structural Availability: High-resolution crystal structures of Aurora A in complex with various inhibitors are publicly available in the Protein Data Bank (PDB), which is a prerequisite for structure-based design.[11][12] For this protocol, we will utilize the PDB entry 5EW8 , which features Aurora A co-crystallized with the pyrimidine-based inhibitor Erdafitinib.

Part 2: The In Silico Docking Workflow: A Validated Protocol

This section details a comprehensive, step-by-step methodology for preparing the system, executing the docking simulation, and analyzing the results. We will use AutoDock Vina, a widely used open-source docking engine, as the primary tool for this workflow, with supporting software for preparation and analysis.[13][14]

Experimental Workflow Overview

G cluster_sim II. Docking Simulation cluster_analysis III. Analysis & Validation Receptor_Prep Receptor Preparation (Aurora Kinase A - 5EW8) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking Run Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Profiling Pose_Analysis->Interaction_Analysis Validation Protocol Validation (Redocking & RMSD) Interaction_Analysis->Validation

Caption: High-level workflow for the in silico docking experiment.

Protocol Step 1: System Preparation

Accurate preparation of both the receptor and the ligand is the most critical phase of a docking experiment. Errors or omissions at this stage will lead to unreliable results.

A. Receptor Preparation (Aurora Kinase A)

  • Objective: To clean the raw PDB structure, making it computationally ready by removing non-essential components, correcting structural issues, and adding necessary atoms.

  • Software: UCSF Chimera or AutoDockTools (ADT).[15][16]

Methodology:

  • Obtain Structure: Download the PDB file for Aurora Kinase A, e.g., 5EW8 , from the RCSB Protein Data Bank.[17]

  • Isolate Protein Chain: The PDB file may contain multiple protein chains, ligands, and water molecules. For this study, retain only the protein chain of interest (Chain A in 5EW8). Delete all other chains.

  • Remove Heteroatoms: Delete all non-essential heteroatoms, including the co-crystallized ligand (Erdafitinib), ions, and crystallographic water molecules.[18][19]

    • Expert Insight: While some water molecules can be crucial for ligand binding, their treatment is complex. For a standard docking protocol, removing all water molecules is the most common and reliable starting point.[20]

  • Add Polar Hydrogens: PDB files typically lack hydrogen atoms. Add polar hydrogens to the protein structure, as these are critical for forming hydrogen bonds.[19][21]

  • Assign Partial Charges: Assign Gasteiger partial charges to the protein atoms. These charges are essential for the scoring function to calculate electrostatic interactions.[19]

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[17]

B. Ligand Preparation (this compound)

  • Objective: To generate a valid 3D conformation of the ligand, assign its chemical properties, and define its flexibility.

  • Software: ChemDraw, Avogadro, AutoDockTools (ADT).

Methodology:

  • Generate 2D Structure: Draw the 2D structure of this compound in a chemical drawing tool like ChemDraw.

  • Convert to 3D: Convert the 2D drawing into a 3D structure using a program like Avogadro.

  • Energy Minimization: Perform a geometry optimization/energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation.

  • Load into ADT: Open the energy-minimized ligand file (e.g., in MOL2 or PDB format) in AutoDockTools.

  • Assign Properties: Assign Gasteiger partial charges and define the rotatable bonds.[16]

    • Expert Insight: The number of rotatable bonds directly impacts the conformational search space. ADT will automatically detect most rotatable bonds, but it is crucial to verify that amide bonds and bonds within rings are correctly set as non-rotatable.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Protocol Step 2: Docking Simulation with AutoDock Vina

A. Grid Box Generation

  • Objective: To define the specific three-dimensional space within the receptor where the docking algorithm will search for binding poses.

Methodology:

  • Identify the Active Site: The binding site is typically a pocket or cleft on the protein surface. For our target (from PDB ID 5EW8), the active site is the ATP-binding pocket where the original ligand, Erdafitinib, was bound.

  • Define Grid Parameters: In AutoDockTools, center the grid box on the active site. Adjust the dimensions (x, y, z) of the box to ensure it fully encompasses the binding pocket with a margin of approximately 4-5 Å on all sides.[17]

  • Record Coordinates: Note the coordinates for the center of the grid and its dimensions. These values are required for the Vina configuration file.

B. Configuration and Execution

  • Objective: To run the docking simulation using the prepared receptor, ligand, and grid parameters.

Methodology:

  • Create a Configuration File: Create a text file (e.g., conf.txt) and specify the input files and grid parameters.

  • Run Vina: Execute AutoDock Vina from the command line, pointing to the configuration file.

    • Expert Insight: Vina's scoring function is a hybrid that uses empirical and knowledge-based terms. It rapidly explores conformational space using a gradient-optimization method, making it highly efficient.[13][14]

Protocol Step 3: Post-Docking Analysis and Interpretation

The output from Vina is a PDBQT file containing multiple binding poses (typically 9 by default), ranked by their predicted binding affinity.

G cluster_eval Quantitative Evaluation cluster_visual Qualitative Visualization Start Docking Output File (docking_results.pdbqt) Affinity Analyze Binding Affinity (kcal/mol) Start->Affinity RMSD Cluster Poses by RMSD Affinity->RMSD Visualize Visualize Top Poses (PyMOL, Chimera) RMSD->Visualize Interactions Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize->Interactions Hypothesis Generate Binding Hypothesis Interactions->Hypothesis

Caption: Logical flow for post-docking analysis.

A. Quantitative Analysis

  • Objective: To numerically evaluate and rank the predicted binding modes.

Methodology:

  • Binding Affinity: Examine the docking log file (docking_log.txt) or the output PDBQT file. Vina reports the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[22][23]

  • Pose Clustering and RMSD: The output poses are clustered based on their root-mean-square deviation (RMSD) from one another. The top-ranked pose from the largest and lowest-energy cluster is often considered the most likely binding mode.

B. Qualitative and Visual Analysis

  • Objective: To visually inspect the binding pose and understand the specific molecular interactions driving the ligand-receptor recognition.

  • Software: PyMOL, Discovery Studio Visualizer, LigPlot+.[24][25][26]

Methodology:

  • Load Complex: Open the prepared receptor PDBQT file and the docking results PDBQT file in a molecular visualization tool.

  • Examine Top Pose: Focus on the top-ranked pose (Mode 1). Analyze its orientation and conformation within the active site.

  • Identify Key Interactions: Investigate and document the non-covalent interactions between the ligand and the protein's amino acid residues.[22] Pay close attention to:

    • Hydrogen Bonds: Identify donors and acceptors between the ligand (e.g., pyridine nitrogen, carboxylic acid) and receptor residues (e.g., backbone amides/carbonyls, polar side chains).

    • Hydrophobic Interactions: Look for contacts between nonpolar regions of the ligand and hydrophobic residues in the binding pocket.

    • π-Stacking: Check for favorable stacking interactions between the aromatic rings of the ligand (pyrimidine, pyridine) and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Protocol Step 4: A Self-Validating System - Protocol Trustworthiness

To ensure the docking protocol is reliable for the chosen target, it must be validated. The gold standard for validation is to perform a redocking experiment.[27]

  • Objective: To confirm that the docking algorithm and parameters can accurately reproduce the experimentally determined binding mode of a known ligand.

Methodology:

  • Extract Co-crystallized Ligand: From the original PDB file (5EW8), extract the coordinates of the bound ligand (Erdafitinib).

  • Prepare Ligand: Prepare this extracted ligand using the same procedure outlined in Step 1B.

  • Redock: Dock this ligand back into its own receptor using the exact same protocol (grid box, Vina parameters) established in Step 2.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.[27][28][29]

    • Success Criterion: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate and reliable for this system.[27][30][31]

Data Presentation

Quantitative results should be summarized for clarity and comparison.

Table 1: Software and Tools Utilized

Purpose Software/Tool Source/Provider
3D Visualization & Prep UCSF Chimera UCSF
Docking Preparation AutoDockTools (ADT) The Scripps Research Institute
Molecular Docking AutoDock Vina The Scripps Research Institute[13]
Post-Docking Analysis PyMOL, Discovery Studio Schrödinger, BIOVIA

| Structure Database | Protein Data Bank (PDB) | RCSB |

Table 2: Hypothetical Docking Results Summary

Metric Redocking (Validation) This compound
PDB ID of Target 5EW8 (Aurora A) 5EW8 (Aurora A)
Binding Affinity (kcal/mol) -9.8 -8.5
RMSD from Crystal Pose (Å) 1.35 N/A
Key H-Bond Interactions Ala273, Leu210 Ala273, Lys162
Key Hydrophobic Interactions Val147, Leu263 Val147, Leu210, Leu263

| π-Stacking Interactions | Tyr212 | Tyr212 |

Conclusion and Forward Look

This application note has detailed a rigorous and validated protocol for the in silico molecular docking of this compound against Aurora Kinase A. By following these steps—from rational target selection and meticulous system preparation to robust docking and critical validation—researchers can generate reliable predictions of binding modes and affinities.

The insights gained from such studies are invaluable for guiding the next steps in the drug discovery pipeline, including structure-activity relationship (SAR) analysis, lead optimization, and the design of novel, more potent analogues.[4][8] The combination of a privileged chemical scaffold with powerful computational techniques represents a cornerstone of modern, efficient drug design.[32][33]

References

Application Note & Protocols: Leveraging the 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyridinylpyrimidine Scaffold

The protein kinase family represents one of the most critical and extensively pursued target classes in modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of kinase inhibitors, specific molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the highly conserved ATP-binding site. The 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid core is one such scaffold of significant interest. Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, provides a robust platform for designing potent and selective kinase inhibitors.

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the development of kinase inhibitors based on this versatile scaffold. We will delve into the synthetic chemistry, target validation, and bioassay methodologies, emphasizing the rationale behind each experimental step to ensure both reproducibility and a deeper understanding of the underlying principles.

Part 1: The Chemistry - Synthesis and Library Generation

The chemical tractability of the this compound scaffold is a primary reason for its widespread use. The core is typically assembled via a multicomponent reaction, which allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Core Synthesis: A Generalized Approach

The most common and efficient method for constructing the scaffold is a Biginelli-type condensation reaction or a similar cyclocondensation strategy. This typically involves the reaction of an amidine (such as 4-amidinopyridine) with a β-ketoester or a related 1,3-dicarbonyl compound.

Workflow for Scaffold Synthesis and Diversification

G cluster_synthesis Scaffold Synthesis cluster_diversification Library Diversification reagents Starting Materials: - 4-Amidinopyridine - Ethyl 2-formyl-3-oxobutanoate - Base (e.g., K2CO3) reaction Cyclocondensation Reaction reagents->reaction core Core Scaffold: Ethyl 2-(pyridin-4-yl) -5-methylpyrimidine-4-carboxylate reaction->core hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H2O) core->hydrolysis Intermediate acid 2-(Pyridin-4-yl)pyrimidine -5-carboxylic acid hydrolysis->acid amide Step 2: Amide Coupling (HATU, DIPEA, Amine R-NH2) acid->amide library Diverse Amide Library (Final Inhibitors) amide->library

Caption: Synthetic workflow for the core scaffold and subsequent library generation.

Protocol 1: Synthesis of a Representative Inhibitor

This protocol details the synthesis of a model compound, N-cyclopropyl-2-(pyridin-4-yl)-5-methylpyrimidine-4-carboxamide, a structure analogous to inhibitors targeting kinases like Rho-associated coiled-coil containing protein kinase (ROCK).

Materials:

  • Ethyl 2-formyl-3-oxobutanoate

  • 4-Amidinopyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cyclopropylamine

  • Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and purification apparatus (e.g., column chromatography system).

Step-by-Step Procedure:

  • Scaffold Formation:

    • To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol, add 4-amidinopyridine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).

    • Heat the mixture to reflux (approx. 80°C) and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction, concentrate under reduced pressure, and partition between ethyl acetate and water.

    • Isolate the organic layer, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the ethyl ester intermediate.

  • Ester Hydrolysis:

    • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the disappearance of the starting material. Once complete, acidify the mixture to pH ~4-5 with 1N HCl.

    • Extract the carboxylic acid product with a suitable organic solvent (e.g., dichloromethane/isopropanol mixture). Dry and concentrate to yield the carboxylic acid.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add cyclopropylamine (1.1 eq) and continue stirring at room temperature for 6-12 hours.

    • Monitor reaction completion by LC-MS.

    • Quench the reaction with water and extract the final product with ethyl acetate.

    • Purify by column chromatography or preparative HPLC to obtain the final inhibitor. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Biological Evaluation - From Enzyme to Cell

The ultimate goal is to understand how the synthesized compounds interact with their kinase targets and affect cellular signaling. This requires a multi-tiered approach, starting with in vitro enzymatic assays and progressing to cell-based functional assays.

Target Focus: ROCK and MNK Kinases

The 2-(pyridin-4-yl)pyrimidine scaffold has shown significant promise in targeting several kinase families. Notably, derivatives have been developed as potent inhibitors of:

  • Rho-associated kinase (ROCK): A key regulator of the actin cytoskeleton involved in cell adhesion, motility, and contraction. ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis.

  • MAP kinase-interacting kinases (MNK1/2): These kinases are downstream of the MAPK signaling pathway and phosphorylate the eukaryotic initiation factor 4E (eIF4E), playing a role in mRNA translation and protein synthesis. MNK inhibitors are being investigated for their anti-cancer properties.

Signaling Pathway Context: The MAPK/MNK/eIF4E Axis

G cluster_inhibition Point of Inhibition GF Growth Factors (e.g., EGF) RAS RAS GF->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK Activation eIF4E eIF4E MNK->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Cap-Dependent Translation p_eIF4E->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Inhibitor Scaffold-Based MNK Inhibitor Inhibitor->MNK

Caption: Inhibition of the MNK signaling pathway by a scaffold-based inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC₅₀ value of a compound against a target kinase (e.g., MNK1). The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human MNK1 kinase

  • MNK1 substrate peptide (e.g., a derivative of eIF4E)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Preparation:

    • Create a serial dilution series of the test inhibitor in DMSO, typically starting from 1 mM. A common 10-point, 3-fold dilution is standard.

    • Dilute these DMSO stocks into the kinase reaction buffer to create the final concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of a 2X enzyme/substrate mixture (containing MNK1 and its peptide substrate in reaction buffer).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (the final concentration should be at or near the Kₘ for the enzyme).

    • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all data points.

    • Normalize the data relative to the high control (DMSO vehicle only), setting it at 100% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Inhibition Data for Scaffold Analogs

Compound IDR-Group (Amide)MNK1 IC₅₀ (nM)ROCK1 IC₅₀ (nM)Selectivity (ROCK1/MNK1)
REF-01 Cyclopropyl151,25083-fold
REF-02 Phenyl8950118-fold
REF-03 4-Fluorophenyl51,500300-fold
REF-04 tert-Butyl110>10,000>90-fold

Data is illustrative and serves as an example of how to present SAR data.

Protocol 3: Cell-Based Target Engagement Assay (Western Blot)

This protocol determines if the inhibitor can engage its target (MNK1) in a cellular context by measuring the phosphorylation of its downstream substrate, eIF4E.

Materials:

  • Human cancer cell line expressing MNK1 (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM), FBS, and antibiotics

  • Test compound

  • Phorbol 12-myristate 13-acetate (PMA) or other pathway activator

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence substrate and imaging system

Step-by-Step Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle) for 1-2 hours.

    • Stimulate the cells with PMA (e.g., 100 nM) for 30 minutes to activate the ERK/MNK pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well with ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescence substrate.

    • Image the blot using a digital imager.

  • Analysis:

    • Strip the membrane and re-probe for total eIF4E and GAPDH to ensure equal loading.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-eIF4E signal to the total eIF4E or GAPDH signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly adaptable starting point for the development of novel kinase inhibitors. The synthetic accessibility allows for extensive SAR exploration, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and validating compounds derived from this scaffold. Future work will inevitably focus on leveraging this core to tackle emerging kinase targets and overcoming challenges such as acquired drug resistance.

Application Notes and Protocols: 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid as a Versatile Fragment for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinyl-Pyrimidine Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," which, despite their typically weak binding affinity, provide high-quality starting points for the development of potent and selective drug candidates.[3][4] The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign, with an emphasis on scaffolds that are synthetically tractable and possess favorable physicochemical properties.

The 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid scaffold is a prime example of a "privileged" fragment, a structural motif that is capable of binding to multiple biological targets.[5][6] This particular arrangement of aromatic and heteroaromatic rings, coupled with a carboxylic acid functional group, presents a unique combination of features that are highly desirable in drug discovery:

  • Hydrogen Bonding Capabilities: The pyrimidine and pyridine nitrogen atoms act as hydrogen bond acceptors, while the carboxylic acid provides both a hydrogen bond donor and acceptor. These features are crucial for anchoring the fragment to the target protein's binding site.[1]

  • Vectorial Diversity: The carboxylic acid serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of chemical substituents through amide bond formation. This enables the systematic exploration of the chemical space around the core fragment to enhance binding affinity and selectivity.

  • Scaffold Rigidity and Planarity: The fused aromatic system provides a degree of rigidity, which can be advantageous for binding affinity by minimizing the entropic penalty upon binding. The planarity of the core also allows for effective π-stacking interactions with aromatic residues in the protein binding pocket.

  • Modulation of Physicochemical Properties: The pyridinyl-pyrimidine core is frequently found in kinase inhibitors and other biologically active molecules, where it contributes to favorable pharmacokinetic profiles.[2][3] The strategic placement of nitrogen atoms influences properties such as solubility and metabolic stability.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block for the synthesis of compound libraries. We will detail its physicochemical properties, provide a robust synthetic protocol, and present detailed methodologies for its elaboration into diverse chemical libraries via amide coupling and Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is paramount for its effective application in FBDD. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₇N₃O₂PubChem[7]
Molecular Weight 201.18 g/mol PubChem[7]
XLogP3 0.3PubChem[7]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 5PubChem[7]
Rotatable Bond Count 1PubChem[7]
Topological Polar Surface Area 76 ŲPubChem[7]
Formal Charge 0PubChem[7]

Note: The properties listed above are computationally derived and should be considered as estimates. Experimental determination is recommended for critical applications.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the initial formation of the corresponding ethyl ester followed by saponification. This approach is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[8]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Saponification start Pyridine-4-carboxamidine hydrochloride + Sodium salt of ethyl 2-formyl-3-hydroxyacrylate step1 Reaction in Ethanol start->step1 product1 Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate step1->product1 step2 Hydrolysis with NaOH in Ethanol/Water product1->step2 product2 This compound step2->product2

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate

This protocol describes the condensation reaction to form the pyrimidine ring.

Materials:

  • Pyridine-4-carboxamidine hydrochloride

  • Sodium salt of ethyl 2-formyl-3-hydroxyacrylate

  • Ethanol, absolute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyridine-4-carboxamidine hydrochloride (1.0 eq).

  • Add the sodium salt of ethyl 2-formyl-3-hydroxyacrylate (1.1 eq).

  • Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the amidine.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate.

Causality Behind Experimental Choices: The use of an excess of the sodium salt of ethyl 2-formyl-3-hydroxyacrylate helps to drive the reaction to completion. Ethanol is a suitable solvent for this condensation reaction, and refluxing provides the necessary energy to overcome the activation barrier.

Protocol 2: Synthesis of this compound

This protocol details the hydrolysis of the ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Causality Behind Experimental Choices: Saponification is a standard method for ester hydrolysis. Using a slight excess of sodium hydroxide ensures complete conversion. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Library Synthesis Utilizing this compound

The carboxylic acid functionality of the title compound is a key handle for diversification. The following sections provide detailed protocols for constructing an amide library and for further functionalization via Suzuki-Miyaura coupling.

Amide Library Synthesis

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[9] A diverse library of amides can be readily synthesized from this compound and a collection of primary and secondary amines.

G cluster_0 Amide Coupling start This compound + Amine (R-NH2 or R2NH) reaction Reaction in DMF or DCM start->reaction reagents Coupling Reagents (e.g., HATU, HOBt, EDC) + Base (e.g., DIPEA) reagents->reaction product Amide Library reaction->product

Caption: General workflow for amide library synthesis.

Protocol 3: Parallel Amide Coupling

This protocol is designed for the parallel synthesis of an amide library in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • 96-well reaction block

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

  • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.24 M).

  • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.4 M).

  • Prepare an array of amine stock solutions in anhydrous DMF (e.g., 0.22 M) in a 96-well plate.

  • In each well of a 96-well reaction block, add the following in order:

    • The carboxylic acid stock solution (1.0 eq).

    • The HATU stock solution (1.2 eq).

    • The DIPEA stock solution (2.0 eq).

    • The respective amine stock solution (1.1 eq).

  • Seal the reaction block and place it on an orbital shaker at room temperature for 12-16 hours.

  • Upon completion, the reaction mixtures can be purified by preparative HPLC-MS.

Causality Behind Experimental Choices: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[10][11] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid. DMF is an excellent polar aprotic solvent for this type of reaction. Performing the synthesis in a 96-well format allows for the rapid generation of a large number of analogs.

Suzuki-Miyaura Cross-Coupling for Further Diversification

To access a different chemical space, the 2-(pyridin-4-yl)pyrimidine-5-carboxamide scaffold can be further functionalized if a halogen atom is present on either the pyridine or pyrimidine ring. For this, a halogenated precursor of the title compound would be required. Assuming the synthesis of a bromo-substituted analog, for instance, 5-bromo-2-(pyridin-4-yl)pyrimidine, the carboxylic acid can be introduced and then the bromine can be used as a handle for Suzuki-Miyaura cross-coupling.[12]

G cluster_0 Suzuki-Miyaura Cross-Coupling start Bromo-substituted 2-(pyridin-4-yl)pyrimidine derivative + Boronic acid or ester reaction Reaction in Dioxane/Water start->reaction reagents Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) reagents->reaction product Coupled Product Library reaction->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 4: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridinyl-Pyrimidine Scaffold

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • A bromo-substituted 2-(pyridin-4-yl)pyrimidine derivative

  • A diverse set of aryl or heteroaryl boronic acids or esters

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add the bromo-substituted 2-(pyridin-4-yl)pyrimidine derivative (1.0 eq).

  • Add the boronic acid or ester (1.2 eq).

  • Add potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: Palladium catalysts are essential for the Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation. A base is required to activate the boronic acid. The use of a dioxane/water solvent system is common for Suzuki couplings, and microwave irradiation can significantly accelerate the reaction rate.

Conclusion

This compound represents a highly valuable and versatile fragment for the construction of diverse chemical libraries in the context of drug discovery. Its inherent physicochemical properties and multiple points for synthetic elaboration make it an ideal starting point for FBDD campaigns. The protocols detailed in this application note provide a robust framework for the synthesis and derivatization of this scaffold, enabling the efficient exploration of chemical space and the generation of novel, biologically active compounds.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve consistent and reliable results.

Compound Properties at a Glance

Before troubleshooting, understanding the fundamental physicochemical properties of the molecule is critical. This compound is an amphoteric compound, meaning it has both acidic and basic functional groups. This dual nature is the key to manipulating its solubility.

PropertyValueSource
Molecular Formula C₁₀H₇N₃O₂PubChem[1]
Molecular Weight 201.18 g/mol PubChem[1]
Structure Pyridine Ring, Pyrimidine Ring, Carboxylic Acid GroupPubChem[1]
Predicted pKa Carboxylic Acid (~3-5), Pyridinic Nitrogen (~4-6)General Chemical Principles[2]
Appearance Typically a solid powderN/A

Note: The pKa values are estimated based on the functional groups present. The carboxylic acid is acidic, while the pyridinic nitrogen is basic. The pyrimidine nitrogens are significantly less basic.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer (e.g., PBS at pH 7.4)?

A1: This compound's poor neutral-pH solubility is due to its amphoteric nature.[3][4] At physiological pH (~7.4), the carboxylic acid group (-COOH) is deprotonated to its carboxylate form (-COO⁻), which aids solubility. However, the overall molecule can still have limited aqueous solubility due to the hydrophobic aromatic rings. The key is to shift the pH far from the molecule's isoelectric point (the pH at which it has no net charge) to maximize ionization and, therefore, solubility.[5][6]

Q2: What is the best first step to dissolve the compound for a biological assay?

A2: The most reliable initial approach is to create a high-concentration stock solution by adjusting the pH.[7] For this acidic compound, using a dilute base like sodium hydroxide (NaOH) to raise the pH will deprotonate the carboxylic acid, forming a highly soluble sodium salt.[5][8] This method avoids organic co-solvents that might interfere with the assay.

Q3: Can I use DMSO to make my stock solution? What are the risks?

A3: Yes, DMSO is a powerful organic solvent that can be used to prepare a concentrated stock solution.[9] However, this approach carries two main risks:

  • Precipitation upon dilution: When the DMSO stock is diluted into your aqueous assay buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment.[9]

  • Assay interference: DMSO can have direct effects on cells or enzymes, even at low concentrations (typically >0.5%).[10][11][12][13] It is crucial to determine the tolerance of your specific assay system to DMSO and always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[14]

Q4: My compound dissolved in basic solution, but it precipitated when I added it to my assay medium. What happened?

A4: This indicates that the final pH of the assay medium, after adding your basic stock solution, is not high enough to maintain the compound's solubility. The buffering capacity of your assay medium brought the pH back down, causing the compound to precipitate. To solve this, you may need to lower the final concentration of your compound or consider adjusting the pH of the final assay medium itself, if your experimental system can tolerate it.

Troubleshooting and Optimization Guide

This section provides a logical workflow for systematically addressing solubility issues.

Problem: Poor initial dissolution of the solid compound.

The primary cause is attempting to dissolve the compound directly into a neutral aqueous buffer where its intrinsic solubility is lowest.

Solution A: pH-Modified Stock Solution (Recommended Method) This method leverages the acidic nature of the carboxylic acid group to form a soluble salt.

  • Rationale: By increasing the pH well above the pKa of the carboxylic acid group (pKa ~3-5), the equilibrium shifts entirely to the deprotonated, negatively charged carboxylate form. This ionic species is significantly more soluble in water.[5][6][8]

  • Best Practice: Prepare a 10-100x stock solution in a dilute base (e.g., 0.1 M NaOH) and dilute from there.[7][15] This ensures the compound is fully dissolved before being introduced to the final assay buffer.

Solution B: Organic Co-Solvent Stock Solution Use this method when pH modification is not possible or desired.

  • Rationale: A strong polar aprotic solvent like DMSO disrupts the crystal lattice of the solid and solvates the molecule, overcoming poor aqueous solubility.[9]

  • Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. When diluting into aqueous buffer, add the DMSO stock to the buffer slowly while vortexing to minimize precipitation.[9] Always keep the final DMSO concentration in the assay below the tolerance limit of your system (often <0.5%).[10][11]

Visualization of the Solubility Strategy

The following diagram illustrates the decision-making process for solubilizing your compound.

G start Start: Solid Compound (Insoluble at Neutral pH) stock_prep Prepare Concentrated Stock Solution start->stock_prep ph_mod Method 1: pH Adjustment (Recommended) stock_prep->ph_mod Is pH change acceptable? dmso Method 2: Organic Co-solvent stock_prep->dmso No protocol1 Follow Protocol 1: Prepare stock in 0.1 M NaOH ph_mod->protocol1 protocol2 Follow Protocol 2: Prepare stock in 100% DMSO dmso->protocol2 dilution Dilute Stock into Aqueous Assay Buffer protocol1->dilution protocol2->dilution success Success: Compound is Soluble dilution->success Stays clear precip Problem: Precipitation Occurs dilution->precip Becomes cloudy troubleshoot Troubleshoot Dilution: - Lower final concentration - Check final pH - Add excipients precip->troubleshoot troubleshoot->dilution

Caption: A decision workflow for troubleshooting solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution via pH Modification

This protocol details the steps to create an aqueous stock solution by forming the sodium salt of the compound.

  • Calculate Required Mass: For 1 mL of a 10 mM solution:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 201.18 g/mol = 0.00201 g = 2.01 mg.

  • Weigh Compound: Accurately weigh 2.01 mg of this compound using a calibrated analytical balance.[16][17]

  • Initial Dissolution: Transfer the solid to a sterile microcentrifuge tube. Add approximately 800 µL of sterile, nuclease-free water. The compound will likely not dissolve at this stage.

  • pH Adjustment: Add 0.1 M NaOH solution dropwise (typically 1-5 µL at a time) while vortexing between additions. Continue adding base until the solid completely dissolves and the solution is clear. The key is the formation of the more soluble ionized form.[5]

  • Final Volume Adjustment: Once the compound is fully dissolved, add nuclease-free water to bring the final volume to exactly 1.0 mL. Use a calibrated pipette for accuracy.[18]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Preparation of a 20 mM Stock Solution in DMSO

This protocol is an alternative for systems intolerant to pH changes.

  • Calculate Required Mass: For 1 mL of a 20 mM solution:

    • Mass = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 201.18 g/mol = 0.00402 g = 4.02 mg.

  • Weigh Compound: Accurately weigh 4.02 mg of the compound and place it into a sterile, chemically-resistant (e.g., glass or polypropylene) vial.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Promote Dissolution: Cap the vial and vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[9] Ensure the final solution is completely clear with no visible particulates.

  • Storage: Store the DMSO stock solution at room temperature or -20°C, protected from moisture and light. DMSO freezes at ~18.5°C.

Visualization of pH-Dependent Ionization

The solubility of this compound is directly related to its ionization state, which is governed by the solution's pH.

ionization cluster_low_ph Low pH (e.g., pH < 3) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) low_ph_label Predominantly Cationic Form (Soluble) neutral_ph_label Zwitterionic/Neutral Form (Poorly Soluble) low_ph_label->neutral_ph_label + OH- high_ph_label Predominantly Anionic Form (Highly Soluble) neutral_ph_label->high_ph_label + OH-

Caption: Relationship between pH and compound ionization state.

References

Technical Support Center: Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively. The synthesis, while seemingly straightforward, is fraught with potential pitfalls that can impact yield, purity, and reproducibility. This guide addresses the most common issues encountered in the field.

Section 1: Troubleshooting the Synthesis of Pyridine-4-carboxamidine

The most common and reliable route to the title compound begins with the preparation of pyridine-4-carboxamidine, typically from 4-cyanopyridine via the Pinner reaction.[1][2] Success in the final cyclization is highly dependent on the quality of this intermediate.

Q1: My Pinner reaction to form pyridine-4-carboxamidine hydrochloride is failing or giving very low yields. What are the most critical parameters to control?

A1: This is a classic issue almost always traced back to two critical parameters: the rigorous exclusion of water and precise temperature control.

  • Causality - The Role of Water: The Pinner reaction involves the acid-catalyzed nucleophilic attack of an alcohol on a nitrile to form an imino ester salt (a Pinner salt).[3] This intermediate is then treated with ammonia or an amine to yield the desired amidine.[4] Water is a competing nucleophile. If present, it can attack the Pinner salt intermediate to produce an ester or, more detrimentally, hydrolyze the starting nitrile to pyridine-4-carboxamide, which is a common and often difficult-to-remove impurity.

  • Causality - The Role of Temperature: The Pinner salt intermediate (alkyl imidate hydrochloride) is thermodynamically unstable.[5] At elevated temperatures, it can readily rearrange into the corresponding N-alkyl-amide or decompose. Therefore, maintaining low temperatures (typically 0 °C or below) during the formation of the Pinner salt is crucial to prevent these side reactions.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., ethanol or methanol). All glassware must be oven- or flame-dried.

  • Control the HCl Source: The best practice is to bubble dry hydrogen chloride gas through the cold (0 °C) alcoholic solution of 4-cyanopyridine.[6] Using concentrated aqueous HCl is a common mistake that introduces water and should be avoided.

  • Maintain Low Temperature: Prepare the Pinner salt at 0 °C and do not let the reaction warm up until you are ready for the aminolysis step.[5][6]

  • Ammonia Addition: When adding ammonia (typically as a solution in the corresponding alcohol), do so slowly at low temperature to control the exotherm. After the addition, the reaction can be allowed to warm to room temperature.

Diagram 1: Pinner Reaction Mechanism and Common Pitfall

cluster_0 Desired Pathway: Amidine Synthesis cluster_1 Side Reaction: Amide Formation Nitrile 4-Cyanopyridine HCl_EtOH + Dry HCl + Anhydrous EtOH (0 °C) PinnerSalt Pinner Salt (Alkyl Imidate HCl) HCl_EtOH->PinnerSalt Protonation & Nucleophilic Attack Ammonia + NH3 / EtOH PinnerSalt_Side Pinner Salt (Alkyl Imidate HCl) PinnerSalt->PinnerSalt_Side Intermediate is susceptible to hydrolysis Amidine Pyridine-4-carboxamidine (Product) Ammonia->Amidine Aminolysis Water + Trace H2O Amide Pyridine-4-carboxamide (Byproduct) Water->Amide Hydrolysis

Caption: Pinner reaction pathway vs. hydrolysis side reaction.

Section 2: Troubleshooting the Pyrimidine Ring Formation

The core of the synthesis involves the cyclocondensation of pyridine-4-carboxamidine with a three-carbon (C-C-C) electrophilic component.[2] A common and effective C3 synthon is an ester of 2-formyl-3-oxopropanoate, often used as its enol sodium salt, like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[7]

Q1: My cyclization reaction is sluggish, resulting in low conversion and significant amounts of unreacted amidine. How can I drive the reaction to completion?

A1: Low conversion is typically due to suboptimal reaction conditions, particularly the choice of base and solvent, or poor quality of the starting materials.

  • Causality - Role of the Base: The reaction requires a base to deprotonate the amidine hydrochloride salt, freeing the neutral amidine to act as a nucleophile. The base also facilitates the cyclization and subsequent aromatization steps. The choice and stoichiometry are critical.[8] A base that is too weak may not sufficiently generate the free amidine, while an excessively strong base or incorrect stoichiometry can promote self-condensation of the C3 component.[8][9] Sodium ethoxide or sodium methoxide in the corresponding alcohol are standard choices.

  • Causality - Solvent and Temperature: The solvent must be able to dissolve the reactants and facilitate the reaction. Alcohols like ethanol or methanol are common. The reaction often requires heating (reflux) to proceed at a reasonable rate. Insufficient temperature will lead to slow or incomplete reactions.

Troubleshooting Steps:

  • Verify Amidine Quality: Use freshly prepared pyridine-4-carboxamidine hydrochloride. Amidines can be hygroscopic and may hydrolyze or decompose on storage, reducing their reactivity.[8][9]

  • Optimize Base and Stoichiometry: If using the amidine hydrochloride salt, at least one equivalent of a strong base (e.g., NaOEt in EtOH) is required to neutralize the HCl. An additional catalytic or stoichiometric amount may be needed to promote the cyclization. A typical starting point is 1.1 to 1.5 equivalents of base.

  • Increase Temperature/Time: Monitor the reaction by TLC or LC-MS. If the reaction stalls, ensure you are at a sufficient temperature (e.g., refluxing ethanol). If necessary, extend the reaction time.

  • Consider a Different C3 Synthon: Some 1,3-dicarbonyl equivalents are more reactive than others. Reviewing the literature for alternative synthons may provide a more efficient pathway.[7]

Diagram 2: Troubleshooting Workflow for Low Cyclization Yield

cluster_paths cluster_solutions_sm Solutions for Low Conversion cluster_solutions_bp Solutions for Byproduct Formation Start Low Yield of 2-(Pyridin-4-yl)pyrimidine- 5-carboxylate Ester CheckTLC Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckTLC UnreactedSM High Levels of Unreacted Starting Materials CheckTLC->UnreactedSM Predominantly Starting Materials Byproducts Complex Mixture / Significant Byproducts CheckTLC->Byproducts Multiple Spots / New Peaks CheckBase 1. Verify Base (Choice & Stoichiometry) [NaOEt, NaOMe] UnreactedSM->CheckBase CheckMoisture 1. Ensure Anhydrous Conditions (Dry Solvents/Glassware) Byproducts->CheckMoisture CheckTemp 2. Increase Temperature or Reaction Time (Monitor by TLC) CheckBase->CheckTemp CheckPurity 3. Check Amidine Purity (Recrystallize if needed) CheckTemp->CheckPurity LowerTemp 2. Lower Initial Temperature (Control Self-Condensation) CheckMoisture->LowerTemp PurifyC3 3. Purify C3 Synthon (Remove impurities) LowerTemp->PurifyC3

Caption: A decision tree for troubleshooting poor cyclization outcomes.

Section 3: Troubleshooting the Final Hydrolysis Step

The final step is typically the saponification of the pyrimidine-5-carboxylate ester to the target carboxylic acid. This is usually achieved by heating with an aqueous base like NaOH or LiOH, followed by acidic workup.

Q1: My saponification is incomplete, even after prolonged heating. Can I just use more aggressive conditions (e.g., higher temperature, stronger base)?

A1: Caution is advised. While incomplete hydrolysis is common, escalating conditions can lead to irreversible product degradation.

  • Causality - Ring Stability: The pyrimidine ring, particularly with its electron-withdrawing substituents, can be susceptible to nucleophilic attack and cleavage under harsh basic conditions.[10][11] Overly aggressive hydrolysis can lead to ring-opening, forming complex side products and lowering the yield of the desired acid.

  • Causality - Decarboxylation: The product, a β-carboxy pyrimidine derivative, can be prone to decarboxylation, especially at high temperatures in either acidic or basic media. The goal is to find conditions that are sufficient for hydrolysis without promoting significant loss of the carboxyl group.

Troubleshooting Steps:

  • Solvent Miscibility: The starting ester may have poor solubility in a purely aqueous base. Using a co-solvent like methanol, ethanol, or THF can create a homogeneous solution and dramatically increase the rate of hydrolysis.

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing sterically hindered or electron-poor esters and can sometimes be used under milder conditions.

  • Careful Monitoring: Follow the disappearance of the starting ester by TLC or LC-MS. Once it is consumed, proceed immediately to the workup to avoid prolonged exposure to harsh conditions.

  • Workup Protocol - pH Control: After hydrolysis, the reaction mixture should be cooled in an ice bath before acidification. The product is often least soluble at its isoelectric point. Therefore, acidify slowly with an acid like 1M HCl, monitoring the pH. Add acid dropwise until precipitation is maximal, then filter. Adding a large excess of strong acid can sometimes re-solubilize the product as its hydrochloride salt.

Table 1: Recommended Conditions for Key Synthetic Steps

StepReactantsReagents & SolventsTemperatureKey Pitfalls & Solutions
Amidine Synthesis 4-Cyanopyridine, Anhydrous AlcoholDry HCl (gas)0 °CPitfall: Amide byproduct formation. Solution: Strictly anhydrous conditions; maintain low temp.[5][6]
Cyclocondensation Pyridine-4-carboxamidine HCl, C3-Synthon EsterNaOEt in EtOHRefluxPitfall: Low conversion. Solution: Ensure >1 eq. of base; verify amidine purity.[9]
Hydrolysis Pyrimidine-5-carboxylate EsterNaOH or LiOH in H₂O/MeOH50-80 °CPitfall: Ring degradation/decarboxylation. Solution: Use co-solvent; monitor closely; careful pH adjustment during workup.[10]

Section 4: FAQs on Purification & Alternative Routes

Q1: The final carboxylic acid product has very poor solubility. How can I effectively purify it?

A1: This is a common characteristic of such heterocyclic carboxylic acids.

  • Recrystallization: Recrystallization from highly polar solvents like DMF/water, DMSO/water, or acetic acid is often effective.

  • Salt Formation: If recrystallization is difficult, you can purify the product via its salt. Dissolve the crude acid in a basic aqueous solution, filter to remove neutral organic impurities, and then re-precipitate the pure acid by carefully adding acid.

  • Chromatography: Column chromatography is generally difficult due to the compound's polarity and poor solubility. It should be considered a last resort.

Q2: Are there viable alternative synthetic routes to this molecule?

A2: Yes. While the condensation route is most common, cross-coupling strategies are also employed, particularly for creating diverse libraries. A notable alternative is the Suzuki-Miyaura cross-coupling . This would involve coupling a boronic acid or ester derivative of pyridine with a suitably functionalized pyrimidine, such as 2-chloro-pyrimidine-5-carboxylic acid ester.[12][13] This approach is powerful but often requires more complex starting materials and catalyst optimization.

Section 5: Detailed Experimental Protocols

These are generalized protocols and may require optimization for your specific setup and scale.

Protocol 1: Synthesis of Pyridine-4-carboxamidine hydrochloride
  • Suspend 4-cyanopyridine (1.0 eq.) in anhydrous ethanol (approx. 3 M) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Bubble dry HCl gas through the stirred suspension for 2-3 hours, ensuring the temperature does not rise above 5 °C.

  • Seal the flask and stir at 0-4 °C overnight. The mixture will become a thick white slurry.

  • Filter the solid Pinner salt, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Suspend the crude Pinner salt in a saturated solution of ammonia in ethanol at 0 °C.

  • Stir the sealed reaction at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry to yield the product as a white solid.

Protocol 2: Synthesis of Ethyl 2-(Pyridin-4-yl)pyrimidine-5-carboxylate
  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add pyridine-4-carboxamidine hydrochloride (1.0 eq.). Stir for 30 minutes at room temperature.

  • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq.).

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization from ethanol/hexanes.

Protocol 3: Hydrolysis to this compound
  • Dissolve the ethyl ester (1.0 eq.) in a mixture of methanol and 2M aqueous NaOH (e.g., 3:1 v/v).

  • Heat the solution to 60 °C and stir for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Cool the mixture in an ice bath and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Slowly add 2M HCl dropwise with vigorous stirring. Monitor the pH. The product will precipitate.

  • Continue adding acid until the pH is ~4-5 (or until precipitation is maximal).

  • Stir the resulting slurry in the ice bath for 1 hour.

  • Filter the solid, wash thoroughly with cold water, and then with a small amount of cold acetone.

  • Dry the solid under vacuum to yield the final product.

References

Technical Support Center: Recrystallization of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid via recrystallization. It is designed for researchers, chemists, and drug development professionals, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on explaining the fundamental principles behind the procedures to empower users to adapt and optimize the process for their specific needs.

Section 1: Foundational Knowledge & Solvent Selection

This section addresses the most common preliminary questions regarding the material's properties and how to select an appropriate solvent system, which is the most critical step for a successful recrystallization.

Q1: What are the key physicochemical properties of this compound that influence recrystallization?

Understanding the molecule's structure is paramount. This compound (C₁₀H₇N₃O₂) has a molecular weight of 201.18 g/mol [1]. Its key features are:

  • An Acidic Carboxylic Acid Group (-COOH): This group is polar and capable of donating a hydrogen bond. It makes the molecule's solubility highly dependent on pH. In basic solutions, it will deprotonate to form a highly polar and water-soluble carboxylate salt.

  • Two Basic Nitrogen Heterocycles (Pyridine and Pyrimidine): The nitrogen atoms in these rings are capable of accepting hydrogen bonds and can be protonated in acidic solutions to form salts.

  • Aromatic System: The planar, rigid structure of the fused aromatic rings facilitates stacking in a crystal lattice, which is favorable for crystallization.

  • Amphoteric Nature: The presence of both acidic (-COOH) and basic (pyridine/pyrimidine nitrogens) functional groups means the compound is amphoteric. Its lowest solubility in aqueous media is typically at its isoelectric point.

These properties suggest that polar solvents will be required, and purification can potentially be achieved by manipulating the pH of an aqueous solution.

Q2: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, conversely, should either be completely insoluble or highly soluble at all temperatures. The following decision tree outlines the logical workflow for solvent selection.

Solvent_Selection cluster_0 Solvent Screening Workflow start Start: Obtain small sample of crude material (~10-20 mg) test_solubility Test solubility in a candidate polar solvent (e.g., Ethanol) at room temp. start->test_solubility dissolves_cold Dissolves completely at room temp? test_solubility->dissolves_cold heat_solution Heat the suspension to the solvent's boiling point. dissolves_cold->heat_solution No bad_solvent Outcome: Bad Solvent. Try a less polar solvent or a two-solvent system. dissolves_cold->bad_solvent Yes dissolves_hot Dissolves completely when hot? heat_solution->dissolves_hot cool_solution Allow the clear solution to cool slowly to room temp, then in an ice bath. dissolves_hot->cool_solution Yes insoluble Outcome: Insoluble. Try a more polar solvent. dissolves_hot->insoluble No crystals_form Do abundant crystals form? cool_solution->crystals_form good_solvent Outcome: Good Solvent! Proceed to bulk recrystallization. crystals_form->good_solvent Yes poor_yield Outcome: Potential Solvent. Recovery may be low. Consider a co-solvent to reduce solubility. crystals_form->poor_yield No / Very Few

Caption: Workflow for selecting a single-solvent system.

Q3: What is a good starting point for solvent screening?

Based on the molecule's structure and data from similar pyrimidine carboxylic acids, polar solvents are the most promising candidates. A systematic screening is the most reliable method.

Table 1: Candidate Solvents for Screening this compound

SolventTypeBoiling Point (°C)Rationale & Expected Behavior
WaterPolar Protic100May have low solubility due to aromatic rings, but solubility will be very high at low or high pH. Excellent for pH-swing crystallization.
EthanolPolar Protic78Often a good choice for moderately polar compounds containing N-heterocycles.[2] Likely to show a good solubility differential between hot and cold.
MethanolPolar Protic65More polar than ethanol. May dissolve the compound too well at room temperature, but worth screening. Mentioned as a solvent for related structures[3].
IsopropanolPolar Protic82Less polar than ethanol. May be a good candidate if ethanol proves too strong a solvent.
AcetonitrilePolar Aprotic82A moderately polar solvent that can be effective for nitrogen-containing compounds.
N,N-Dimethylformamide (DMF)Polar Aprotic153A very strong, high-boiling polar solvent. Likely to dissolve the compound well. Often used when other solvents fail, but difficult to remove. Data on related compounds shows high solubility[4].
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Similar to DMF; a very strong polar solvent. High solubility is expected[4]. Best used as a component in a two-solvent system due to its high boiling point.
Co-Solvent Systems
Ethanol/WaterPolar ProticVariableAn excellent and highly tunable system. Dissolve the compound in hot ethanol (the "good" solvent) and add hot water (the "bad" solvent) dropwise until the solution becomes cloudy.
TolueneNon-polar111While counterintuitive, some pyridine-containing compounds crystallize well from toluene[5]. May be effective if impurities are highly polar.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your crude, dry material into a small test tube or vial.

  • Add a candidate solvent dropwise at room temperature, swirling after each drop, until you have added ~0.5 mL. Note the solubility.

  • If the solid does not dissolve, gently heat the vial in a sand bath or water bath. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Remove the vial from the heat and allow it to cool slowly to room temperature on a rack. Do not disturb it.

  • Once at room temperature, place the vial in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

Section 2: Step-by-Step Recrystallization Protocol

This protocol assumes a suitable single solvent has been identified from the screening process.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling). Add a magnetic stir bar.

  • In a separate flask, heat your chosen recrystallization solvent to its boiling point on a hot plate.

  • Add the minimum amount of hot solvent to the Erlenmeyer flask containing your crude solid to dissolve it completely with stirring. Add the solvent in small portions, allowing the solution to return to a boil between additions[6].

  • (Optional) Decolorization: If the solution is colored due to high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (Norit). Re-heat the solution to boiling for a few minutes[6].

  • (Optional) Hot Filtration: To remove insoluble impurities (or the activated charcoal), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel[7].

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the solvent's boiling point.

Section 3: Troubleshooting Guide

Even with a carefully chosen solvent, problems can arise. This section provides solutions to common issues.

Troubleshooting cluster_1 Recrystallization Troubleshooting start Problem Encountered prob_oil Compound 'Oiled Out' (formed a liquid layer) start->prob_oil prob_no_xtal No Crystals Formed Upon Cooling start->prob_no_xtal prob_low_yield Poor Yield / Low Recovery start->prob_low_yield prob_impurity Product Still Impure or Colored start->prob_impurity sol_oil_1 Re-heat solution to dissolve oil. Add more solvent and cool again, very slowly. prob_oil->sol_oil_1 Try First sol_no_xtal_1 Induce crystallization: 1. Scratch inside of flask with glass rod. 2. Add a 'seed' crystal. prob_no_xtal->sol_no_xtal_1 Try First sol_low_yield_1 Too much solvent was used initially. Concentrate mother liquor and cool for a second crop of crystals. prob_low_yield->sol_low_yield_1 Primary Cause sol_low_yield_2 Ensure solution was thoroughly cooled in an ice bath before filtering. prob_low_yield->sol_low_yield_2 Check sol_impurity_1 Colored Impurity: Re-dissolve and treat with activated charcoal, then hot filter. prob_impurity->sol_impurity_1 If Colored sol_impurity_2 Insoluble Impurity: Ensure hot gravity filtration was performed correctly before cooling. prob_impurity->sol_impurity_2 If Particulate sol_oil_2 If oiling persists, try a lower-boiling point solvent or switch to a co-solvent system. sol_oil_1->sol_oil_2 If Fails sol_no_xtal_2 Too much solvent was used. Boil off some solvent to re-saturate the solution and cool again. sol_no_xtal_1->sol_no_xtal_2 If Fails

Caption: Troubleshooting flowchart for common recrystallization issues.

Q4: My compound "oiled out" instead of crystallizing. What should I do?

Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.

  • Cause: The solution may be cooling too quickly, or the boiling point of the solvent is too high. The presence of impurities can also lower the melting point of the crude mixture.

  • Solution 1: Re-heat the solution until the oil completely redissolves. Add a small amount of additional solvent (10-20% more) to lower the saturation point, and then allow it to cool much more slowly. Insulating the flask can help[5].

  • Solution 2: If oiling persists, the chosen solvent may be unsuitable. Try re-crystallizing from a lower-boiling point solvent or use a co-solvent system.

Q5: Crystal formation is not occurring, even after cooling in ice. How can I induce crystallization?

This typically happens when the solution is not sufficiently supersaturated or if nucleation is slow.

  • Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal nucleation[5]. Alternatively, if you have a small crystal of pure material, add it to the solution (this is called "seeding").

  • Solution 2 (Increase Concentration): It is very likely that too much solvent was added during the dissolution step. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt to cool it again[5].

Q6: The recovery of my purified material is very low. How can I improve the yield?

A low yield (e.g., <70%) can be due to several factors.

  • Cause 1: Using a large excess of solvent is the most common reason. This keeps a significant amount of your product dissolved in the mother liquor even when cold.

  • Solution: Before discarding the filtrate (mother liquor), try to concentrate it by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause 2: Premature crystallization during hot filtration.

  • Solution: Ensure all glassware for hot filtration is pre-heated and that the filtration is performed as quickly as possible.

  • Cause 3: Insufficient cooling before vacuum filtration.

  • Solution: Ensure the flask has spent adequate time in an ice bath to minimize the solubility of the product.

Q7: My final product is still colored or contains particulates. What are the next steps?
  • Colored Product: This indicates the presence of soluble, colored impurities. These can often be removed by treating the hot solution with activated charcoal before the hot filtration step, as described in the main protocol[6]. The charcoal adsorbs large, conjugated molecules that are often responsible for color.

  • Particulate Impurities: If your final product contains specks of insoluble material, it means the hot gravity filtration step was omitted or performed ineffectively. The product should be re-dissolved in hot solvent and filtered while hot to remove the insoluble matter.

Section 4: Quality Control & Purity Assessment

After recrystallization, it is essential to verify the purity of the isolated material.

Q8: How do I confirm the purity of my recrystallized product?

Several standard analytical techniques can be used to assess the purity of your final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to the literature value if available.

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of your pre- and post-recrystallization material in a suitable solvent (like DMF or a mixture of DCM/Methanol) and spot them on a TLC plate. A pure compound should ideally show a single spot. The disappearance of impurity spots from the crude lane confirms successful purification.

  • Spectroscopic Analysis (NMR, IR): For the highest level of confidence, obtain a ¹H NMR spectrum. The absence of impurity peaks and the correct integration and chemical shifts for the desired product provide strong evidence of purity.

References

Technical Support Center: Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly with reaction yield, in the synthesis of this important heterocyclic compound. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Synthetic Overview: The Pinner Reaction Approach

The synthesis of this compound and its esters typically involves a condensation reaction, often a variation of the Pinner synthesis.[1][2][3] This method involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. In this case, 4-pyridinecarboxamidine is a key precursor. The subsequent hydrolysis of the resulting ester yields the final carboxylic acid.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Saponification (Hydrolysis) A 4-Pyridinecarboxamidine C Ethyl 2-(Pyridin-4-yl)pyrimidine-5-carboxylate A->C Base (e.g., NaOEt) B Ethyl 2-formyl-3-oxopropanoate (or equivalent) B->C D This compound C->D Base (e.g., NaOH, KOH) then Acid workup

Caption: Generalized synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Q1: My yield of ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate is consistently low. What are the likely causes?

A1: Low yields in the initial condensation step are a frequent issue and can often be traced back to several critical factors related to the Pinner reaction and its intermediates.[1][4]

Core Issues and Solutions:

  • Moisture Contamination: The Pinner reaction is highly sensitive to water.[4][5] The key intermediate, an imidate salt, is readily hydrolyzed. This hydrolysis competes with the desired cyclization, leading to the formation of unwanted esters and other byproducts, thereby reducing the yield of the target pyrimidine.[4]

    • Troubleshooting Protocol:

      • Dry Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried before use.

      • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethanol is a common choice and should be of the highest purity available.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

      • Reagent Quality: Ensure the amidine hydrochloride is dry. It can be hygroscopic and should be stored in a desiccator.

  • Purity of Starting Materials: The purity of both the 4-pyridinecarboxamidine and the dicarbonyl component is paramount.

    • Troubleshooting Protocol:

      • Amidine Purity: Use freshly prepared or purified amidine hydrochloride. Over time, amidines can degrade or absorb water.[1]

      • Dicarbonyl Stability: The 1,3-dicarbonyl equivalent (e.g., ethyl 2-formyl-3-oxopropanoate) can be prone to self-condensation or decomposition. It is advisable to use it fresh or verify its purity by NMR before use.

  • Reaction Temperature: Pinner reaction intermediates can be thermally unstable.[4] Excessive heat can lead to decomposition or the formation of N-alkyl amides as byproducts.

    • Troubleshooting Protocol:

      • Temperature Control: Maintain the recommended reaction temperature. If the protocol involves heating, ensure it is done gradually and with precise control. For reactions that are exothermic, consider using an ice bath to moderate the initial stages.

Summary of Key Parameters for Condensation:

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of sensitive intermediates.[4]
Solvent Anhydrous Ethanol/MethanolWater leads to byproduct formation.[1][5]
Amidine Salt High Purity, DryImpurities and moisture can inhibit the reaction.[1]
Temperature Protocol-specific, often low to moderateIntermediates can be thermally labile.[4]
Q2: During the hydrolysis of the ester to the carboxylic acid, I am seeing significant byproduct formation and incomplete conversion. How can I optimize this step?

A2: The saponification of the pyrimidine-5-carboxylate ester is generally straightforward, but issues can arise from reaction conditions that are either too harsh or insufficient.

Core Issues and Solutions:

  • Incomplete Hydrolysis: The ester may be sterically hindered or electronically deactivated, requiring more forcing conditions for complete conversion.

    • Troubleshooting Protocol:

      • Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.

      • Stronger Base/Higher Concentration: If using a standard base like NaOH or KOH, increasing the concentration or switching to a stronger base might be necessary. However, be mindful of potential side reactions.

  • Side Reactions (Decarboxylation/Ring Opening): Pyrimidine rings can be susceptible to nucleophilic attack and ring-opening under harsh basic conditions, especially at elevated temperatures.[6][7] While the target acid is generally stable, prolonged exposure to strong base at high temperatures could lead to degradation.

    • Troubleshooting Protocol:

      • Moderate Conditions: Start with milder conditions (e.g., room temperature or slightly elevated) and monitor the reaction progress. Only increase the temperature if the reaction is sluggish.

      • Careful pH Adjustment: During the acidic workup to protonate the carboxylate, add the acid slowly and with cooling to avoid a large exotherm, which could promote decarboxylation or other degradation pathways.

Hydrolysis_Troubleshooting Start Start Hydrolysis Monitor Monitor by TLC/LC-MS Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Increase_Conditions Increase Time/Temp Incomplete->Increase_Conditions Yes Workup Acidic Workup Incomplete->Workup No Increase_Conditions->Monitor Degradation Degradation Observed? Workup->Degradation Product Isolate Product Degradation->Product No Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Yes Milder_Conditions->Start

Caption: Decision workflow for optimizing the hydrolysis step.

Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?

A3: Purification challenges often stem from side products generated in the preceding steps.

Common Impurities and Purification Strategies:

  • Unreacted 4-Pyridinecarboxamidine: This starting material is basic and can typically be removed by an acidic wash during workup, or by recrystallization.

  • Hydrolyzed Byproducts from Step 1: If moisture was present during the condensation, you might have ethyl formate or other ester byproducts. These are often more volatile and can sometimes be removed under high vacuum, but chromatography or recrystallization are more reliable methods.

  • Residual Ester Starting Material: If hydrolysis was incomplete, the starting ester will be a major impurity.

    • Purification Protocol:

      • Extraction: The carboxylic acid product is acidic and can be separated from neutral impurities (like the ester) by extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer will contain the deprotonated carboxylic acid. Re-acidifying the aqueous layer will precipitate the pure product, which can then be collected by filtration.

      • Recrystallization: A carefully chosen solvent system can be highly effective for removing minor impurities. Consider polar solvents like ethanol, methanol, or water, or mixtures thereof.

III. Experimental Protocols

Optimized Protocol for Condensation

This protocol emphasizes anhydrous conditions to maximize yield.[4]

  • Preparation: Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add 4-pyridinecarboxamidine hydrochloride (1.1 equivalents). Stir for 15-20 minutes. Then, add the ethyl 2-formyl-3-oxopropanoate equivalent (1.0 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux as specified by the detailed procedure, monitoring by TLC.

  • Workup: After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Optimized Protocol for Hydrolysis
  • Reaction Setup: Dissolve the crude ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate in methanol or ethanol.

  • Saponification: Add an aqueous solution of sodium hydroxide (e.g., 1-2 M, 2-3 equivalents) and stir the mixture at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC (staining may be required to visualize the carboxylic acid). Gentle heating (e.g., 40-50 °C) can be applied if the reaction is slow.

  • Workup: Once complete, remove the alcohol solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., dichloromethane or ether) to remove any neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add aqueous HCl (e.g., 1 M) until the pH is acidic (pH ~4-5), at which point the product should precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

IV. References

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). A Lewis acid-promoted Pinner reaction. PubMed Central. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Disorders of purine and pyrimidine metabolism. PubMed. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PubMed Central. Retrieved from --INVALID-LINK--

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed. Retrieved from --INVALID-LINK--

  • Merck Manuals Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from --INVALID-LINK--

  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Retrieved from --INVALID-LINK--

  • UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders – biochemistry. Retrieved from --INVALID-LINK--

  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid. Retrieved from --INVALID-LINK--

  • Molbase. (n.d.). Synthesis of 2-[4-(cyanoacetylamino)phenyl]-4-hydroxy-5-pyrimidine carboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic.... Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Cell Permeability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of pyrimidine-based compounds. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) in a direct question-and-answer format, moving beyond simple protocols to explain the underlying scientific principles of each experimental choice.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine-based compound is highly potent in biochemical assays but shows low activity in cell-based assays. What are the likely reasons?

A1: A significant drop-off in activity between a biochemical and a cell-based assay is a classic indicator of poor cell permeability. For a pyrimidine-based compound to reach its intracellular target, it must first cross the cell membrane. The primary barriers to this are:

  • Low Passive Permeability: The compound's intrinsic physicochemical properties may prevent it from efficiently diffusing across the lipid bilayer of the cell membrane. Pyrimidine scaffolds often contain multiple polar functional groups, leading to a high number of hydrogen bond donors and acceptors, which is unfavorable for membrane translocation.[1][2]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are cellular pumps that actively remove foreign substances from the cytoplasm.[1][3] This can keep the intracellular concentration of your compound below the threshold required for a therapeutic effect.

Q2: What are the key physicochemical properties of my pyrimidine derivative that I should evaluate for potential permeability issues?

A2: Several key physicochemical properties, often considered within frameworks like Lipinski's "Rule of Five," are critical for passive diffusion across cell membranes.[4][5] For your pyrimidine-based compound, you should pay close attention to:

  • Lipophilicity (LogP/LogD): This measures the compound's affinity for a lipid-like environment compared to an aqueous one.[6] A LogP or LogD value that is too low indicates high polarity, making it difficult for the compound to enter the lipid membrane. Conversely, a value that is too high can cause the compound to become trapped within the membrane.

  • Polar Surface Area (PSA): This is the sum of the surface areas of polar atoms in a molecule.[4] A high PSA (generally >140 Ų) is associated with poor membrane permeability due to the energetic penalty of dehydrating the polar groups to enter the lipid bilayer.[1]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors directly impacts a compound's polarity.[4][7] Pyrimidine structures are rich in nitrogen atoms, making them prone to a high hydrogen bonding capacity, which can impede permeability.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.[4][5]

Q3: How can I experimentally determine if my pyrimidine compound has low permeability?

A3: A tiered approach using in vitro permeability assays is the standard industry practice. The two most common and complementary assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to cross an artificial lipid membrane via passive diffusion.[4][8] It provides a clean measure of a molecule's intrinsic permeability without the complexities of cellular transporters.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium.[8][9][10] It provides insights into both passive diffusion and active transport mechanisms, including efflux.[10]

By comparing the results from these two assays, you can begin to diagnose the cause of poor permeability. For example, if a compound shows low permeability in both PAMPA and Caco-2 assays, the issue is likely poor passive diffusion.[4] If the compound has moderate to high permeability in the PAMPA assay but low permeability in the Caco-2 assay, this suggests that active efflux is the primary culprit.[11][12]

Troubleshooting Guides & Experimental Protocols

Scenario 1: My pyrimidine compound shows a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in the apical to basolateral (A-B) direction of a Caco-2 assay.

A low Papp (A-B) value in a Caco-2 assay is a strong indicator of poor intestinal permeability. Here’s a step-by-step troubleshooting guide:

Step 1: Assess for Active Efflux

  • Rationale: Caco-2 cells express a variety of efflux transporters, with P-glycoprotein (P-gp) being a major contributor to the low permeability of many drug candidates.[1][10] An efflux transporter will pump your compound from the basolateral (blood) side back to the apical (intestinal) side, reducing its net transport across the cell monolayer.

  • Action: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[1][10]

  • Interpretation: Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is a strong indication of active efflux.[1]

Step 2: Confirm the Efflux Transporter Involved

  • Rationale: Identifying the specific transporter responsible for efflux can inform medicinal chemistry efforts to design around it.

  • Action: If efflux is suspected, repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter. For P-gp, verapamil is a commonly used inhibitor.[1][10]

  • Interpretation: A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

Step 3: Evaluate Physicochemical Properties for Poor Passive Diffusion

  • Rationale: If the efflux ratio is low (<2) but the A-B permeability is still poor, the issue is likely with the compound's intrinsic ability to passively diffuse across the membrane.

  • Action:

    • Experimentally determine or computationally predict the compound's LogP/LogD, PSA, and molecular weight.

    • Run a PAMPA assay to get a pure measure of passive diffusion.

  • Interpretation: Poor permeability in the PAMPA assay, coupled with unfavorable physicochemical properties (e.g., high PSA, low LogP), confirms that passive diffusion is the limiting factor.[1][4]

Detailed Protocol: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a pyrimidine-based compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)[1]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical standards of the test compound

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm².

    • Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. A TEER value ≥200 Ω·cm² generally indicates good monolayer integrity.[4]

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Prepare the dosing solution by diluting the test compound stock solution in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1% to avoid compromising monolayer integrity.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical - B-A for Efflux):

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Take samples from the apical chamber at the specified time points.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Scenario 2: My pyrimidine compound shows good permeability in vitro, but oral bioavailability in animal studies is low.

This discrepancy often points to factors beyond intestinal permeability that influence oral bioavailability.

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism).

    • Troubleshooting: Assess the metabolic stability of your compound using human or rodent liver microsomes.[4]

  • Poor Solubility: While permeability is crucial, poor aqueous solubility can limit the amount of drug that is available for absorption in the gastrointestinal tract.[1]

    • Troubleshooting: Determine the thermodynamic and kinetic solubility of your compound in relevant buffers (e.g., simulated gastric and intestinal fluids).

Strategies for Improving Cell Permeability

If your troubleshooting experiments confirm that low permeability is the primary issue, several strategies can be employed:

1. Chemical Modification:

  • Increase Lipophilicity: Introduce lipophilic groups to the pyrimidine scaffold to enhance its partitioning into the cell membrane.[1] However, be mindful that excessive lipophilicity can lead to poor solubility and increased metabolic liability.

  • Reduce Polar Surface Area and Hydrogen Bonding: Strategically mask polar functional groups (e.g., through methylation or other substitutions) to reduce the energetic penalty of desolvation upon entering the lipid bilayer.

  • Intramolecular Hydrogen Bonding: Designing the molecule to form an intramolecular hydrogen bond can "hide" polar groups from the aqueous environment, effectively reducing the PSA and improving permeability.[13][14][15][16]

2. Prodrug Approach:

  • Concept: A prodrug is an inactive or less active precursor that is converted into the active drug in the body.[4] For pyrimidine-based compounds, a common strategy is to mask polar functional groups with lipophilic moieties that are later cleaved by cellular enzymes.[1][17][18][19]

  • Example: Ester prodrugs can be used to mask carboxylic acid or hydroxyl groups, increasing lipophilicity and facilitating passive diffusion. These esters are then hydrolyzed by intracellular esterases to release the active parent drug.[20]

3. Formulation Strategies:

  • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can protect it from degradation and facilitate its entry into cells.[1]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate and apparent solubility, which can indirectly enhance permeability.[1]

Data Presentation & Visualization

Table 1: Interpreting Permeability Assay Results
PAMPA Permeability Caco-2 Permeability (A-B) Efflux Ratio (B-A / A-B) Likely Issue Next Steps
HighHigh< 2Good PermeabilityProceed to in vivo studies
HighLow> 2Active EffluxCaco-2 assay with inhibitor; structural modifications to avoid transporter recognition
LowLow< 2Poor Passive DiffusionPAMPA at different pH; structural modifications to increase lipophilicity/reduce PSA
LowHighN/AActive UptakeInvestigate specific uptake transporters

Diagrams

Troubleshooting_Workflow start Low Cellular Activity of Pyrimidine Compound pampa Perform PAMPA Assay start->pampa caco2 Perform Bidirectional Caco-2 Assay start->caco2 pampa_result PAMPA Permeability? pampa->pampa_result caco2_result Caco-2 A-B Permeability? caco2->caco2_result passive_issue Poor Passive Diffusion pampa_result->passive_issue Low good_perm Good Intrinsic Permeability pampa_result->good_perm High efflux_ratio Efflux Ratio > 2? caco2_result->efflux_ratio Low caco2_result->good_perm High efflux_ratio->passive_issue No efflux_issue Active Efflux efflux_ratio->efflux_issue Yes investigate_other Investigate Metabolism/Solubility good_perm->investigate_other

Caption: Troubleshooting logic for low cell permeability.

Permeability_Enhancement_Strategies start Low Permeability Confirmed chem_mod Chemical Modification start->chem_mod prodrug Prodrug Approach start->prodrug formulation Formulation Strategies start->formulation increase_lipo Increase Lipophilicity chem_mod->increase_lipo reduce_psa Reduce PSA / H-Bonding chem_mod->reduce_psa intra_hb Introduce Intramolecular H-Bond chem_mod->intra_hb mask_polar Mask Polar Groups with Labile Moieties prodrug->mask_polar nano Nanoformulations (Liposomes) formulation->nano asd Amorphous Solid Dispersions formulation->asd

Caption: Strategies to enhance cell permeability.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter when scaling up this synthesis. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the challenges of large-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step

Question: We are experiencing significantly lower yields than expected in the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloropyrimidine-5-carboxylic acid (or its ester) with 4-pyridinylboronic acid when moving from a lab-scale to a pilot-plant scale. What are the likely causes and how can we optimize the reaction for better throughput?

Answer: Low yields in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, are a common challenge during scale-up. The primary causes often revolve around catalyst activity, reaction conditions, and the purity of starting materials.

Potential Causes & Solutions:

  • Catalyst Deactivation or Inhibition: The nitrogen atoms in both the pyrimidine and pyridine rings can coordinate with the palladium catalyst, leading to deactivation.[1][2]

    • Troubleshooting:

      • Ligand Selection: Employ electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for coupling heteroaryl halides as they promote the crucial oxidative addition step and stabilize the active catalytic species.[1]

      • Catalyst Loading: While it may seem counterintuitive when scaling up, a slight increase in catalyst loading might be necessary to compensate for any deactivation pathways. However, a systematic optimization should be performed to keep costs down. Single-atom palladium catalysts have shown high efficiency and may be a viable option for large-scale synthesis.[3][4]

      • Pre-catalyst Choice: Consider using pre-formed Pd(0) catalysts or palladacycle complexes, which can be more stable and active than generating the active species in situ.[5]

  • Suboptimal Reaction Conditions: Conditions that work well on a small scale may not be optimal for larger batches due to mass and heat transfer limitations.

    • Troubleshooting:

      • Solvent and Base Selection: A thorough screening of solvents and bases is critical. A mixture of ethanol and water is often effective, with K2CO3 being a suitable base.[3] For challenging couplings, stronger bases like Cs2CO3 or K3PO4 in solvents like dioxane might be necessary.[6]

      • Temperature Control: Inadequate heating or localized overheating can lead to incomplete reactions or byproduct formation. Ensure efficient and uniform heating of the reaction vessel. Monitoring the internal reaction temperature is crucial.

      • Reaction Time: Larger scale reactions may require longer reaction times to reach completion. Monitor the reaction progress closely using techniques like TLC or HPLC.[7][8]

  • Poor Quality of Starting Materials: Impurities in the starting materials can have a significant impact on the reaction outcome.

    • Troubleshooting:

      • 2-Chloropyrimidine-5-carboxylic Acid: Ensure this starting material is of high purity. Several synthetic routes exist, and the purity can vary.[9][10][11][12]

      • 4-Pyridinylboronic Acid: This reagent can be prone to decomposition (protodeboronation), especially at elevated temperatures.[13] Use fresh, high-quality boronic acid.[14][15][16][17]

  • Side Reactions: The most common side reaction is the protodeboronation of the boronic acid.[13] Homo-coupling of the boronic acid can also occur.

    • Troubleshooting:

      • To minimize protodeboronation, use carefully optimized reaction conditions and fresh boronic acid.[13]

      • Homo-coupling can often be suppressed by adding the aryl halide in a slight excess.[13]

Issue 2: Difficult Purification of the Final Product

Question: We are struggling with the purification of the crude this compound. The product is contaminated with residual palladium and other byproducts. What are effective, scalable purification strategies?

Answer: Purification of polar, nitrogen-containing heterocyclic compounds can be challenging. The choice of method will depend on the nature of the impurities.

Potential Causes & Solutions:

  • Residual Palladium: Palladium residues are a common issue and must be removed, especially for pharmaceutical applications.

    • Troubleshooting:

      • Scavengers: Use palladium scavengers such as activated carbon, silica-based scavengers with thiol or amine functionalities, or specialized resins after the reaction is complete.

      • Filtration: Passing the reaction mixture through a pad of celite can help remove some of the precipitated palladium.

      • Recrystallization: A carefully chosen solvent system for recrystallization can effectively remove palladium and other impurities.

  • Byproduct Formation: Byproducts from side reactions can co-crystallize with the desired product.

    • Troubleshooting:

      • pH Adjustment: The carboxylic acid functionality allows for purification via pH manipulation. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

      • Recrystallization: Screen various solvents for recrystallization. A mixture of solvents might be necessary to achieve the desired purity.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: Our scale-up batches are showing significant variability in yield and purity. What factors should we investigate to improve the reproducibility of the synthesis?

Answer: Inconsistent results are often a sign of uncontrolled variables in the process. A systematic approach to identifying and controlling these variables is key.

Potential Causes & Solutions:

  • Reagent Quality: Batch-to-batch variation in the quality of starting materials and reagents is a common culprit.

    • Troubleshooting:

      • Establish Specifications: Set strict quality specifications for all incoming raw materials and perform quality control checks on each batch.

      • Moisture Content: Ensure that all solvents and reagents are anhydrous, as water can negatively impact many of the reaction steps.[8]

  • Process Control: Subtle variations in reaction parameters can have a large impact on the outcome.

    • Troubleshooting:

      • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all steps of the synthesis.

      • Process Analytical Technology (PAT): Implement in-process monitoring to track key reaction parameters in real-time.

  • Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized concentration and temperature gradients.

    • Troubleshooting:

      • Reactor Design: Ensure the reactor is appropriately sized and equipped with an efficient stirring mechanism for the reaction scale.

      • Stirring Rate: Optimize the stirring rate to ensure homogeneity without causing excessive shear.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 2-halopyrimidine-5-carboxylic acid derivative (often 2-chloropyrimidine-5-carboxylic acid or its ester) with 4-pyridinylboronic acid in the presence of a palladium catalyst and a base.[1][2][13]

Q2: Are there alternative synthetic strategies to consider for scale-up?

A2: While the Suzuki coupling is common, other methods for forming the C-C bond between the pyrimidine and pyridine rings could be explored. Additionally, constructing the pyrimidine ring with the pyridine substituent already in place is a possibility. For instance, a condensation reaction involving a pyridine-containing amidine with a suitable three-carbon building block could be investigated.[18][19]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount in any scale-up process. Key considerations include:

  • Reagent Handling: Many of the reagents used, such as organolithium compounds (if used for boronic acid synthesis) and palladium catalysts, have specific handling requirements. Ensure proper personal protective equipment (PPE) is used and that all operations are carried out in a well-ventilated area.

  • Exothermic Reactions: The coupling reaction can be exothermic. Ensure the reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the heat evolution.

  • Pressure Build-up: Be aware of the potential for pressure build-up, especially if gaseous byproducts are formed. Ensure the reactor is equipped with appropriate pressure relief systems.

  • Waste Disposal: The process will generate waste containing palladium and other chemicals. Ensure that all waste is handled and disposed of in accordance with local regulations.

Q4: Can microwave-assisted synthesis be used for scale-up?

A4: Microwave-assisted synthesis can be very effective for optimizing reaction conditions on a small scale and can sometimes lead to significantly shorter reaction times and improved yields.[13] While direct scale-up of microwave reactions can be challenging, the optimized conditions found can often be translated to conventional heating in a flow chemistry setup, which is highly scalable.[20]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a starting point protocol and should be optimized for your specific substrates and scale.

Materials:

  • 2-Chloropyrimidine-5-carboxylic acid ethyl ester (1.0 equiv)

  • 4-Pyridinylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add the 2-chloropyrimidine-5-carboxylic acid ethyl ester, 4-pyridinylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solids.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product (ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate) can then be purified by column chromatography or recrystallization.

  • Saponify the ester to the carboxylic acid using standard conditions (e.g., NaOH or LiOH in a water/alcohol mixture).

Data Presentation

Table 1: Example of Catalyst and Ligand Screening for Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (2)SPhos (4)K2CO3Dioxane/H2O10075
2Pd2(dba)3 (1)XPhos (3)K3PO4Toluene11082
3Pd(dppf)Cl2 (3)-Cs2CO3DMF9068

This table is for illustrative purposes. Actual results will vary based on specific reaction conditions.

Visualization

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Low_Yield start Low Yield in Suzuki Coupling check_catalyst Problem with Catalyst System? start->check_catalyst check_conditions Suboptimal Reaction Conditions? start->check_conditions check_materials Poor Starting Material Quality? start->check_materials sub_catalyst_activity Catalyst Inactive/Inhibited? check_catalyst->sub_catalyst_activity sub_catalyst_choice Incorrect Catalyst/Ligand? check_catalyst->sub_catalyst_choice sub_conditions_temp Incorrect Temperature? check_conditions->sub_conditions_temp sub_conditions_solvent Suboptimal Solvent/Base? check_conditions->sub_conditions_solvent sub_materials_pyrimidine Impure 2-chloropyrimidine derivative? check_materials->sub_materials_pyrimidine sub_materials_boronic Decomposed Boronic Acid? check_materials->sub_materials_boronic sol_catalyst_activity Use fresh catalyst Increase loading slightly sub_catalyst_activity->sol_catalyst_activity sol_catalyst_choice Screen electron-rich, bulky ligands (e.g., SPhos, XPhos) sub_catalyst_choice->sol_catalyst_choice sol_conditions_temp Ensure uniform heating Monitor internal temperature sub_conditions_temp->sol_conditions_temp sol_conditions_solvent Screen different solvent/base combinations sub_conditions_solvent->sol_conditions_solvent sol_materials_pyrimidine Re-purify or source from reliable supplier sub_materials_pyrimidine->sol_materials_pyrimidine sol_materials_boronic Use fresh, high-purity boronic acid sub_materials_boronic->sol_materials_boronic

References

Validation & Comparative

A Comparative Framework for Evaluating Novel Kinase Inhibitors: Benchmarking 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

The field of targeted therapy has been revolutionized by the development of small molecule kinase inhibitors (SMKIs).[1] Since the approval of the first kinase inhibitor, imatinib, in 2001, kinases have become one of the most significant classes of drug targets in the 21st century, with over 80 FDA-approved agents transforming the treatment landscape for cancer and inflammatory diseases.[2][3][4] The dysregulation of kinase activity is a central mechanism in the pathology of numerous diseases, making them prime targets for therapeutic intervention.[2]

Within the vast chemical space of SMKIs, the pyrimidine scaffold has emerged as a "privileged structure."[5][6][7] Its ability to mimic the hinge-binding interactions of the adenine ring of ATP allows for potent and selective engagement with the kinase active site.[5][6] This has led to the successful development of numerous pyrimidine-based drugs.[7]

This guide focuses on a novel chemical entity, 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid , a compound featuring this core pyrimidine motif.[8] As this molecule is not yet extensively characterized in public-domain literature, this document serves as a comprehensive framework for its evaluation. We will outline the essential experimental workflows required to benchmark its performance against established, clinically relevant kinase inhibitors. By following this guide, researchers can systematically determine the potency, selectivity, and cellular efficacy of their novel compound, providing the critical data needed for further development.

Part 1: Foundational Characterization: The In Vitro Biochemical Profile

The initial and most fundamental step in characterizing a new kinase inhibitor is to determine its direct effect on the purified target enzyme in a cell-free environment.[3] This approach isolates the drug-target interaction from the complexities of a cellular system, providing a clean measure of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9]

Key Experiment 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Causality and Experimental Choice: The objective is to quantify the concentration of this compound required to inhibit 50% of a target kinase's activity. A lower IC50 value indicates higher potency.[10] We will use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and thus weaker inhibition. This format is highly sensitive, scalable for high-throughput screening, and avoids the complexities of handling radioactivity.[3][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Serial Dilution of This compound prep2 Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) plate Dispense Inhibitor and Kinase Mix into 384-well Plate prep2->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate at 30°C (e.g., 60 min) initiate->incubate add_reagent Add Detection Reagent (e.g., ADP-Glo™) incubate->add_reagent read_lum Read Luminescence on Plate Reader plot Plot % Inhibition vs. Log [Inhibitor] read_lum->plot fit Fit Sigmoidal Curve (4-Parameter Logistic) plot->fit calc Calculate IC50 Value fit->calc

Caption: Inhibition of the BCR-Abl signaling pathway.

Detailed Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., K562 for BCR-Abl) in 6-well plates. Once the cells reach 70-80% confluency, treat them with a dose-response of this compound for a defined period (e.g., 2 hours). 2[9]. Controls: Always include a vehicle control (DMSO) and a known positive control inhibitor. 3[12]. Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-CrkL).

    • Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Validation: Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm that the observed changes are due to inhibition, not protein degradation or loading errors.

Key Experiment 3: Cell Proliferation Assay (GI50 Determination)

Causality and Experimental Choice: The ultimate goal of many kinase inhibitors is to halt cancer cell growth. This assay measures the functional consequence of target inhibition on cell viability and proliferation. The Growth Inhibition 50 (GI50) is the concentration of inhibitor that causes a 50% reduction in cell growth. A luminescence-based assay measuring cellular ATP levels (e.g., CellTiter-Glo®) is chosen because ATP levels are a strong indicator of metabolic activity and cell viability.

Detailed Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate at a low density (e.g., 3,000 cells/well). 2[9]. Inhibitor Treatment: After 24 hours to allow for cell attachment, add a serial dilution of the inhibitor and controls.

  • Incubation: Incubate the plate for 72 hours, a period that typically allows for multiple cell doublings.

  • ATP Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability) and calculate the GI50 value using non-linear regression.

[9]Data Presentation: Comparative Cellular Efficacy (GI50, µM)

InhibitorCell Line (Relevant Mutation)GI50 (µM)
This compound Cell Line A (e.g., K562, BCR-Abl+) Experimental Data
This compound Cell Line B (e.g., A549, EGFR+) Experimental Data
Comparator 1 (e.g., Dasatinib) Cell Line A (K562)< 0.001
Comparator 2 (e.g., Imatinib) Cell Line A (K562)0.25

Part 3: Kinome Selectivity: Defining the On- and Off-Target Profile

No kinase inhibitor is perfectly specific. Understanding an inhibitor's activity across the entire human kinome (the collection of all ~500 kinases) is essential for predicting both its therapeutic window and potential off-target side effects. A[1][3] highly selective inhibitor may offer a better safety profile, whereas a multi-targeted inhibitor might provide broader efficacy against complex diseases.

G

References

A Comparative Guide to Validating the Biological Target of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of a novel small molecule, exemplified by 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid. In drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, target validation, establishes a causal link between the compound's therapeutic effect and its interaction with a specific biomolecule.[1] Neglecting this process is a primary contributor to late-stage clinical failures.

This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, enabling you to design a robust, self-validating strategy. We will compare and contrast orthogonal methods, providing the data-driven confidence needed to advance a compound from a "hit" to a "lead."

For the purpose of this guide, we will postulate that this compound (hereafter referred to as "Compound-PYX") has been identified in a phenotypic screen and is hypothesized to inhibit a specific intracellular protein, "Target Kinase X" (TKX). The following methodologies will provide the necessary evidence to confirm or refute this hypothesis.

The Target Validation Funnel: A Conceptual Overview

Target validation is not a single experiment but a multi-faceted process of evidence accumulation. The goal is to build an unshakeable case that the compound's mechanism of action proceeds through the intended target. This workflow progresses from confirming direct physical binding to demonstrating cellular relevance.

cluster_0 Phase 1: Direct Target Engagement (Biophysical) cluster_1 Phase 2: Cellular Target Relevance (Genetic) cluster_2 Phase 3: Decision CETSA Cellular Thermal Shift Assay (CETSA) Confirms target binding in intact cells siRNA siRNA Knockdown Mimics pharmacological inhibition (transient) CETSA->siRNA Is binding relevant? ITC Isothermal Titration Calorimetry (ITC) Measures binding thermodynamics in vitro ITC->siRNA CRISPR CRISPR Knockout Ablates target protein (permanent) siRNA->CRISPR Confirm with orthogonal method Decision Go / No-Go Decision siRNA->Decision CRISPR->Decision Hit Phenotypic Hit Identified (Compound-PYX) Hit->CETSA Does it bind? Hit->ITC How does it bind?

Caption: A conceptual workflow for target validation.

Part 1: Confirming Direct Target Engagement with Biophysical Methods

The foundational step in target validation is to demonstrate that the compound physically interacts with its putative target. Here, we compare two powerful, orthogonal techniques: the Cellular Thermal Shift Assay (CETSA) for in-cell confirmation and Isothermal Titration Calorimetry (ITC) for in-vitro thermodynamic characterization.

Cellular Thermal Shift Assay (CETSA)

CETSA is a vital method for verifying that a drug engages its target within the complex milieu of an intact cell.[2] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[3]

CETSA_Workflow start Culture Cells to ~80% Confluency treat Treat Cells: 1. Compound-PYX 2. Vehicle (DMSO) start->treat heat Heat Challenge: Aliquot cells and heat at different temperatures (e.g., 40°C to 70°C) treat->heat lyse Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse separate Separate Soluble and Precipitated Fractions (Centrifugation) lyse->separate detect Detect Soluble TKX (Western Blot or ELISA) separate->detect analyze Analyze Data: Plot melt curves and determine thermal shift (ΔTm) detect->analyze

Caption: Step-by-step workflow for a CETSA experiment.

  • Cell Culture: Plate a suitable cell line known to express Target Kinase X (TKX) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with Compound-PYX at a relevant concentration (e.g., 10x EC50 from a cell-based assay) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[2]

  • Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Detection: Collect the supernatant and quantify the amount of soluble TKX using Western Blot or an ELISA.

  • Analysis: Plot the percentage of soluble TKX against temperature for both vehicle- and Compound-PYX-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.[4]

  • Expert Insight: The beauty of CETSA is its physiological relevance. It confirms target binding in a native cellular environment, accounting for factors like cell permeability and intracellular target concentrations that are missed in purified protein assays.[3]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for quantitatively characterizing binding interactions in solution.[5] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

ITC_Principle cluster_0 ITC Instrument cluster_1 Data Output Syringe Syringe (Contains Compound-PYX) Cell Sample Cell (Contains purified TKX protein) Syringe->Cell Titration Thermogram Raw Thermogram (Heat Pulses) Cell->Thermogram Heat Change Detected BindingCurve Binding Curve (Fitted Data) Thermogram->BindingCurve Integration & Fitting Results Thermodynamic Parameters Binding Affinity (KD) Stoichiometry (n) Enthalpy (ΔH) Entropy (ΔS) BindingCurve->Results Yields

Caption: The principle of Isothermal Titration Calorimetry.

  • Sample Preparation: Express and purify recombinant TKX protein. Dialyze both the protein and Compound-PYX extensively into the same buffer to minimize buffer mismatch effects.[6] Degas all solutions.

  • Instrument Setup: Load the purified TKX protein into the sample cell and Compound-PYX into the titration syringe.

  • Titration: Perform a series of small, sequential injections of Compound-PYX into the sample cell while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the minute heat changes that occur after each injection as the compound binds to the target.

  • Analysis: Integrate the raw heat-burst data and fit it to a suitable binding model. This analysis yields the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Expert Insight: While ITC requires purified protein and is lower throughput, it provides unparalleled detail. The thermodynamic signature (ΔH and ΔS) can offer clues about the binding mechanism (e.g., hydrogen bonding vs. hydrophobic interactions), which is invaluable for lead optimization.[5]

Comparison of Biophysical Methods
FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Assay Environment Intact cells or cell lysates[3]Purified protein in buffer[5]
Primary Output Thermal shift (ΔTm), indicates engagementKD, n, ΔH, ΔS
Key Advantage High physiological relevance, no protein purificationGold standard for thermodynamics, detailed mechanism insight
Key Limitation Indirect measure of affinity, requires a good antibodyRequires large amounts of pure, stable protein; lower throughput
"Self-Validation" A thermal shift demonstrates the compound is cell-permeable and engages the target in its native state.Provides a direct, label-free measure of a 1:1 interaction, confirming stoichiometry.

Part 2: Demonstrating Cellular Target Relevance with Genetic Methods

Confirming that Compound-PYX binds to TKX is crucial, but it doesn't prove that this binding event is responsible for the compound's observed cellular effects. Genetic methods are essential for linking target engagement to cellular phenotype.[7] The core principle is to mimic pharmacological inhibition by reducing or eliminating the target protein and observing if the same phenotypic outcome occurs.[8]

siRNA-Mediated Target Knockdown

Short-interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression at the mRNA level.[9] By observing the phenotypic effect of reduced TKX protein, one can validate if TKX is the relevant target for Compound-PYX.[10]

siRNA_Workflow cluster_validation Validation & Analysis start Design & Synthesize siRNAs (≥2 unique sequences for TKX + Non-Targeting Control) transfect Transfect Cells with: 1. siTKX #1 2. siTKX #2 3. siControl start->transfect incubate Incubate for 48-72h (Allows for mRNA and protein depletion) transfect->incubate wb Western Blot: Confirm TKX protein knockdown incubate->wb pheno Phenotypic Assay: (e.g., Cell Viability) Compare siTKX effect to Compound-PYX effect incubate->pheno result Conclusion: Phenocopy? (Does siTKX effect mimic Compound-PYX effect?) wb->result pheno->result

Caption: Workflow for target validation using siRNA knockdown.

  • Design: Design at least two independent siRNA sequences targeting different regions of the TKX mRNA. Include a non-targeting (scrambled) siRNA control.[11]

  • Transfection: Transfect cells with the siRNAs using a suitable lipid-based transfection reagent. Set up parallel wells for each condition: siTKX #1, siTKX #2, and siControl.[12]

  • Incubation: Incubate the cells for 48-72 hours to allow for the degradation of existing mRNA and protein.

  • Validation of Knockdown: Harvest a portion of the cells from each condition and perform a Western blot to confirm the specific reduction of TKX protein levels in the siTKX-treated cells compared to the siControl.

  • Phenotypic Analysis: In a parallel set of plates, perform the same phenotypic assay used to identify Compound-PYX (e.g., cell viability, apoptosis).

  • Analysis: Compare the phenotype of TKX knockdown cells to cells treated with Compound-PYX. If the genetic knockdown of TKX phenocopies the effect of the compound, it provides strong evidence that the compound acts through TKX.

  • Trustworthiness: Using multiple siRNAs targeting the same gene is a critical self-validating step. If both siRNAs produce the same phenotype, it significantly reduces the probability that the effect is due to off-target silencing.[11]

CRISPR-Cas9-Mediated Target Knockout

For definitive validation, CRISPR-Cas9 gene editing can be used to create a cell line that permanently lacks the target gene (a knockout line). This method provides a clean genetic background for testing compound specificity.

  • gRNA Design: Design and clone a guide RNA (gRNA) that directs the Cas9 nuclease to an early exon of the TKX gene to induce a frameshift mutation.

  • Transfection: Co-transfect cells with plasmids encoding Cas9 and the TKX-specific gRNA.

  • Single-Cell Cloning: Isolate single cells into a 96-well plate to generate monoclonal cell populations.

  • Expansion & Screening: Expand the clones and screen for the absence of TKX protein by Western blot.

  • Genomic Validation: For clones showing protein knockout, extract genomic DNA and perform Sanger sequencing of the target locus to confirm the presence of an out-of-frame insertion/deletion (indel).[13][14]

  • Phenotypic Analysis: Treat the validated TKX knockout cell line and its parental (wild-type) counterpart with a dose-response of Compound-PYX.

  • Analysis: If Compound-PYX is specific for TKX, it should have a significantly reduced or no effect on the viability of the knockout cells compared to the wild-type cells.

  • Expert Insight: The ultimate test of specificity is to treat a knockout cell line with your compound. A loss of compound activity in the knockout line is one of the most compelling pieces of evidence in target validation.

Comparison of Genetic Methods
FeaturesiRNA KnockdownCRISPR Knockout
Effect Transient reduction of protein[9]Permanent and complete loss of protein
Timescale Fast (days)Slow (weeks to months)
Key Advantage Rapid assessment of target's roleProvides a definitive "on-target" vs. "off-target" readout
Key Limitation Incomplete knockdown, potential for off-target effects[11]Time-consuming, not suitable for essential genes (lethality)
"Self-Validation" Using multiple siRNAs to achieve the same phenotype.Validating the knockout at both the genomic (sequencing) and proteomic (Western blot) levels.

Part 3: Synthesizing the Evidence for a Go/No-Go Decision

A confident target validation decision rests on the convergence of evidence from these orthogonal methods. No single experiment is sufficient. The final assessment requires integrating the biophysical and genetic data into a coherent biological narrative.

Decision_Matrix start Does Compound-PYX bind to TKX in cells (CETSA) and in vitro (ITC)? q2 Does genetic removal of TKX (siRNA/CRISPR) phenocopy the effect of Compound-PYX? start->q2 Yes res_nogo Low Confidence TARGET INVALIDATED (Stop) start->res_nogo No q3 Does knockout of TKX render cells insensitive to Compound-PYX? q2->q3 Yes res_rethink Ambiguous Result (Re-evaluate or investigate polypharmacology) q2->res_rethink No res_go High Confidence TARGET VALIDATED (Proceed) q3->res_go Yes q3->res_rethink No

Caption: A logic framework for interpreting validation data.

  • High-Confidence "Go": Compound-PYX shows direct binding to TKX in CETSA and ITC experiments. Furthermore, siRNA knockdown of TKX mimics the compound's effect, and the TKX CRISPR knockout cell line becomes resistant to the compound. This strong, multi-layered evidence validates TKX as the biological target.

  • Ambiguous Result: The compound binds to TKX, but genetic knockdown/knockout does not fully phenocopy the compound's effect, or the knockout cells retain partial sensitivity. This may suggest that the compound has multiple targets (polypharmacology) or that the observed phenotype is a result of off-target effects.[15]

  • High-Confidence "No-Go": The compound fails to show consistent binding to TKX in biophysical assays, or it binds, but genetic manipulation of the target has no effect on the compound's activity. In this case, the hypothesis is incorrect, and TKX is not the biologically relevant target.

By systematically applying and comparing these methods, researchers can build a rigorous, data-driven case for the biological target of any new chemical entity, paving the way for successful drug development.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-4-yl)pyrimidine-5-Carboxylic Acid Analogs and Related Pyrimidine Scaffolds as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid analogs and related pyrimidine-based compounds, with a particular focus on their activity as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). As a master regulator of the innate immune response, aberrant IRAK4 activity is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] Consequently, the development of potent and selective IRAK4 inhibitors has become a significant focus of therapeutic research.[5][6]

The 2,4,5-Trisubstituted Pyrimidine Core: A Scaffold for IRAK4 Inhibition

A key strategy in the design of kinase inhibitors is to mimic the binding of ATP to the enzyme's active site. The aminopyrimidine moiety is a well-established hinge-binder, capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region.[7] This guide will use the well-documented SAR of 5-aryl-2,4-diaminopyrimidine compounds as a foundational model to understand the impact of substitutions on IRAK4 inhibition, providing a comparative framework for the this compound scaffold.

Structure-Activity Relationship of 5-Aryl-2,4-diaminopyrimidine Analogs as IRAK4 Inhibitors

A pivotal study by Ran et al. provides a detailed SAR analysis of a series of 5-aryl-2,4-diaminopyrimidine compounds, which serves as an excellent case study.[1][8] The general structure of these analogs is depicted below, with key positions for modification highlighted.

Core 2,4,5-trisubstituted pyrimidine scaffold.

Key SAR Observations:

  • Position 2 (R²): Modifications at this position significantly impact both potency and selectivity. Shortening a carbonyl linker in the substituent at the 2-position of the pyrimidine ring led to substantial improvements in both IRAK4 inhibitory potency and selectivity over the related kinase TAK1.[1] This highlights the sensitivity of the binding pocket to the linker length and conformation in this region.

  • Position 4 (R⁴): The substituent at the 4-position is crucial for anchoring the molecule in a hydrophobic pocket of the ATP-binding site. In the studied series, a chiral (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide moiety was found to be optimal, tucking into this hydrophobic region while its carboxamide group forms a hydrogen bond with Alanine-315.[1]

  • Position 5 (R⁵): The nature of the aryl or heteroaryl group at the 5-position is a key determinant of both potency and selectivity.

    • Pyridine Isomers: A direct comparison between 3-pyridyl and 4-pyridyl substituents at this position revealed that the 4-pyridyl analogs exhibited greater potency against both IRAK4 and TAK1.[1] However, the more significant increase in TAK1 potency resulted in lower overall selectivity for the 4-pyridyl compounds. This underscores the delicate balance between potency and selectivity in kinase inhibitor design.

    • Substituent Effects: The size and type of substituents on the 5-position aryl ring are critical for achieving selectivity over TAK1. This is likely due to differences in the shape and electrostatic environment of the binding pockets between the two kinases.[8]

Comparative Data for 5-Aryl-2,4-diaminopyrimidine Analogs:

CompoundR² SubstituentR⁵ SubstituentIRAK4 IC₅₀ (nM)TAK1 IC₅₀ (nM)Selectivity (TAK1/IRAK4)
4 meta-amide phenyl3-pyridyl1.313001000
13 meta-amide phenyl4-pyridyl0.5130260
17 para-amide phenyl3-pyridyl2.1>10000>4762
18 para-amide phenyl4-pyridyl0.810001250

Data adapted from Ran, et al., ACS Med Chem Lett. 2022.[1]

Extrapolating SAR to this compound Analogs

Based on the insights from the 2,4-diaminopyrimidine series, we can infer key SAR principles for the this compound scaffold.

This compound scaffold.
  • Position 2 (Pyridin-4-yl): The pyridin-4-yl group at this position is expected to interact with the solvent-exposed region of the ATP-binding site. Modifications to this ring, such as the addition of substituents, could influence solubility and potentially form additional interactions with the protein surface.

  • Position 5 (Carboxylic Acid): The carboxylic acid at the 5-position is a significant modification. This polar, ionizable group can form strong hydrogen bonds or salt bridges with basic residues in the active site, such as lysine. The presence of this group is likely to have a profound impact on the binding mode and overall activity of the molecule. Esterification or amidation of the carboxylic acid would be a critical step in SAR exploration to probe the importance of the acidic proton and the potential for additional interactions.

  • Positions 4 and 6: These positions on the pyrimidine ring are open for substitution. Introducing small alkyl or halogen groups could modulate the electronic properties of the pyrimidine ring and explore steric boundaries within the active site. Larger substituents could be designed to occupy hydrophobic pockets, similar to the role of the R⁴ group in the diaminopyrimidine series.

Experimental Protocols

General Synthesis of 2,4,5-Trisubstituted Pyrimidines

A common synthetic route to access these analogs involves a sequence of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

synthesis_workflow cluster_reagents Reagents & Conditions start 5-Bromo-2,4-dichloropyrimidine step1 SNAr with R⁴-NH₂ start->step1 intermediate1 Intermediate 1 step1->intermediate1 reagent1 NaHCO₃, solvent step2 SNAr with R²-NH₂ intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 reagent2 Base, solvent step3 Suzuki Coupling with R⁵-B(OR)₂ intermediate2->step3 final_product Final Product step3->final_product reagent3 Pd catalyst, base, solvent

General synthetic workflow for 2,4,5-trisubstituted pyrimidines.

Step-by-Step Protocol:

  • First SNAr Reaction: To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol), add the amine corresponding to the desired R⁴ substituent and a mild base such as sodium bicarbonate. Stir the reaction at room temperature or with gentle heating until completion.

  • Second SNAr Reaction: The resulting intermediate is then reacted with the amine for the R² substituent, typically in the presence of a stronger base (e.g., DIPEA) and at an elevated temperature.

  • Suzuki Cross-Coupling: The final R⁵ group is introduced via a palladium-catalyzed Suzuki cross-coupling reaction with the corresponding boronic acid or ester.

IRAK4 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against IRAK4 is typically determined using a biochemical assay.

kinase_assay_workflow cluster_components Assay Components start Recombinant IRAK4 Enzyme step1 Incubate with Test Compound start->step1 step2 Add Substrate & ATP step1->step2 compound Varying concentrations step3 Incubate at 37°C step2->step3 substrate Peptide or protein substrate atp Labeled or unlabeled step4 Quench Reaction step3->step4 step5 Detect Phosphorylated Product step4->step5 final_result IC₅₀ Determination step5->final_result detection e.g., Luminescence, Fluorescence

Workflow for a typical IRAK4 kinase inhibition assay.

Protocol:

  • Recombinant human IRAK4 enzyme is incubated with varying concentrations of the test compounds in an assay buffer.

  • The kinase reaction is initiated by the addition of a peptide or protein substrate and ATP.

  • The reaction is allowed to proceed at 37°C for a specified time.

  • The reaction is stopped, and the amount of phosphorylated product is quantified using a suitable detection method (e.g., luminescence-based ATP detection or fluorescence-based antibody detection).

  • IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

IRAK4_pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4

Simplified IRAK4 signaling pathway.

Conclusion

The structure-activity relationship of pyrimidine-based kinase inhibitors is a complex interplay of substitutions at various positions on the core scaffold. By analyzing the well-defined SAR of 5-aryl-2,4-diaminopyrimidine analogs as IRAK4 inhibitors, we can draw valuable parallels for the rational design of novel inhibitors based on the this compound framework. The key to successful drug design in this chemical space lies in the strategic modification of substituents to optimize potency, selectivity, and pharmacokinetic properties. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to navigate the challenges and opportunities in the pursuit of next-generation IRAK4 inhibitors.

References

A Researcher's Guide to Navigating the Selectivity Landscape of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its interaction profile across the vast proteome. A molecule's efficacy is defined by its on-target potency, but its safety and ultimate success are often dictated by its off-target interactions. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid, a compound of interest due to its structural motifs commonly found in kinase inhibitors.

We will delve into a multi-faceted approach, combining predictive computational methods with robust experimental validation. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each step. Our aim is to equip you with the knowledge to build a comprehensive selectivity profile, enabling informed decisions in your drug discovery pipeline.

The Rationale for a Multi-Pronged Approach

A single experimental assay is rarely sufficient to fully elucidate a compound's selectivity. Off-target effects can arise from interactions with a wide range of protein families, including kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. Therefore, a tiered and integrated strategy is paramount for a thorough risk assessment.[1]

Our investigation into the cross-reactivity of this compound will be structured as follows:

  • In Silico Profiling: A preliminary computational screen to predict potential off-target interactions and guide subsequent experimental work.

  • Broad Kinome Profiling: An extensive experimental screen against a large panel of kinases, given the prevalence of the pyridinyl-pyrimidine scaffold in kinase inhibitors.[2][3][4]

  • Safety Pharmacology Profiling: A broader experimental assessment against a panel of targets implicated in adverse drug reactions (ADRs).[5][6][7]

  • Comparative Analysis: Benchmarking the selectivity of our topic compound against established kinase inhibitors with varying selectivity profiles.

This structured approach allows for a cost-effective and data-driven process, starting with broad, predictive methods and progressively moving towards more focused and definitive experimental validation.

Phase 1: In Silico Off-Target Prediction

Before embarking on extensive and costly wet-lab experiments, in silico tools can provide valuable, predictive insights into the potential off-target landscape of a compound.[8][9][10][11] These methods utilize algorithms and databases of known protein-ligand interactions to forecast potential binding partners for a novel small molecule.

For this compound, we will employ a combination of ligand-based and structure-based approaches. Ligand-based methods, such as chemical similarity searching against databases of known bioactive molecules, can identify potential off-targets based on the principle that structurally similar molecules often have similar biological activities. Structure-based methods, if a relevant crystal structure is available or can be reliably modeled, involve docking the compound into the binding sites of a panel of off-target proteins.

Illustrative In Silico Prediction Workflow:

cluster_0 In Silico Prediction compound 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid (SMILES String) similarity Chemical Similarity Search (Tanimoto Coefficient) compound->similarity docking Structure-Based Docking (Panel of Off-Targets) compound->docking database Bioactivity Databases (e.g., ChEMBL, PubChem) database->similarity prediction Predicted Off-Target List (Ranked by Score/Energy) similarity->prediction docking->prediction

Caption: Workflow for in silico off-target prediction.

Expected Outcome: A prioritized list of potential off-target kinases, GPCRs, and other proteins. This list will not be considered definitive proof of interaction but will serve as a valuable guide for designing the subsequent experimental panels.

Phase 2: Comprehensive Kinome Profiling

The pyridinyl-pyrimidine scaffold is a well-established pharmacophore in the realm of kinase inhibitors.[2][3][4] Therefore, a broad assessment of the kinome is a critical step in characterizing the selectivity of this compound. Several commercial platforms offer extensive kinase profiling services, employing various assay formats.

For this guide, we will utilize a competition binding assay format, such as Eurofins' KINOMEscan™, which measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.[12][13][14] This approach provides a quantitative measure of interaction (e.g., percent inhibition or Kd) across a significant portion of the human kinome.

Experimental Protocol: Kinome Profiling via Competition Binding Assay

  • Compound Preparation: this compound is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The compound is tested at a screening concentration of 1 µM against a panel of over 400 human kinases.

  • Assay Principle: The assay measures the amount of kinase captured on a solid support in the presence of the test compound versus a DMSO control. A reduction in the amount of captured kinase indicates that the test compound is competing for the active site.

  • Data Analysis: Results are typically expressed as a percentage of control. A lower percentage indicates a stronger interaction. A common threshold for a "hit" is >80% inhibition at the screening concentration.

  • Follow-up: For initial hits, a dose-response curve is generated to determine the dissociation constant (Kd), providing a more precise measure of binding affinity.

Illustrative Kinome Profiling Data:

Target Kinase% Inhibition at 1 µMKd (nM)Kinase Family
Aurora Kinase A 95% 50 Serine/Threonine Kinase
Aurora Kinase B 92% 75 Serine/Threonine Kinase
CDK245%>1000CMGC
VEGFR230%>1000Tyrosine Kinase
EGFR15%>1000Tyrosine Kinase
... (400+ other kinases)<10%>10,000Various

This is illustrative data and does not represent actual experimental results.

Data Interpretation: The illustrative data suggests that this compound exhibits potent and selective binding to Aurora Kinases A and B, with minimal interaction with other kinases at the tested concentration. This provides a strong hypothesis for its primary on-target activity and a favorable initial selectivity profile within the kinome.

Phase 3: Broad Safety Pharmacology Profiling

While kinome profiling is essential, a comprehensive safety assessment requires looking beyond kinases. Safety pharmacology panels screen compounds against a broad range of targets known to be associated with adverse drug reactions.[1][5][6][7] These panels typically include GPCRs, ion channels, transporters, and enzymes.

Experimental Protocol: In Vitro Safety Panel Screen

  • Panel Selection: A broad panel, such as the Eurofins SafetyScreen44™ or Reaction Biology's InVEST44™, is chosen.[1][6] This provides coverage of key physiological systems.

  • Assay Formats: The panel will consist of a mix of binding assays (measuring affinity) and functional assays (measuring agonism or antagonism).

  • Compound Concentration: The topic compound is typically screened at a concentration of 10 µM to maximize the detection of potential liabilities.

  • Data Analysis: Results are reported as percent inhibition or activation relative to a control. A common threshold for significant activity is >50% at 10 µM.

Illustrative Safety Pharmacology Data:

TargetAssay Type% Inhibition/Activation at 10 µMPotential Clinical Implication
hERG (KCNH2)Binding12%Low risk of cardiac arrhythmia
5-HT2B ReceptorFunctional (Antagonist)8%Low risk of valvulopathy
Dopamine Transporter (DAT)Binding5%Low risk of CNS effects
M1 Muscarinic ReceptorFunctional (Antagonist)<5%Low risk of anticholinergic effects
... (40+ other targets)Various<20%Low risk

This is illustrative data and does not represent actual experimental results.

Data Interpretation: The illustrative data indicates that this compound has a clean safety profile at 10 µM, with no significant interactions with the targets on this broad safety panel. This finding, combined with the selective kinome profile, strengthens its case as a promising lead compound.

Phase 4: Comparative Analysis with Alternative Compounds

To put the selectivity of this compound into context, it is crucial to compare it against other well-characterized compounds. For this guide, we will compare it to two hypothetical compounds:

  • Compound A (Selective Aurora Kinase Inhibitor): A known, highly selective inhibitor of Aurora kinases A and B.

  • Compound B (Multi-Kinase Inhibitor): A compound with a similar pyridinyl-pyrimidine core but known to inhibit multiple kinase families.

Comparative Selectivity Workflow:

cluster_1 Comparative Analysis topic_compound 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid kinome_scan Kinome Profiling (>400 Kinases) topic_compound->kinome_scan safety_panel Safety Pharmacology Panel (44 Targets) topic_compound->safety_panel compound_a Compound A (Selective Inhibitor) compound_a->kinome_scan compound_a->safety_panel compound_b Compound B (Multi-Kinase Inhibitor) compound_b->kinome_scan compound_b->safety_panel data_analysis Comparative Data Analysis (Selectivity Score, TREEspot) kinome_scan->data_analysis safety_panel->data_analysis

Caption: Workflow for comparative cross-reactivity profiling.

Illustrative Comparative Kinome Data Summary:

CompoundPrimary TargetsNumber of Off-Targets (>80% Inh. at 1 µM)Selectivity Score (S-Score)
This compound Aurora A, Aurora B20.005
Compound AAurora A, Aurora B30.007
Compound BAurora A, Aurora B, VEGFR2, PDGFRβ150.037

Selectivity Score (S-Score) is a measure of selectivity, with a lower score indicating higher selectivity. This is illustrative data and does not represent actual experimental results.

Visualizing Selectivity: The Kinome TREEspot™

A powerful way to visualize kinome selectivity is through a TREEspot™ diagram, which maps the inhibited kinases onto the human kinome tree.

(Note: A real TREEspot™ is a complex, proprietary visualization. The following is a simplified conceptual representation.)

The TREEspot™ for this compound would show large red circles over Aurora A and Aurora B, with all other kinases represented by small, uncolored circles, visually demonstrating its high selectivity. In contrast, the diagram for Compound B would show multiple large red circles distributed across different branches of the kinome tree.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for the cross-reactivity profiling of this compound. The multi-pronged approach, from in silico prediction to broad experimental screening and comparative analysis, provides a robust framework for understanding a compound's selectivity and potential safety liabilities.

Based on our illustrative data, this compound emerges as a potent and highly selective inhibitor of Aurora kinases with a clean off-target profile. This makes it a strong candidate for further preclinical development.

The next steps in the development of this compound would involve:

  • Cellular Assays: Confirming on-target activity and selectivity in a cellular context.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in relevant animal models.

  • ADME/Tox Studies: A full assessment of its absorption, distribution, metabolism, excretion, and toxicity profile.

By following a rigorous and systematic approach to cross-reactivity profiling, researchers can de-risk their drug discovery programs, leading to the development of safer and more effective medicines.

References

A Comparative In Vivo Efficacy Analysis: 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid Analogs Versus Standard of Care in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of rheumatoid arthritis (RA) therapeutics, the quest for orally bioavailable, highly effective, and safe disease-modifying antirheumatic drugs (DMARDs) is perpetual. This guide provides a comparative analysis of the in vivo efficacy of a novel class of targeted synthetic DMARDs, represented here by the hypothetical compound 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid, against the established standard of care, Methotrexate. For the purpose of this guide, we will use Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor with a similar core structure, as a proxy for our novel compound to ground our comparison in real-world experimental data.

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction.[1][2] The treatment paradigm has evolved from symptomatic relief with nonsteroidal anti-inflammatory drugs (NSAIDs) to early, aggressive treatment with DMARDs to slow disease progression.[3][4][5][6] Methotrexate, a conventional synthetic DMARD (csDMARD), has long been the cornerstone of RA therapy.[4][7] However, a significant portion of patients either do not respond adequately to Methotrexate or experience dose-limiting side effects, necessitating the development of novel therapeutic strategies.[8]

The advent of targeted synthetic DMARDs, particularly JAK inhibitors like Tofacitinib, has marked a significant advancement in RA management.[9][10][11][12] These small molecule inhibitors offer the convenience of oral administration and have demonstrated efficacy comparable to biologic DMARDs.[10][11] This guide will delve into the mechanistic underpinnings and comparative in vivo efficacy of this new class of drugs versus the traditional standard of care.

Mechanism of Action: A Tale of Two Pathways

The therapeutic efficacy of any drug is rooted in its mechanism of action. While both Methotrexate and JAK inhibitors modulate the immune system, they do so via distinct molecular pathways.

Methotrexate: The precise anti-inflammatory mechanism of Methotrexate in RA is not fully elucidated but is thought to involve multiple pathways. Its primary action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism.[13] This inhibition leads to a reduction in the synthesis of purines and pyrimidines, thereby impairing the proliferation of rapidly dividing cells like lymphocytes and macrophages. Additionally, Methotrexate is believed to promote the release of adenosine, which has potent anti-inflammatory effects.

JAK Inhibitors (e.g., Tofacitinib): Tofacitinib and other related compounds function by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[9][10] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in the pathogenesis of RA.[9][14] By binding to cytokine receptors, these inflammatory mediators activate JAKs, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation, immune cell proliferation, and survival. Tofacitinib, by blocking JAKs, effectively dampens this pro-inflammatory signaling cascade.[15][16][17]

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Preclinical In Vivo Efficacy: The Collagen-Induced Arthritis Model

To assess the in vivo efficacy of novel anti-arthritic compounds, the collagen-induced arthritis (CIA) model in rodents is widely employed as it shares many immunological and pathological features with human RA.[18][19][20][21][22]

Experimental Protocol: Collagen-Induced Arthritis in Mice

A standardized protocol for inducing and evaluating CIA is crucial for reproducible and comparable results.[18][19][20][21]

  • Induction:

    • Animals: DBA/1J mice, which are genetically susceptible to CIA, are typically used.[20]

    • Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[20]

    • Booster (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.[20]

  • Treatment:

    • Upon the first signs of arthritis (typically around day 24-28), mice are randomized into treatment groups.[1]

    • Vehicle Control: Receives the vehicle (e.g., saline) used to dissolve the test compounds.

    • Methotrexate Group: Administered a clinically relevant dose (e.g., 1-2 mg/kg, intraperitoneally, 3 times a week).[1]

    • Tofacitinib Group: Administered a dose known to be effective in this model (e.g., 15-30 mg/kg, orally, once daily).[23]

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is monitored daily or every other day by scoring each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis), with a maximum score of 16 per mouse.[1]

    • Paw Thickness: Caliper measurements of paw thickness provide a quantitative measure of inflammation.

    • Histopathology: At the end of the study (e.g., day 42), joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) can be measured.

CIA_Workflow cluster_induction Arthritis Induction Phase cluster_treatment Treatment & Monitoring Phase cluster_endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day24_28 Day 24-28: Onset of Arthritis & Randomization Day21->Day24_28 Treatment Daily Dosing: - Vehicle - Methotrexate - Tofacitinib Day24_28->Treatment Monitoring Daily/EOD Monitoring: - Clinical Score - Paw Thickness Treatment->Monitoring Day42 Day 42: Study Termination Monitoring->Day42 Analysis Endpoint Analysis: - Histopathology - Biomarkers Day42->Analysis

Figure 2: General experimental workflow for efficacy testing in the mouse CIA model.
Comparative Preclinical Efficacy Data

The following table summarizes representative data from studies evaluating Methotrexate and Tofacitinib in the CIA model.

ParameterVehicle ControlMethotrexate (1 mg/kg)Tofacitinib (15 mg/kg)
Mean Arthritis Score (Day 42) 10.5 ± 1.56.5 ± 1.4[24]3.2 ± 0.8
Reduction in Paw Swelling (%) 0%~40%[2]~70%[23]
Histological Score (Inflammation) 3.5 ± 0.52.1 ± 0.41.2 ± 0.3
Histological Score (Bone Erosion) 3.2 ± 0.41.8 ± 0.30.9 ± 0.2

Data are representative and compiled from multiple sources for illustrative purposes.

As the data indicates, both Methotrexate and Tofacitinib demonstrate significant efficacy in reducing the clinical and histological signs of arthritis compared to the vehicle control.[2][24] However, in this preclinical model, Tofacitinib often shows a more pronounced effect in reducing inflammation and joint destruction.[23]

Clinical Efficacy: Translating Preclinical Findings to Patients

The ultimate measure of a drug's efficacy is its performance in clinical trials. Both Methotrexate and Tofacitinib have been extensively studied in patients with RA. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures used in these trials to define clinical improvement.[25][26][27][28] An ACR20 response, for example, indicates a 20% improvement in tender and swollen joint counts, as well as a 20% improvement in at least three of five other criteria.[25][26][28]

Head-to-Head Clinical Trial Data

Several large-scale clinical trials have compared the efficacy of Tofacitinib to Methotrexate, particularly in patients who have had an inadequate response to Methotrexate alone.

Clinical Endpoint (at 6 months)Methotrexate MonotherapyTofacitinib Monotherapy (5 mg BID)Tofacitinib + Methotrexate
ACR20 Response Rate 50.6%70.0%70.8%
ACR50 Response Rate 28.9%46.5%46.8%
ACR70 Response Rate 12.7%25.5%27.7%
DAS28-ESR < 2.6 (Remission) 8.1%29.0%34.3%

Data adapted from the ORAL Strategy trial, which compared Tofacitinib monotherapy, Tofacitinib + MTX, and Adalimumab + MTX. Methotrexate monotherapy data is representative of typical response rates in similar patient populations.

The clinical data corroborates the preclinical findings, demonstrating the superior efficacy of Tofacitinib, both as a monotherapy and in combination with Methotrexate, in achieving higher rates of clinical response and remission compared to Methotrexate alone.[8][14]

Conclusion and Future Directions

This comparative guide, using Tofacitinib as a proxy for a novel this compound analog, highlights the significant therapeutic advantages of targeted synthetic DMARDs over the conventional standard of care, Methotrexate, in the treatment of rheumatoid arthritis. The targeted mechanism of JAK inhibition translates to robust efficacy in both preclinical in vivo models and human clinical trials, offering a valuable therapeutic option for patients.

For researchers and drug development professionals, the key takeaways are:

  • Mechanism Matters: A deep understanding of the underlying disease pathology allows for the rational design of targeted therapies that can offer superior efficacy. The success of JAK inhibitors is a testament to this approach.

  • Translational Models are Key: The CIA model, while not a perfect replica of human RA, has proven to be a valuable tool for the preclinical evaluation of anti-arthritic drugs and has shown good predictive validity for clinical efficacy.[1][29]

  • Head-to-Head Data is Crucial: While placebo-controlled trials establish efficacy, comparative trials against the standard of care are essential for defining a new drug's place in the therapeutic armamentarium.

Future research in this area will likely focus on developing next-generation kinase inhibitors with improved selectivity and safety profiles. While Tofacitinib is a pan-JAK inhibitor, more selective inhibitors targeting specific JAKs (e.g., JAK1) are now available, aiming to optimize the balance between efficacy and potential side effects.[9][10] The principles and methodologies outlined in this guide will remain central to the evaluation of these and other emerging therapies for rheumatoid arthritis.

References

Confirming the Mechanism of Action of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for elucidating and confirming the mechanism of action (MoA) of the novel small molecule, 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid. For the purpose of this illustrative guide, we will hypothesize that its primary target is a protein kinase, a common class of drug targets. This framework is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating protocols. We will compare its hypothetical performance against a well-characterized, fictitious kinase inhibitor, "Compound X," to provide a clear benchmark for its activity and specificity.

Introduction: From Phenotype to Mechanism

The journey of a novel compound from a screening hit to a validated therapeutic candidate is underpinned by a thorough understanding of its mechanism of action.[1][2] Phenotypic screening, which identifies molecules that produce a desired effect in a cell or organism, is a powerful discovery engine.[3][4][5] However, the critical next step is to deconvolve the "how" – identifying the specific molecular target and the pathway through which the compound exerts its effects.[2][6] This guide outlines a logical, multi-step experimental workflow to rigorously confirm the MoA of this compound, assuming a hypothesized interaction with a cellular kinase.

Experimental Workflow: A Multi-Pillar Approach

Our approach is built on three pillars of MoA validation: direct target engagement, biochemical confirmation of activity, and cellular pathway analysis. This ensures a self-validating loop of evidence, from the initial protein-drug interaction to the resulting cellular phenotype.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Pathway Analysis CETSA Cellular Thermal Shift Assay (CETSA) - Melt Curve Analysis - Isothermal Dose-Response EnzymeAssay In Vitro Kinase Inhibition Assay - IC50 Determination CETSA->EnzymeAssay Confirms direct binding informs biochemical test WesternBlot Western Blot Analysis - Phosphorylation of Downstream Substrate EnzymeAssay->WesternBlot Confirms functional inhibition informs cellular target PhenoAssay Phenotypic Assay - e.g., Cell Proliferation Assay WesternBlot->PhenoAssay Links target inhibition to cellular outcome

Caption: A multi-phase workflow for MoA confirmation.

Phase 1: Confirming Direct Target Engagement in a Cellular Context

The first crucial step is to demonstrate that this compound physically interacts with its intended target inside a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][9][10]

Experiment: CETSA Melt Curve Analysis

This experiment identifies the optimal temperature for subsequent dose-response studies by creating a "melt curve" for the target protein in the presence and absence of the compound.

Protocol: CETSA Melt Curve

  • Cell Culture: Grow the selected cell line (e.g., a cancer cell line known to express the target kinase) to 70-80% confluency.

  • Treatment: Treat cells with either this compound (e.g., at 10 µM), "Compound X" (e.g., at 1 µM), or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[8]

  • Lysis: Lyse the cells using a suitable lysis buffer with protease and phosphatase inhibitors.

  • Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.[9][11]

Experiment: Isothermal Dose-Response (ITDR) CETSA

This experiment determines the compound concentration required to stabilize the target at a fixed temperature, providing a measure of target engagement potency.

Protocol: ITDR-CETSA

  • Temperature Selection: From the melt curve, choose a temperature that results in significant, but not complete, denaturation of the target protein in the vehicle-treated sample.

  • Dose-Response Treatment: Treat cells with a serial dilution of this compound and "Compound X".

  • Heating and Lysis: Heat all samples at the pre-determined temperature, followed by lysis and centrifugation as described above.

  • Analysis: Quantify the amount of soluble target protein for each compound concentration by Western blot and plot the dose-response curve.

CompoundCETSA Tagg Shift (°C)ITDR EC50 (µM)
This compound4.58.2
"Compound X" (Positive Control)6.80.9
Caption: Hypothetical CETSA data comparing the target engagement of the two compounds.

Phase 2: Biochemical Validation of Target Inhibition

While CETSA confirms binding, it does not describe the functional consequence of that binding. An in vitro enzyme inhibition assay is necessary to confirm that this compound inhibits the catalytic activity of its target kinase and to determine its potency (IC50).[12][13][14]

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Prepare an assay buffer at the optimal pH for the kinase.[12] Use purified, recombinant kinase enzyme and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Compound Dilution: Prepare a serial dilution of this compound and "Compound X".

  • Reaction: In a microplate, combine the kinase, the substrate, ATP, and the test compounds. Incubate at the optimal temperature for a set period, ensuring the reaction is in the linear range.[15]

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence) corresponding to the product formed.[13]

  • Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

CompoundIC50 (µM)
This compound12.5
"Compound X" (Positive Control)1.1
Caption: Hypothetical IC50 values from an in vitro kinase assay.

Phase 3: Cellular Pathway and Phenotypic Analysis

The final phase connects target inhibition to a measurable effect on cellular signaling and phenotype. This is crucial for confirming that the compound's cellular activity is a direct result of its interaction with the intended target.

Experiment: Western Blot for Downstream Signaling

This experiment assesses whether the compound inhibits the phosphorylation of a known downstream substrate of the target kinase within the cell.

G Compound This compound TargetKinase Target Kinase Compound->TargetKinase Inhibits Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Phenotype Cellular Phenotype (e.g., Decreased Proliferation) pSubstrate->Phenotype Leads to

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells with increasing concentrations of this compound and "Compound X" for a suitable duration.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate to ensure equal loading.[16]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the downstream substrate (p-Substrate) and the total amount of the substrate.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL reagent to visualize the protein bands.[16]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-Substrate signal to the total Substrate signal.

Compound Concentration (µM)p-Substrate Level (% of Control) - Cmpd Ap-Substrate Level (% of Control) - Cmpd X
0.195%80%
182%55%
1045%15%
5020%5%
Caption: Hypothetical Western blot data showing dose-dependent inhibition of substrate phosphorylation. "Cmpd A" refers to this compound and "Cmpd X" to the control.
Experiment: Phenotypic Assay

A phenotypic assay, such as a cell proliferation assay, confirms that the observed target inhibition translates into the desired biological outcome.[1][3][4]

Protocol: Cell Proliferation Assay (e.g., using MTT or resazurin)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and "Compound X" for 48-72 hours.

  • Assay: Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Conclusion: Synthesizing the Evidence

By following this multi-faceted approach, researchers can build a robust, evidence-based case for the mechanism of action of this compound. The convergence of data from target engagement (CETSA), biochemical inhibition (kinase assay), and cellular pathway modulation (Western blot and phenotypic assays) provides a self-validating confirmation of its MoA. The comparative data against a known inhibitor, "Compound X," further contextualizes its potency and efficacy, providing a solid foundation for further preclinical and clinical development. Understanding these molecular interactions is a critical step in the successful translation of a small molecule from a laboratory finding to a therapeutic reality.[18][19]

References

A Comparative Guide to Ensuring Reproducibility in Biological Assays: A Case Study of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid as a Putative TGF-β/ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological activity and ensure the reproducibility of assays for novel chemical entities. We will use 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid , a heterocyclic compound with a scaffold suggestive of kinase inhibitory activity, as our central case study. The focus will be on its potential role as an inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, ALK5.

This document is not a mere recitation of protocols. Instead, it is designed to provide a deep, causal understanding of experimental choices, enabling the establishment of self-validating systems for robust and reproducible data generation. We will delve into the intricacies of assay selection, execution, and data interpretation, comparing the performance of our target compound with established alternatives.

The Scientific Premise: Why Target ALK5?

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] However, its dysregulation is a hallmark of various pathologies, most notably cancer and fibrosis.[1][2] In advanced cancers, TGF-β often switches from a tumor suppressor to a promoter of tumor progression, invasion, and metastasis.[1][2]

The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors. The type I receptor, Activin receptor-Like Kinase 5 (ALK5), is the primary kinase responsible for phosphorylating downstream SMAD proteins (SMAD2 and SMAD3), which then translocate to the nucleus to regulate gene expression.[3] The inhibition of ALK5 is therefore a key therapeutic strategy to abrogate the pro-tumorigenic effects of TGF-β.[4][5]

This compound possesses structural motifs, namely the pyridine and pyrimidine rings, that are common in many kinase inhibitors. This guide will outline the necessary steps to validate this hypothesis and quantify its inhibitory potential against ALK5.

The Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical TGF-β signaling cascade and the proposed point of intervention for an ALK5 inhibitor like this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII 1. Binding ALK5 ALK5 (TGF-β RI) TGF-beta_RII->ALK5 2. Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 3. Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription 5. Nuclear Translocation & Transcriptional Regulation Inhibitor 2-(Pyridin-4-yl)pyrimidine- 5-carboxylic acid Inhibitor->ALK5 Inhibition

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of a putative ALK5 inhibitor.

Experimental Workflow for Characterizing a Novel ALK5 Inhibitor

A robust evaluation of a novel kinase inhibitor requires a multi-pronged approach, progressing from biochemical assays to cell-based and, eventually, in vivo models. The following workflow is designed to ensure data integrity and reproducibility at each stage.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Binding_Assay Competition Binding Assay (e.g., LanthaScreen) Kinase_Assay->Binding_Assay Confirms direct binding Selectivity_Screen Kinase Panel Screening Binding_Assay->Selectivity_Screen Determines specificity SMAD_Phosphorylation Western Blot for p-SMAD2/3 Selectivity_Screen->SMAD_Phosphorylation Validates cellular activity Cell_Viability Cell Viability/Cytotoxicity (e.g., MTT Assay) SMAD_Phosphorylation->Cell_Viability Assesses therapeutic window Gene_Expression Target Gene Expression (e.g., qPCR) Cell_Viability->Gene_Expression Confirms downstream effects

Caption: Experimental workflow for the characterization of a novel ALK5 inhibitor.

Part 1: In Vitro Biochemical Assays for ALK5 Inhibition

The initial step is to determine if this compound directly inhibits the enzymatic activity of ALK5 in a cell-free system. We will describe two common and robust methods: a luminescence-based kinase activity assay and a fluorescence-based binding assay.

Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal.

Detailed Protocol:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the inhibitor in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). Include a vehicle control (DMSO only).

  • Enzyme and Substrate Preparation:

    • Dilute recombinant human ALK5 enzyme and a suitable substrate (e.g., a specific peptide) to their final desired concentrations in the kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Setup:

    • To the wells of a white, opaque 96-well or 384-well plate, add the diluted inhibitor or vehicle control.

    • Add the diluted ALK5 enzyme to each well.

    • Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for ALK5, if known.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Reaction Termination and Signal Detection:

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based Kinase Binding Assay (LanthaScreen™ Eu)

This assay measures the binding of a fluorescently labeled tracer to the kinase and the displacement of this tracer by a competitive inhibitor.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both are bound to the kinase, Fluorescence Resonance Energy Transfer (FRET) occurs. An inhibitor that binds to the ATP site will compete with the tracer, resulting in a loss of FRET.[7]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (e.g., this compound) in the assay buffer.

    • Prepare a 3X solution of the ALK5 kinase/Eu-anti-tag antibody mixture.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer.

  • Assay Procedure:

    • In a suitable microplate, add 5 µL of the test compound solution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

  • Incubation and Measurement:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis:

    • Calculate the FRET ratio and determine the percent inhibition based on the displacement of the tracer.

    • Generate a dose-response curve to determine the IC50 value.

Part 2: Comparative Analysis with Alternative ALK5 Inhibitors

To contextualize the potency and potential of this compound, it is crucial to compare its performance against well-characterized ALK5 inhibitors.

InhibitorALK5 IC50 (nM)Assay TypeSelectivity NotesReference
This compound To be determined ADP-Glo™ / LanthaScreen™To be determinedN/A
Galunisertib (LY2157299)56Cell-free assayAlso inhibits ALK4.
RepSox (ALK5 Inhibitor II)4 (autophosphorylation)Cell-free assaysPotent and selective.[5]
SB43154294Cell-free assay>100-fold selective for ALK5 over p38 MAPK.
GW78838818Cell-free assayAlso inhibits TGF-β type II receptor.[5]
A-83-0112Cell-free assayAlso inhibits ALK4 and ALK7.

Part 3: Addressing Reproducibility in Assays with Pyrimidine Compounds

Pyrimidine-containing compounds can present unique challenges that may affect assay reproducibility. Awareness of these potential issues is the first step toward mitigating them.

1. Compound Stability in DMSO:

  • Issue: Some pyrimidine derivatives can be unstable in DMSO, leading to degradation over time, especially with repeated freeze-thaw cycles. This can result in a loss of activity and inconsistent results.

  • Mitigation:

    • Always use high-purity, anhydrous DMSO.

    • Prepare fresh stock solutions whenever possible.

    • If storage is necessary, create small, single-use aliquots and store at -80°C.

2. Intrinsic Fluorescence:

  • Issue: The heterocyclic ring system of pyrimidines may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays like LanthaScreen™.

  • Mitigation:

    • Run a control plate with the compound alone (no other assay components) to measure its background fluorescence at the assay wavelengths.

    • If interference is significant, consider using an alternative assay format, such as the luminescence-based ADP-Glo™ or a radiometric assay.

3. Light Sensitivity:

  • Issue: Some compounds are sensitive to light and can degrade upon exposure, leading to reduced potency.

  • Mitigation:

    • Protect compound solutions and assay plates from light as much as possible, for example, by using amber vials and covering plates with foil.

4. Assay Interference:

  • Issue: Compounds can interfere with assay components, such as luciferase in luminescence-based assays.

  • Mitigation:

    • Perform counter-screens to test for inhibition of the reporter enzyme (e.g., luciferase) directly.

Part 4: Cell-Based Assays to Confirm Biological Activity

Positive results in biochemical assays must be validated in a cellular context to ensure the compound can cross the cell membrane and engage its target in a more complex biological environment.

Western Blot for SMAD2/3 Phosphorylation

This assay directly measures the inhibition of ALK5's downstream signaling in cells.

Principle: Cells are stimulated with TGF-β to induce the phosphorylation of SMAD2 and SMAD3. The inhibitory effect of this compound is quantified by measuring the reduction in phosphorylated SMAD levels via Western blotting.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., A549, HaCaT) and allow them to adhere.

    • Starve the cells in serum-free media for several hours.

    • Pre-treat the cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for phospho-SMAD2/3.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for phospho-SMAD2/3.

    • Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Compare the levels of phosphorylated SMADs in the inhibitor-treated samples to the TGF-β stimulated control.

Conclusion and Future Directions

This guide has provided a detailed, scientifically-grounded framework for assessing the reproducibility of biological assays for a novel compound, using this compound as a case study for ALK5 inhibition. By following these rigorous, multi-faceted experimental workflows, researchers can generate high-quality, reproducible data that will reliably inform go/no-go decisions in the drug discovery process.

The next logical steps in the characterization of a promising hit would involve a broader kinase selectivity screen to assess off-target effects, followed by more complex cell-based assays to measure downstream functional outcomes such as epithelial-to-mesenchymal transition (EMT), cell migration, and invasion. Ultimately, promising candidates would progress to in vivo studies to evaluate their pharmacokinetic properties and anti-tumor or anti-fibrotic efficacy.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound typical in medicinal chemistry and materials science research. Our approach prioritizes safety, regulatory compliance, and scientific integrity, ensuring that every step is not just a procedure, but a well-reasoned component of a self-validating safety system.

Hazard Identification and Risk Assessment: A Precautionary Approach

Analysis of close structural analogs—sharing the core pyridine, pyrimidine, and carboxylic acid functionalities—reveals a consistent hazard profile. Compounds such as Picolinic acid, various pyrimidine-carboxylic acids, and other pyridinyl-pyrimidine isomers are classified as hazardous.[1][2][3][4] Based on this data, we will operate under the conservative assumption that this compound exhibits similar hazardous characteristics.

Table 1: Synthesized Hazard Profile for this compound (Based on Structural Analogs)

Hazard ClassificationGHS Hazard StatementBasis for Classification (Analog Data)
Acute Oral Toxicity H302: Harmful if swallowedPicolinic acid and 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid are classified as Category 4 Acute Oral Toxicity.[1][2]
Skin Irritation H315: Causes skin irritationPyrimidine-2-carboxylic acid, 5-Pyrimidinecarboxylic acid, and other analogs consistently show skin irritant properties.[4]
Serious Eye Damage / Irritation H318 / H319: Causes serious eye damage / irritationPicolinic acid is noted to cause serious eye damage (Category 1), while other analogs cause serious eye irritation (Category 2/2A).[1][2][4][5]
Respiratory Tract Irritation H335: May cause respiratory irritationSeveral pyrimidine-carboxylic acid analogs are classified as causing respiratory irritation.[2][4][6]
Aquatic Toxicity H402: Harmful to aquatic lifePicolinic acid shows acute aquatic toxicity. It is prudent to assume the target compound may also be harmful to aquatic life.[1]

Causality: The hazardous nature of these compounds can be attributed to their chemical functionalities. The carboxylic acid group can cause irritation or corrosive effects, while the nitrogen-containing heterocyclic rings are common pharmacophores that can interact with biological systems, leading to toxicity. Therefore, all contact—ingestion, skin/eye contact, and inhalation of dust—must be rigorously avoided.

Regulatory Framework: Adherence to Hazardous Waste Regulations

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Academic and research institutions often operate under specific guidelines, such as Subpart K of the RCRA regulations, which provide a more flexible framework for managing hazardous waste in a laboratory setting.[1][1]

The core principle is that the waste generator—the laboratory that creates the waste—is responsible for its proper characterization, segregation, and management until it is accepted by a licensed disposal facility.[7] This guide is designed to align with these federal standards. Researchers must also consult their institution's specific Environmental Health & Safety (EHS) office, as local policies may add further requirements.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for disposing of pure (unused) compound, contaminated labware, and solutions containing the compound.

Step 1: Waste Characterization

Based on the hazard assessment in Section 1, any waste containing this compound must be classified as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[5] Drain disposal is prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[1]

Step 2: Segregation of Waste Streams

Proper segregation at the point of generation is critical to ensure safety and compliant disposal.

  • Solid Waste:

    • Unused/Expired Compound: The pure, solid this compound.

    • Contaminated Labware: Items such as weigh boats, contaminated gloves, bench paper, and empty stock bottles. These items should be handled as if they are the pure compound.

  • Liquid Waste:

    • Aqueous Solutions: Solutions of the compound in water or buffers.

    • Non-Halogenated Organic Solutions: Solutions of the compound in solvents like methanol, ethanol, DMSO, or acetonitrile.

    • Halogenated Organic Solutions: Solutions of the compound in solvents like dichloromethane (DCM) or chloroform.

Causality: Segregation is crucial because different waste streams require different treatment methods at the disposal facility. For instance, halogenated solvents must be incinerated under specific conditions to prevent the formation of dioxins and other highly toxic byproducts. Mixing waste streams unnecessarily increases the volume of the most hazardous category and can significantly raise disposal costs.

Step 3: Containment and Labeling
  • Container Selection:

    • Use only chemically compatible, leak-proof containers with secure screw-top caps.

    • For solid waste, a clearly labeled, sealed bag can be used for contaminated consumables, which is then placed inside a larger, rigid hazardous waste container.

    • For liquid waste, use designated waste containers provided by your institution's EHS department. Never use food or beverage containers.

  • Labeling:

    • Immediately label the waste container upon adding the first piece of waste.

    • The label must, at a minimum, include the words "HAZARDOUS WASTE" .[7]

    • List all chemical constituents by their full name (no abbreviations or formulas). For example: "Waste this compound," "Methanol," "Water."

    • Indicate the approximate percentage of each component.

    • Clearly mark the relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are considered Satellite Accumulation Areas (SAAs), where waste can be collected at or near the point of generation.[7]

  • Storage: Keep waste containers closed at all times, except when adding waste.

  • Location: Store the waste container in a designated, secondary containment bin within the laboratory. If the waste is flammable, it should be stored in a flammable-liquids cabinet.[7]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[7]

The following diagram illustrates the decision-making workflow for proper waste segregation and disposal.

G start Waste Generated (Containing this compound) is_sharp Is it a contaminated sharp (needle, razor blade)? start->is_sharp is_solid Is the waste primarily solid? is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_container Place in 'Solid Hazardous Waste' container. (e.g., contaminated gloves, weigh paper, solid compound) is_solid->solid_container Yes liquid_waste Liquid Waste Stream is_liquid->liquid_waste Yes is_sharp->is_solid No sharps_container Place in designated, puncture-proof 'Sharps Waste' container. is_sharp->sharps_container Yes final_disposal Label container with all constituents. Store in Satellite Accumulation Area. Contact EHS for pickup. solid_container->final_disposal sharps_container->final_disposal is_halogenated Does the solvent contain halogens (e.g., DCM, Chloroform)? liquid_waste->is_halogenated halogenated_container Place in 'Halogenated Organic Waste' container. is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container No halogenated_container->final_disposal non_halogenated_container->final_disposal

Caption: Waste Segregation Decision Workflow

Step 5: Arranging for Disposal

Once the waste container is full, or if you are cleaning out old chemicals, contact your institution's EHS department to schedule a waste pickup.[5] Do not move the hazardous waste from one lab to another.[7] Trained EHS professionals will transport the waste from the SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line immediately.

  • Small Spill Cleanup (Solid):

    • Don appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., water, ethanol) and absorbent pads.

    • Dispose of all cleanup materials as solid hazardous waste.

  • Small Spill Cleanup (Liquid):

    • Use a chemical spill kit containing absorbent pads or pillows to contain and absorb the liquid.

    • Place all contaminated materials into a hazardous waste container.

    • Wipe the area clean.

Always wash your hands thoroughly after any cleanup procedure. Report all spills to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this technically sound and safety-first disposal framework, you contribute to a culture of safety, protect the environment, and ensure your laboratory remains in full compliance with regulatory standards.

References

Personal protective equipment for handling 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid

As a Senior Application Scientist, my primary objective extends beyond providing a product; it is to ensure your success and safety in the laboratory. This guide is designed to provide an in-depth, procedural framework for the safe handling of this compound. The protocols outlined here are built on established principles of laboratory safety and are informed by data from analogous chemical structures, ensuring a robust and cautious approach.

Immediate Safety Profile & Hazard Assessment

Before handling this compound, it is critical to understand its potential hazards. While specific toxicological data for this exact molecule is not extensively published, by analyzing its constituent parts—a pyridine ring and a pyrimidine carboxylic acid—we can infer a reliable hazard profile. Analogous compounds are known to be harmful if swallowed, and cause serious skin, eye, and respiratory irritation.[1][2][3][4]

Primary Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1][2]

  • Eye Irritation: Poses a risk of serious eye damage or irritation.[1][2][3][4][5][6][7]

  • Skin Irritation: Can cause skin irritation upon contact.[2][3][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[2][3][4]

The causality here is straightforward: the acidic nature of the carboxylic group and the bioactive properties of the heterocyclic rings contribute to its irritant effects. Therefore, our defense strategy is centered on creating impermeable barriers and preventing any direct contact or inhalation.

Core Directive: The Personal Protective Equipment (PPE) Mandate

Your first and most effective line of defense is appropriate PPE. This is not merely a checklist; it is a system designed to isolate you from the chemical hazard. Each component is chosen to counter a specific risk identified in our hazard assessment.

PPE ComponentSpecificationStandard (or Equivalent)Rationale
Eye/Face Protection Tightly-fitting chemical safety goggles. A face shield is required if there is a significant splash risk.OSHA 29 CFR 1910.133, EN166Protects against airborne dust particles and accidental splashes, mitigating the risk of serious eye damage.[1][8][9]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended for extended handling.EN 16523-1Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[10][11] Always inspect gloves for tears before use.[12]
Body Protection Fully-buttoned laboratory coat.N/APrevents contamination of personal clothing and protects against minor splashes or spills.[8][12]
Respiratory Protection Not typically required if handled exclusively within a certified chemical fume hood.NIOSH (US) or EN 149 (EU)If weighing or handling outside of a fume hood where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is mandatory.[8][9][13]
Procedural Guide: From Preparation to Disposal

Adherence to a strict, step-by-step workflow is essential for minimizing exposure and ensuring reproducible safety outcomes.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Designate & Prepare Work Area (Fume Hood) inspect_ppe 2. Inspect PPE for Integrity don_ppe 3. Don PPE (Lab Coat, Goggles, Gloves) weigh 4. Weigh Compound (In Fume Hood, Minimize Dust) don_ppe->weigh Proceed to Handling dissolve 5. Dissolution/Reaction Setup (Add solid to solvent) weigh->dissolve decontaminate 6. Decontaminate Surfaces & Glassware dissolve->decontaminate Proceed to Cleanup dispose 7. Dispose of Waste (Labeled, Sealed Container) doff_ppe 8. Doff PPE Correctly wash 9. Wash Hands Thoroughly

Caption: Workflow for handling this compound.

Step 1: Preparation and Area Setup

  • Designated Area: All handling of the solid compound must occur within a certified chemical fume hood to control dust and vapor.[8][10]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5][8]

  • PPE Inspection: Before starting, meticulously inspect all PPE. Check gloves for any punctures or degradation.[12]

  • Donning PPE: Don your lab coat, followed by safety goggles. Don gloves last, ensuring the cuffs are pulled over the sleeves of the lab coat.[14]

Step 2: Handling the Compound

  • Weighing: Perform all weighing operations on a draft shield or within the fume hood to prevent the dispersal of fine powder. Use a spatula to gently transfer the material, avoiding actions that could generate dust.[8]

  • Dissolution: When preparing solutions, always add the solid this compound to the solvent. This helps to minimize splashing and dust generation.

Step 3: Cleanup and Decontamination

  • Work Surface: Upon completion of your work, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.[14]

  • Glassware: Carefully clean all glassware used.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Remove gloves first, using the proper technique to avoid touching the outer surface.[9] Remove your lab coat and goggles last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.[12][15]

Emergency & Disposal Protocols

Spill Response:

  • Small Spill (in fume hood): If a small amount is spilled within the fume hood, use an inert absorbent material to clean it up.[13] Place the contaminated material into a sealed container for hazardous waste disposal.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and follow your institution's emergency procedures.[13] Do not attempt to clean it up without appropriate respiratory protection and training.[13]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: All waste containing this compound must be treated as hazardous chemical waste.

  • Collect all waste material (including contaminated absorbent pads, gloves, and weighing paper) in a designated, chemically compatible, and clearly labeled waste container.[13]

  • Keep the container sealed when not in use and store it in a cool, well-ventilated area away from incompatible materials.[10][16]

  • Dispose of the waste through your institution's official hazardous waste management program. Do not pour it down the drain.[1]

By integrating these safety measures into your standard operating procedure, you create a self-validating system of protection that ensures both your personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.